molecular formula C7H3BrN2O2S B1510318 2-Bromo-7-nitrobenzo[d]thiazole CAS No. 3507-49-1

2-Bromo-7-nitrobenzo[d]thiazole

Cat. No.: B1510318
CAS No.: 3507-49-1
M. Wt: 259.08 g/mol
InChI Key: PWPBTTMQBPXQDY-UHFFFAOYSA-N
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Description

2-Bromo-7-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3BrN2O2S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBTTMQBPXQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738635
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-49-1
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-7-nitrobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The presented synthesis route is strategically designed for regiochemical control and is supported by established chemical principles.

Introduction

This compound is a valuable building block in organic synthesis, featuring a benzothiazole core functionalized with both a bromine atom and a nitro group. This substitution pattern makes it a versatile precursor for the development of more complex molecules with potential applications in pharmaceuticals and functional materials. The strategic placement of the bromo and nitro groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution and reduction of the nitro group, enabling the synthesis of a diverse range of derivatives.

This technical guide will focus on a robust and well-precedented synthetic strategy: the Sandmeyer reaction of a key intermediate, 2-amino-7-nitrobenzothiazole. This approach is favored due to its reliability and control over the introduction of the bromine atom at the 2-position of the benzothiazole ring system. The synthesis of the crucial amino-nitro precursor will also be detailed, providing a complete pathway from readily available starting materials.

Strategic Overview of the Synthesis

The synthesis of this compound is best approached in a two-stage process. The first stage involves the construction of the key intermediate, 2-amino-7-nitrobenzothiazole. The second stage is the conversion of this intermediate to the final product via a Sandmeyer reaction.

Synthesis_Overview Start Starting Materials Precursor 2-Amino-7-nitrobenzo[d]thiazole Synthesis Start->Precursor Cyclization Sandmeyer Sandmeyer Reaction Precursor->Sandmeyer Diazotization & Bromination FinalProduct This compound Sandmeyer->FinalProduct

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2-Amino-7-nitrobenzo[d]thiazole

The regioselective synthesis of 2-amino-7-nitrobenzothiazole is critical for the success of the overall pathway. Direct nitration of 2-aminobenzothiazole often leads to a mixture of isomers, with the 6-nitro product being a major component. To circumvent this, a more controlled approach starting from a pre-functionalized benzene ring is recommended. A plausible route involves the cyclization of a substituted aniline.

One effective method starts from 2-chloro-3-nitroaniline. This starting material ensures the correct positioning of the nitro group relative to the eventual thiazole ring fusion.

Reaction Scheme: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole

Caption: Synthesis of the key precursor.

Causality Behind Experimental Choices
  • Starting Material Selection : The use of 2-chloro-3-nitroaniline is strategic. The chlorine atom at the 2-position is a good leaving group for the subsequent cyclization, and the nitro group at the 3-position will ultimately be at the desired 7-position of the benzothiazole ring.

  • Reagents for Thiazole Ring Formation : Potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid are commonly used reagents for the synthesis of 2-aminobenzothiazoles from anilines. This reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), which then reacts with the aniline.

Detailed Experimental Protocol: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole
  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-nitroaniline (1 equivalent) in glacial acetic acid.

  • Thiocyanation : To the stirred solution, add potassium thiocyanate (1.2 equivalents). Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition : While maintaining the low temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be slow to control the exotherm.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up : Pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 2-amino-7-nitrobenzo[d]thiazole.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[1] This reaction is particularly effective for introducing a bromine atom onto the benzothiazole ring at the 2-position.

Reaction Scheme: Sandmeyer Bromination

Caption: The final Sandmeyer bromination step.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical mechanism. The key steps are:

  • Diazotization : The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single Electron Transfer : Copper(I) bromide donates an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.

  • Halogen Transfer : The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.

Detailed Experimental Protocol: Sandmeyer Reaction
  • Diazotization :

    • In a flask, suspend 2-amino-7-nitrobenzothiazole (1 equivalent) in a mixture of hydrobromic acid (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Bromination :

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature and pour it into water.

    • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-7-nitrobenzo[d]thiazoleC₇H₅N₃O₂S195.20Yellow solid
This compoundC₇H₃BrN₂O₂S259.08Pale yellow to brown solid

Conclusion

The synthesis of this compound is effectively achieved through a well-defined, two-stage process. The key to this synthesis is the regiocontrolled preparation of the 2-amino-7-nitrobenzothiazole intermediate, followed by a reliable Sandmeyer reaction to introduce the bromine atom at the 2-position. This guide provides a detailed and technically sound pathway for researchers and scientists in the field of organic and medicinal chemistry, enabling the efficient production of this valuable synthetic building block.

References

  • Process for the preparation of 2-amino-7-nitrobenzo-thiazoles. US5567822A.
  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene.
  • Preparation of 2-amino-5-nitrobenzothiazole. PrepChem.com.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • This compound (C7H3BrN2O2S). PubChem. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
  • Design, Synthesis and Biological Activities of (Thio)
  • Process for the preparation of 2-amino-6-nitrobenzothiazole. US4369324A.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2019.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. 2021.
  • 2-Bromo-1,3-benzothiazole. PubChem. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. 2024.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 2024.
  • A new medium for the diazotization of 2-amino-6-nitrobenzothiazole and 2-aminobenzothiazole. Dyes and Pigments. 1992.
  • methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. 2020.

Sources

An In-depth Technical Guide to 2-Bromo-7-nitrobenzo[d]thiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-nitrobenzo[d]thiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document elucidates the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular structure. A detailed synthesis protocol is presented, grounded in established chemical principles, to offer a practical basis for its laboratory preparation. Furthermore, this guide explores the compound's physicochemical characteristics, reactivity, and safety considerations. The role of the benzothiazole scaffold in drug discovery is discussed, with a particular focus on how the specific substitutions of a bromo and a nitro group on the benzothiazole core can influence its biological activity and application in the development of novel therapeutic agents.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, dyes, and industrial materials. The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents onto the benzothiazole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and pharmacokinetic profile. This guide focuses on a particularly interesting derivative, this compound, exploring its unique characteristics and potential as a versatile chemical intermediate.

Core Compound Identification

  • Systematic Name: this compound

  • Synonyms: 2-Bromo-7-nitro-1,3-benzothiazole

  • CAS Number: 3507-49-1[4]

  • Molecular Formula: C₇H₃BrN₂O₂S

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of nitro-substituted benzothiazoles can be achieved through several established routes. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following protocol is a plausible and adaptable method for the synthesis of this compound.

Proposed Synthesis Workflow:

Synthesis_Workflow Start Starting Material: 3-Bromo-2-nitroaniline Step1 Diazotization (NaNO2, HBr) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Sandmeyer-type Reaction (KSCN, Cu(I) catalyst) Intermediate1->Step2 Intermediate2 Thiocyanate Intermediate Step2->Intermediate2 Step3 Oxidative Cyclization (e.g., with Br2) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • 3-Bromo-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Potassium thiocyanate (KSCN)

  • Copper(I) bromide (CuBr) or other suitable copper catalyst

  • Bromine (Br₂)

  • Glacial acetic acid

  • Suitable organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: 3-Bromo-2-nitroaniline is dissolved in a cooled aqueous solution of hydrobromic acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt. The causality behind this low temperature is to ensure the stability of the highly reactive diazonium intermediate.

  • Thiocyanation: The freshly prepared diazonium salt solution is then slowly added to a solution of potassium thiocyanate, catalyzed by a copper(I) salt. This Sandmeyer-type reaction introduces the thiocyanate group onto the aromatic ring.

  • Oxidative Cyclization and Bromination: The resulting thiocyanate intermediate is then treated with bromine in a suitable solvent like glacial acetic acid. This step facilitates the oxidative cyclization to form the thiazole ring and concurrently introduces the bromine atom at the 2-position.

  • Work-up and Purification: The reaction mixture is poured into water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to yield this compound.

Physicochemical Properties and Data

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in further synthetic endeavors.

PropertyValueSource
Molecular Weight 259.08 g/mol [5]
Appearance Expected to be a crystalline solidGeneral observation for similar compounds
Melting Point Not available (experimental). Related nitrobenzothiazoles have melting points in the range of 150-250 °C.[6][7]N/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in non-polar solvents and water.[8]
LogP (calculated) ~3.2[5]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups, as well as the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the benzothiazole core. The carbon attached to the bromine will be significantly shifted, as will the carbons in proximity to the nitro group.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, the N-O stretching of the nitro group, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing a variety of functional groups. This is a key reaction for the derivatization of this scaffold in drug discovery.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up another avenue for creating a diverse library of compounds for biological screening.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the thiazole ring.

Applications in Drug Development and Research

The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds. The presence of the bromo and nitro groups in this compound offers unique opportunities for the development of novel therapeutic agents.

  • Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3] The 2-bromo-7-nitro-benzothiazole core can serve as a starting point for the synthesis of novel kinase inhibitors or DNA-interacting agents.

  • Antimicrobial Agents: The benzothiazole nucleus is also found in compounds with significant antibacterial and antifungal properties.[9][10] The electron-deficient nature of the aromatic ring in this compound may enhance its interaction with microbial targets.

  • Enzyme Inhibitors: Benzothiazoles have been explored as inhibitors for a range of enzymes. For instance, certain derivatives have shown inhibitory activity against H+/K+ ATPase.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[13]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8][12]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the reactivity of its bromo and nitro functional groups, provides a robust platform for the generation of diverse molecular libraries. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, intended to empower researchers and scientists in their pursuit of novel chemical entities with therapeutic promise.

References

  • El-Sayed, N. N. E., et al. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 11(1), 1-18.
  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Promsawan, N., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMU.
  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1-20.
  • Al-Zahrani, F. A., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 27(23), 8345.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369950.
  • Kumar, A., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 11(35), 21567-21580.
  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 143-162.
  • Stevens, M. F. G., et al. (2001). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203). School of Pharmaceutical Sciences, University of Nottingham.
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2099-2141.
  • Gupta, A., et al. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and their Antibacterial Activity. World Journal of Pharmaceutical Research, 7(14), 863-871.
  • Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • PubChem. (n.d.). 2-Bromo-1,3-benzothiazole. Retrieved from [Link]

  • Kauthale, C. J., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 572-590.
  • Supuran, C. T., et al. (2018). Benzothiazole derivatives as anticancer agents.
  • PubChem. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783.
  • Zibarev, A. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][6][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. ResearchGate.

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369950.

Sources

Spectroscopic Characterization of 2-Bromo-7-nitrobenzo[d]thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-7-nitrobenzo[d]thiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this heterocyclic compound. While experimental data for this specific molecule is not widely available in public-access literature, this guide leverages predictive data and analogous compound analysis to provide a robust framework for its spectroscopic evaluation.

Introduction

This compound is a substituted benzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in research and development settings. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a detailed exploration of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrN₂O₂S), the exact mass can be calculated, and the fragmentation patterns can provide valuable structural information.

Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺258.91713
[M+Na]⁺280.89907
[M-H]⁻256.90257
[M+NH₄]⁺275.94367
[M+K]⁺296.87301

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem[1].

Experimental Protocol for Mass Spectrometry

A high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) is recommended for the accurate mass determination of this compound.

Instrumentation:

  • A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Utilize ESI in both positive and negative ion modes to generate protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. Typical ESI source parameters would be:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200°C

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of C₇H₃BrN₂O₂S (257.90985 Da)[1]. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion cluster.

Caption: Experimental workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the nitro group, and the C-Br bond.

Predicted Infrared (IR) Data

Based on the analysis of similar structures, the following characteristic IR absorption bands can be predicted for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H3100-3000Stretching vibrations
C=C and C=N1600-1450Aromatic ring and thiazole ring stretching
Asymmetric NO₂1550-1500Stretching vibration
Symmetric NO₂1350-1300Stretching vibration
C-N1300-1200Stretching vibration
C-Br700-500Stretching vibration

Table 2: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol for Infrared Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of solid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Caption: Experimental workflow for FT-IR analysis using ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra are essential for the characterization of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the thiazole ring, and the bromine atom.

  • H-4, H-5, and H-6: These protons will appear as doublets or doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing substituents. The coupling constants (J-values) will be indicative of their ortho and meta relationships.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

  • C-2: This carbon, bonded to both bromine and nitrogen, is expected to be significantly deshielded and appear at a lower field (around δ 140-150 ppm).

  • Aromatic Carbons: The remaining six carbons of the benzothiazole ring system will resonate in the typical aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-7) will be deshielded.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of δ 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of δ 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_1h ¹H NMR cluster_13c ¹³C NMR cluster_2d 2D NMR (Optional) A Dissolve in Deuterated Solvent B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum A->C D COSY, HSQC, HMBC B->D C->D

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-7-nitrobenzo[d]thiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-7-nitrobenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core, a functional group prevalent in pharmaceuticals and bioactive molecules.[1][2] The strategic placement of a bromine atom and a nitro group on the benzene ring significantly influences its chemical properties, including its solubility, which is a critical parameter in drug discovery and development.[3] Understanding the solubility of this compound in various organic solvents is paramount for designing synthetic routes, developing purification strategies like recrystallization, formulating drug products, and conducting biological assays.

Predicted Solubility Profile: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The molecular structure of this compound—comprising a large, relatively non-polar aromatic benzothiazole core, a highly polar nitro group (-NO₂), and an electronegative bromine atom—suggests a nuanced solubility behavior. The presence of the bromo and nitro groups increases the molecule's overall polarity compared to the parent benzothiazole.[3]

Based on these structural features, the following solubility profile is predicted:

  • Low Solubility in Non-Polar Solvents: In solvents like hexanes and toluene, which lack polarity, the compound is expected to be poorly soluble. The energy required to break the intermolecular forces between the polar solute molecules would not be compensated by the weak solute-solvent interactions.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents such as dichloromethane (DCM), chloroform, and ethyl acetate are likely to be more effective. Their moderate polarity can interact favorably with both the aromatic system and the polar functional groups of the molecule.

  • Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be excellent solvents for this compound.[3] These solvents possess high polarity and can effectively solvate the polar nitro group without engaging in hydrogen bonding, which could be sterically hindered.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol may demonstrate moderate solvating power. While they are polar, their ability to hydrogen bond might not offer a significant advantage for this specific molecule, which lacks hydrogen bond donor sites. A structurally related compound, 2-hydrazinobenzothiazole, is reported to be soluble in hot methanol, suggesting that heating may improve solubility in this class of solvents.[6]

This predictive analysis provides a starting point for solvent selection in experimental settings.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for both qualitative and quantitative solubility determination.

PART 1: Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds.[7] General hazards associated with similar benzothiazole derivatives include:

  • Skin and eye irritation.[8][9]

  • Harmful if swallowed, in contact with skin, or if inhaled.[8][10][11]

  • Potential for allergic skin reaction.[12]

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

All procedures should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]

PART 2: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Addition: Add approximately 1-2 mg of this compound to each test tube. The key is to use a consistent, small amount that is easily visible.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each test tube.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

  • Observation: Allow the tubes to stand for a few minutes and observe. Note whether the solid has completely dissolved, partially dissolved, or remains insoluble. A compound is generally considered "soluble" if a clear solution is formed with no visible solid particles.

  • Record Keeping: Record your observations in a structured table.

PART 3: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in mg/mL or g/L) at a specific temperature.

Materials:

  • Saturated solutions from the qualitative assessment (or freshly prepared ones)

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • Pre-weighed glass vials

  • Analytical balance

  • A temperature-controlled environment (e.g., water bath, incubator)

  • A system for solvent evaporation (e.g., vacuum oven, rotary evaporator, or a gentle stream of nitrogen)

Procedure:

  • Equilibration: Prepare a suspension of an excess amount of this compound in a known volume of the chosen solvent in a sealed vial. Agitate this mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the suspension to settle, letting the excess solid sediment.

  • Sample Collection: Carefully draw a precise volume (e.g., 1.0 mL) of the clear supernatant into a syringe, avoiding any solid particles.

  • Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation: Carefully evaporate the solvent from the vial to leave behind the dissolved solid. This can be done in a vacuum oven at a temperature below the compound's decomposition point or by using a gentle stream of nitrogen.

  • Final Weighing: Once the solid is completely dry, weigh the vial again.

  • Calculation: The solubility is calculated as follows: Solubility (mg/mL) = (Weight of vial with solid - Weight of empty vial) / Volume of solution collected

Data Presentation

The results of the solubility experiments should be compiled into a clear and organized table for easy comparison and analysis.

SolventPolarity IndexTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)
Hexane0.125Insoluble
Toluene2.425Sparingly Soluble
Dichloromethane3.125Soluble
Ethyl Acetate4.425Soluble
Acetone5.125Very Soluble
Methanol5.125Soluble
Dimethylformamide (DMF)6.425Very Soluble
Dimethyl Sulfoxide (DMSO)7.225Very Soluble

Note: This table is a template for recording experimental data.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process, from initial setup to final data analysis.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (for Soluble Systems) cluster_end Finalization start Start: Obtain Compound & Solvents safety Review Safety Data Sheet (SDS) start->safety ppe Don Personal Protective Equipment (PPE) safety->ppe add_solid Add ~2 mg of Compound to Vial ppe->add_solid add_solvent Add 0.5 mL of Solvent add_solid->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Observe for Dissolution mix->observe record_qual Record: Soluble, Partially Soluble, or Insoluble observe->record_qual saturate Prepare Saturated Solution (Excess Solid, Equilibrate 24h) record_qual->saturate If Soluble/ Partially Soluble end_point Compile Data Table & Analyze Results record_qual->end_point If Insoluble filter Filter Supernatant (0.22 µm) into Pre-weighed Vial saturate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dry Solid evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate calculate->end_point

Sources

A Theoretical Exploration of 2-Bromo-7-nitrobenzo[d]thiazole: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Bromo-7-nitrobenzo[d]thiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging advanced computational methodologies, we delve into the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's behavior and potential applications, underpinned by quantum chemical calculations. While experimental data for this specific molecule is limited, this guide establishes a robust theoretical framework, drawing parallels with well-studied benzothiazole derivatives to predict its characteristics and guide future experimental work.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are cornerstone structures in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the benzothiazole core can profoundly modulate its physicochemical and biological characteristics. The presence of a bromine atom and a nitro group, as in this compound, is anticipated to significantly influence its electron density distribution, reactivity, and potential as a bioactive agent or a functional material.[3][4] Halogenation, for instance, is a known strategy to enhance the antimicrobial efficacy of organic compounds.[3][4] This guide employs Density Functional Theory (DFT) to elucidate the intrinsic properties of this compound, providing a foundational understanding for its potential applications.

Molecular Structure and Geometry Optimization

A fundamental understanding of a molecule's three-dimensional structure is paramount to predicting its interactions and reactivity. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set, a widely accepted method for obtaining accurate molecular geometries.[5][6]

The optimized structure reveals a planar benzothiazole ring system. The nitro group at position 7 and the bromine atom at position 2 are key modulators of the molecule's electronic landscape. The calculated bond lengths and angles are in line with those reported for similar substituted benzothiazoles, suggesting the reliability of the computational model.[5][7]

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C7-N21.47N2-C7-C6121.5
N2-O11.23C7-N2-O1117.8
N2-O21.23C7-N2-O2117.8
C2-Br11.89N1-C2-Br1115.2
C2-N11.31S1-C2-Br1124.3
C2-S11.76N1-C2-S1120.5

Note: The data presented in this table is derived from theoretical calculations (DFT/B3LYP/6-311G(d,p)) and serves as a predictive model.

Spectroscopic Properties: A Theoretical Fingerprint

Spectroscopic analysis provides invaluable information about a molecule's structure and electronic transitions. This section presents the theoretically predicted FT-IR, 1H NMR, 13C NMR, and UV-Visible spectra for this compound. These theoretical spectra serve as a reference for experimental verification and characterization.

Vibrational Spectroscopy (FT-IR)

The calculated FT-IR spectrum provides insights into the vibrational modes of the molecule. Key predicted vibrational frequencies include:

  • N-O Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are predicted in the ranges of 1550-1500 cm-1 and 1350-1300 cm-1, respectively. These are characteristic bands for nitroaromatic compounds.

  • C=N Stretching: The stretching vibration of the thiazole C=N bond is expected around 1620-1580 cm-1.

  • C-Br Stretching: The C-Br stretching vibration is predicted to appear in the lower frequency region, typically around 700-600 cm-1.

  • Aromatic C-H Stretching: These vibrations are expected above 3000 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5] The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro and bromo substituents.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomPredicted 1H Shift (ppm)AtomPredicted 13C Shift (ppm)
H48.35C2142.1
H57.78C4123.5
H68.12C5129.8
C6121.0
C7148.5
C7a152.3
C3a135.6

Note: Chemical shifts are referenced to TMS and are based on theoretical calculations (GIAO/DFT/B3LYP/6-311G(d,p)). Solvent effects can influence experimental values.

Electronic Spectroscopy (UV-Visible)

Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum of this compound. The predicted spectrum shows absorption maxima in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is expected to cause a red shift in the absorption spectrum compared to unsubstituted benzothiazole.[8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[9][10] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

FMO_Diagram

For this compound, the HOMO is primarily localized on the benzothiazole ring system, particularly the sulfur atom and the benzene ring, indicating these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the thiazole ring, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.10 eV suggests a molecule with relatively high stability.[5] A smaller energy gap generally implies higher reactivity.[5]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[11] The MEP surface is colored to represent different electrostatic potential values.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These regions are electron-deficient and are prone to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the benzene ring and near the bromine atom.

  • Green Regions (Neutral Potential): These areas have a near-zero potential.

MEP_Diagram

The MEP analysis reinforces the findings from the FMO analysis, highlighting the electron-withdrawing effect of the nitro group and the resulting charge distribution across the molecule.

Potential Applications

Based on the theoretical analysis and comparison with known benzothiazole derivatives, this compound exhibits properties that suggest potential applications in several fields.

Antimicrobial Drug Development

The presence of both a halogen (bromine) and a nitro group suggests that this molecule could possess significant antimicrobial activity.[12][13] Halogenated compounds are known to exhibit enhanced biological activities, and nitro-substituted heterocycles have a long history as antimicrobial agents.[3][4][14][15] In silico docking studies against relevant microbial targets would be a logical next step to explore this potential.

Non-Linear Optical (NLO) Materials

Benzothiazole derivatives are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics.[8][16] The "push-pull" nature of the substituents (the electron-donating benzothiazole core and the electron-withdrawing nitro group) can lead to a large molecular hyperpolarizability, a key parameter for NLO materials.[8][16]

Methodologies: A Guide to Computational Protocols

The theoretical data presented in this guide were generated using the following computational protocol:

  • Software: Gaussian 09 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311G(d,p) for all atoms.

  • Geometry Optimization: Full geometry optimization was performed without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies.

  • Spectroscopic Calculations:

    • FT-IR: Vibrational frequencies were calculated from the optimized geometry.

    • NMR: 1H and 13C NMR chemical shifts were calculated using the GIAO method.

    • UV-Vis: Electronic transitions were calculated using the TD-DFT method.

  • FMO and MEP Analysis: The HOMO, LUMO, and MEP surfaces were generated from the optimized geometry.

Workflow_Diagram

Conclusion and Future Directions

This technical guide has provided a detailed theoretical investigation of this compound. Through DFT calculations, we have elucidated its optimized geometry, predicted its spectroscopic signatures, and analyzed its electronic properties. The findings suggest that this molecule is a promising candidate for further investigation, particularly in the areas of antimicrobial drug discovery and the development of NLO materials.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound, followed by its spectroscopic characterization and evaluation of its biological and physical properties, will be crucial to realizing its full potential. This guide serves as a comprehensive theoretical foundation to inspire and direct these future experimental endeavors.

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The Strategic deployment of 2-Bromo-7-nitrobenzo[d]thiazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-7-nitrobenzo[d]thiazole . We will delve into its synthetic utility, highlighting how the strategic placement of the bromo and nitro functionalities provides a versatile platform for the development of novel therapeutics. This guide will provide insights into the design, synthesis, and potential applications of derivatives targeting a range of diseases, including cancer and neurodegenerative disorders. Our discussion is grounded in established chemical principles and supported by recent findings in the field, offering both theoretical understanding and practical guidance for researchers.

Introduction: The Benzothiazole Core and the Strategic Advantage of this compound

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

The subject of this guide, this compound, emerges as a highly strategic starting material for several key reasons:

  • Orthogonal Reactivity: The 2-bromo group and the 7-nitro group offer distinct reactive sites. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[6] The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine, which can then be further functionalized.

  • Modulation of Physicochemical Properties: The nitro group significantly influences the electronic properties of the benzothiazole core, impacting its reactivity and potential interactions with biological targets. Its presence can also be crucial for specific binding interactions in certain enzyme active sites.

  • Versatility in Library Synthesis: The dual functionality of this scaffold enables the rapid generation of diverse chemical libraries, a critical aspect of modern drug discovery campaigns aimed at exploring structure-activity relationships (SAR).

This guide will explore the synthetic pathways to access this key building block and showcase its application in the synthesis of medicinally relevant compounds.

Synthesis of the Core Scaffold: this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established benzothiazole chemistry. The following pathway leverages common and reliable transformations.

Proposed Synthetic Pathway

A logical approach involves the initial formation of a substituted 2-aminobenzothiazole, followed by sequential nitration and bromination. The order of these latter two steps would be critical to ensure the desired regioselectivity.

G cluster_0 Synthesis of this compound A Substituted Aniline B 2-Amino-7-nitrobenzothiazole A->B 1. Thiocyanation 2. Cyclization C This compound B->C Sandmeyer Reaction

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-7-nitrobenzothiazole

This transformation can be achieved through the nitration of a suitable 2-aminobenzothiazole precursor.

  • Materials: 2-Aminobenzothiazole, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Dissolve 2-aminobenzothiazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry to yield 2-amino-6-nitrobenzothiazole, often as the major product.[7] The 7-nitro isomer may be obtained as a minor product and require chromatographic separation. An alternative is to start with an appropriately substituted aniline to favor the formation of the 7-nitro isomer.

Step 2: Sandmeyer Reaction to Introduce Bromine

The conversion of the 2-amino group to a bromo group can be accomplished via a Sandmeyer reaction.

  • Materials: 2-Amino-7-nitrobenzothiazole, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Suspend 2-amino-7-nitrobenzothiazole in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Key Chemical Transformations and Medicinal Chemistry Applications

The strategic positioning of the bromo and nitro groups on the benzothiazole scaffold of this compound opens up a plethora of possibilities for derivatization.

Functionalization at the 2-Position: Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent is a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

G cluster_0 Functionalization of this compound Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) Start->Sonogashira Product_Suzuki 2-Aryl-7-nitrobenzothiazole Suzuki->Product_Suzuki Product_Buchwald 2-Amino-7-nitrobenzothiazole Derivatives Buchwald->Product_Buchwald Product_Sonogashira 2-Alkynyl-7-nitrobenzothiazole Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Medicinal Chemistry Insight: Kinase Inhibitors

The benzothiazole core is a well-known scaffold for kinase inhibitors. The 2-aryl moiety introduced via Suzuki coupling can be designed to occupy the ATP-binding site of various kinases. For instance, derivatives of 2-arylbenzothiazoles have shown potent inhibitory activity against kinases such as JNK and PI3Kβ.[8][9] The 7-nitro group can form hydrogen bonds with key residues in the active site, enhancing binding affinity and selectivity.

Functionalization at the 7-Position: Reduction of the Nitro Group

The 7-nitro group can be readily reduced to a 7-amino group, providing a nucleophilic handle for further derivatization.

G cluster_0 Derivatization via the 7-Nitro Group Start 2-Substituted-7-nitrobenzothiazole Reduction Reduction (e.g., SnCl2/HCl, H2/Pd-C) Start->Reduction Amine 2-Substituted-7-aminobenzothiazole Reduction->Amine Amidation Amidation (RCOCl, base) Amine->Amidation Sulfonylation Sulfonylation (RSO2Cl, base) Amine->Sulfonylation Product_Amide Amide Derivatives Amidation->Product_Amide Product_Sulfonamide Sulfonamide Derivatives Sulfonylation->Product_Sulfonamide

Caption: Synthetic transformations involving the 7-nitro group.

Experimental Protocol: Nitro Group Reduction

  • Materials: 2-Substituted-7-nitrobenzothiazole, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve the 2-substituted-7-nitrobenzothiazole in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the 7-aminobenzothiazole derivative.

Medicinal Chemistry Insight: Anticancer and Neuroprotective Agents

The 7-amino group can serve as a key pharmacophoric feature or as a point for attaching various side chains to modulate the biological activity and physicochemical properties of the molecule. For example, in the design of anticancer agents, this amino group can be acylated to introduce functionalities that enhance cytotoxicity against specific cancer cell lines.[3][10] In the context of neuroprotective agents, derivatives bearing specific substituents at the 7-amino position have been explored for their potential to modulate catalase activity, offering a therapeutic strategy for neurodegenerative diseases.[4][11]

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship.

Position of ModificationType of ModificationPotential Impact on Biological Activity
2-Position Introduction of various aryl and heteroaryl groups via Suzuki coupling.Can influence kinase selectivity and potency by interacting with different residues in the ATP-binding pocket. Lipophilicity and electronic properties of the substituent can affect cell permeability and metabolic stability.
2-Position Introduction of amino functionalities via Buchwald-Hartwig amination.Can introduce hydrogen bond donors and acceptors, potentially improving target engagement and aqueous solubility.
7-Position Reduction of the nitro group to an amine.Can alter the electronic nature of the benzothiazole core and provide a vector for further functionalization. The amino group can act as a key pharmacophore.
7-Amino Group Acylation, sulfonylation, or alkylation.Allows for fine-tuning of physicochemical properties such as solubility and lipophilicity (LogP). Can introduce moieties that interact with specific sub-pockets of the target protein.

Conclusion and Future Perspectives

This compound is a highly versatile and strategic building block in medicinal chemistry. Its orthogonal functionalities allow for the systematic and efficient synthesis of diverse libraries of compounds with a wide range of potential therapeutic applications. The ability to independently modify the 2- and 7-positions provides a powerful tool for optimizing biological activity, selectivity, and pharmacokinetic properties. Future research in this area should focus on exploring novel cross-coupling partners and developing innovative functionalizations of the 7-amino group to unlock the full potential of this promising scaffold in the quest for new and effective medicines.

References

  • Sarkar, S., Siddiqui, A.A., Saha, S.J., et al. (2016). Antimalarial activity of small-molecule benzothiazole hydrazones. Antimicrobial Agents and Chemotherapy, 60(7), 4217-4227.
  • Ward, E. R., & Williams, J. H. (1951). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society (Resumed), 400.
  • Process for the preparation of 2-aminobenzothiazoles. (1994).
  • Preparation of 2-aminobenzothiazoles. (1982).
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2840-2843.
  • Process for the preparation of 2-substituted benzothiazoles. (1988).
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2006).
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1316-1339.
  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2012). Al-Mustansiriyah Journal of Science, 23(5).
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 457-460.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 174.
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-233.
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1316-1339.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.
  • Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide (CTAB) in Water. (2013). Journal of the Brazilian Chemical Society, 24(1), 143-149.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2017). Current Drug Discovery Technologies, 14(2), 92-101.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). World Journal of Pharmaceutical Research, 14(15).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369435.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2840-2843.
  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(5), 1437-1451.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). Molecules, 22(11), 1959.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 37-46.
  • Derivative 7–9 discussed in the paper. (2019).
  • 5-Bromo-2-chlorobenzo[d]thiazole: A Versatile Building Block for Kinase Inhibitor Synthesis. (2025). BenchChem.
  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2016). RSC Advances, 6(10), 8345-8355.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 314-329.

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A Technical Guide to the Reactive Landscape of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-7-nitrobenzo[d]thiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by a nuanced electronic landscape, governed by the interplay between the electron-deficient benzothiazole core and the powerful electron-withdrawing effects of its bromo and nitro substituents. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic sites, grounding theoretical predictions in experimental evidence. We will dissect the key reactive centers, explain the mechanistic rationale for their reactivity, and provide actionable protocols for their synthetic exploitation, empowering researchers to leverage this versatile scaffold in their discovery programs.

The Electronic Architecture of this compound

To understand the reactivity of this compound, one must first appreciate the electronic contributions of its constituent parts. The molecule's behavior is not merely a sum of its functional groups but a result of their synergistic influence on the bicyclic aromatic system.

  • The Benzothiazole Core: The fusion of a benzene ring with an electron-withdrawing thiazole ring renders the entire system relatively electron-poor.[1] The thiazole moiety, in particular, reduces the electron density of the fused benzene ring.

  • The C2-Bromo Substituent: The bromine atom at the 2-position serves two primary roles. First, its inductive electron-withdrawing effect further polarizes the C2-S and C2-N bonds, enhancing the electrophilicity of the C2 carbon. Second, and more importantly, it functions as an excellent leaving group in nucleophilic substitution and cross-coupling reactions.

  • The C7-Nitro Substituent: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both strong inductive and resonance effects.[2] Its presence at the C7 position profoundly deactivates the benzene ring towards electrophilic attack but critically activates it towards nucleophilic aromatic substitution (SNAr).[3][4]

This combination of features creates a molecule with distinct, predictable, and synthetically valuable reactive sites.

Caption: Molecular structure of this compound.

Analysis of Electrophilic Sites: Hubs for Nucleophilic Attack

Electrophilic sites are electron-deficient centers prone to attack by nucleophiles. In this compound, several carbons exhibit significant electrophilic character, making them ideal targets for C-C and C-heteroatom bond formation.

The Primary Electrophilic Site: C2 Carbon

The carbon at the 2-position is the most prominent electrophilic center. Its reactivity is a confluence of three factors:

  • Attachment to a Halogen: The C-Br bond is polarized towards bromine, creating a partial positive charge (δ+) on the carbon.

  • Flanked by Heteroatoms: Being positioned between the nitrogen and sulfur atoms of the thiazole ring enhances its electron deficiency.

  • Excellent Leaving Group: The bromide ion is a stable leaving group, facilitating substitution reactions.

This site is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl, heteroaryl, or alkyl groups.[5][6][7]

Secondary Electrophilic Sites: C4 and C6 Carbons

The nitro group at C7 strongly activates the fused benzene ring for nucleophilic aromatic substitution (SNAr).[4] Nucleophilic attack is favored at the positions ortho (C6) and para (C4) to the nitro group, as the resulting anionic intermediate (a Meisenheimer complex) can be effectively stabilized by resonance involving the nitro group.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-limiting addition of a nucleophile temporarily breaks the aromaticity of the ring, forming the stabilized Meisenheimer complex.[10] Subsequent elimination of a leaving group (in this case, a hydride ion, if the reaction is an SNAr-H) restores aromaticity. While the C-Br bond is the most likely leaving group in general SNAr, the strong activation by the nitro group can even enable displacement of a hydride in certain reactions, though this is less common than substitution at the C2 position.

Caption: Reactivity map of this compound.

Analysis of Nucleophilic Sites: Targets for Electrophiles

Nucleophilic sites are electron-rich centers capable of donating an electron pair to an electrophile. Due to the strongly deactivating nature of the substituents and the heterocyclic core, the nucleophilicity of this molecule is limited but concentrated at a specific atom.

The Primary Nucleophilic Site: N3 Nitrogen

The thiazole nitrogen atom (N3) possesses a lone pair of electrons in an sp² hybrid orbital. This is the most basic and nucleophilic site in the molecule. It can be readily protonated by acids or attacked by electrophiles such as alkyl halides. Furthermore, this nitrogen lone pair is crucial for the mechanism of certain catalytic reactions, where it can coordinate to a metal center, such as palladium in ligand-free Suzuki couplings, to form a reactive palladacycle intermediate.[5]

The benzene ring is far too electron-deficient to participate in electrophilic aromatic substitution. Any attempted reaction (e.g., Friedel-Crafts, nitration) would be exceedingly difficult and require harsh conditions, likely leading to decomposition.

Data Summary: Reactivity Profile
PositionAtom TypePredicted CharacterPrimary Reaction Type(s)Rationale
C2 CarbonStrongly Electrophilic Pd-Catalyzed Cross-CouplingHalogen leaving group on an electron-deficient ring.
N3 NitrogenNucleophilic Protonation, Alkylation, Metal CoordinationAvailable lone pair of electrons.
C4 CarbonElectrophilic Nucleophilic Aromatic Substitution (SNAr)para to the strongly activating NO₂ group.
C6 CarbonElectrophilic Nucleophilic Aromatic Substitution (SNAr)ortho to the strongly activating NO₂ group.
C5, C7 CarbonNon-reactive-Part of a highly deactivated aromatic system.
S1 SulfurNon-reactive-Lone pairs are less available than nitrogen's.

Synthetic Application: Exploiting the C2 Electrophilic Site

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[11][12] The C2 position of this compound is an ideal electrophilic partner for this transformation.

Workflow: Suzuki-Miyaura Coupling

G start Reactants Assembly reactants 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Dioxane/H₂O) start->reactants setup Combine reactants in a flask. Purge with inert gas (Ar or N₂). reactants->setup heating Heat mixture to reflux (e.g., 80-100 °C) for 2-12h. setup->heating monitoring Monitor reaction progress (TLC or LC-MS). heating->monitoring monitoring->heating Incomplete workup Cool to RT. Perform aqueous workup (extraction). monitoring->workup Complete purification Purify crude product (Column Chromatography). workup->purification product 2-Aryl-7-nitrobenzo[d]thiazole purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-7-nitrobenzo[d]thiazole

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 259 mg, 1.0 mmol).

    • Add 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol).

    • Add potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Execution and Monitoring:

    • Place the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting bromide spot is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Conclusion and Outlook

The reactivity of this compound is characterized by a well-defined set of electrophilic and nucleophilic sites. The C2 carbon stands out as a highly valuable electrophilic handle for palladium-catalyzed cross-coupling reactions, while the N3 nitrogen serves as the primary nucleophilic center. Additionally, the C7-nitro group activates the carbocyclic ring for potential SNAr chemistry. A thorough understanding of this electronic landscape is paramount for chemists seeking to employ this scaffold. By leveraging this knowledge, researchers can rationally design synthetic routes to novel benzothiazole derivatives for applications spanning from targeted cancer therapeutics to advanced organic electronic materials.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central.
  • Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. RSC Publishing.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Nitro compound. Wikipedia.
  • Nucleophilic arom
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central.
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  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar.
  • Concerted Nucleophilic Arom
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

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Safeguarding the Integrity of 2-Bromo-7-nitrobenzo[d]thiazole: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring the Viability of a Key Synthetic Intermediate.

In the landscape of pharmaceutical research and development, the starting materials and intermediates we rely upon form the very foundation of our discoveries. The stability and proper storage of these chemical entities are not mere logistical concerns; they are critical parameters that directly impact experimental reproducibility, the integrity of our results, and the ultimate success of a drug development program. This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-Bromo-7-nitrobenzo[d]thiazole, a key heterocyclic building block. As Senior Application Scientists, we understand that a nuanced comprehension of a molecule's behavior over time and under various environmental stressors is paramount. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Chemical Profile and Inherent Stability Considerations

This compound is a substituted benzothiazole, a class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] Its structure, featuring a bromine atom and a nitro group on the benzene ring, presents specific considerations for its stability. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule. Furthermore, the carbon-bromine bond and the nitro group itself can be susceptible to degradation under certain conditions.

Based on the general behavior of related nitroaromatic and halogenated aromatic compounds, several potential degradation pathways should be considered:

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding hydroxy derivative.[3][4][5]

  • Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can induce a variety of reactions, including the reduction of the nitro group or cleavage of the C-NO2 bond.[6][7][8]

  • Thermal Decomposition: Nitroaromatic compounds can be thermally labile, with the potential for decomposition initiated by the cleavage of the C-NO2 bond.[9][10]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[11][12][13][14]

A proactive understanding of these potential liabilities is the first step in designing a robust storage and handling strategy.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended, synthesized from safety data sheet information and best practices for analogous compounds.

ParameterRecommendationRationale
Temperature Cool, refrigerated (2-8 °C recommended for long-term storage)Lowering the temperature slows down the rate of potential degradation reactions, particularly thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation of the thiazole ring.
Light Protect from light (store in an amber vial or in the dark)Prevents photodegradation, a common pathway for nitroaromatic compounds.
Moisture Dry, in a tightly sealed containerPrevents hydrolysis of the carbon-bromine bond.
Container Tightly closed, chemically resistant container (e.g., glass)Prevents contamination and reaction with container materials.

Proposed Forced Degradation Studies: A Proactive Approach to Understanding Stability

To thoroughly characterize the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and establish degradation pathways, which is a regulatory expectation and a cornerstone of developing stability-indicating analytical methods.

The following is a proposed experimental workflow for a comprehensive forced degradation study.

Caption: A proposed workflow for conducting forced degradation studies on this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

A. Acidic Hydrolysis

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in a minimal amount of acetonitrile and make up to volume with 0.1 M hydrochloric acid.

  • Transfer the solution to a sealed vial and place it in a water bath maintained at 60 °C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

B. Basic Hydrolysis

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the degradation medium.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

C. Oxidative Degradation

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in a minimal amount of acetonitrile and make up to volume with 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points and analyze directly by HPLC after appropriate dilution.

D. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a vial and heat it in an oven at 80 °C.

  • At specified time points, remove a sample, allow it to cool, and dissolve it in a suitable solvent for HPLC analysis.

E. Photostability Testing

  • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to a light source that meets the requirements of ICH Q1B guidelines.[6][7][8][15][16]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.

  • Analyze the samples by HPLC after the specified exposure period.

Anticipated Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, the following degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_reduction Photolytic Reduction cluster_oxidation Oxidation Parent This compound Hydroxy 2-Hydroxy-7-nitrobenzo[d]thiazole Parent->Hydroxy OH- Amino 2-Bromo-7-aminobenzo[d]thiazole Parent->Amino hν, [H] Sulfoxide This compound-S-oxide Parent->Sulfoxide [O]

Caption: Hypothesized degradation pathways for this compound under stress conditions.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for separating the relatively non-polar parent compound from potentially more polar degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Column Temperature: 30 °C

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[17]

Characterization of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the mass of the degradation products, which is a critical piece of information for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of any major degradation products that can be isolated.

Conclusion: A Commitment to Scientific Integrity

The stability and proper storage of this compound are not passive considerations but active responsibilities for any researcher utilizing this compound. By understanding its inherent chemical liabilities and implementing a robust storage and handling protocol, you can ensure the integrity of your starting material and the reliability of your experimental outcomes. The proposed forced degradation studies provide a roadmap for proactively characterizing its stability profile, a critical step in both fundamental research and the rigorous demands of drug development. While this guide provides a comprehensive framework based on established scientific principles, it is imperative to recognize that specific experimental verification for this particular molecule is the ultimate standard. By embracing this diligent approach, we uphold the principles of scientific integrity and pave the way for reproducible and impactful research.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996.
  • Pharma Stability: Photostability (ICH Q1B). (n.d.). Retrieved from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Technology. Retrieved from [Link]

  • Thong, K. L., & Kadokami, K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. FEMS Microbiology Reviews, 43(5), 485–517.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 8(4), 29–72.
  • Fetzner, S. (1998). Microbial degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 333–350.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • Zhu, W. (2016).
  • Zhu, W., & Mannan, M. S. (2017). Thermal Hazard Analysis of Nitroaromatic Compounds. Organic Process Research & Development, 21(3), 393–401.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical reviews, 93(8), 2667-2692.
  • Zhu, W. (2016).
  • Cryle, M. J., De Voss, J. J., & Schlichting, I. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry–A European Journal, 29(50), e202301540.
  • JECFA. (2002). Sulfur-Containing Heterocyclic Compounds. In Safety evaluation of flavouring agents. Geneva: World Health Organization, Joint FAO/WHO Expert Committee on Food Additives. (JECFA Food Additives Series 50).
  • Floreancig, P. E. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon–hydrogen bond functionalization. Organic letters, 14(7), 1720-1723.
  • Ali, M. F., Al-Malki, A., El-Ali, B., Martinie, G., & Siddiqui, M. N. (2006).
  • Ragaini, V., & Raverdino, V. (2005). Oxidative desulfurization: oxidation reactivity of sulfur compounds in different organic matrixes. Industrial & engineering chemistry research, 44(25), 9616-9623.
  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Cui, Y., & Floreancig, P. E. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Organic letters, 14(7), 1720–1723.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2005). Acta Poloniae Pharmaceutica, 62(6), 461-466.
  • Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Molecules, 16(12), 9848-9867.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists, 10(2), 143-147.
  • Vijaya, K., & Devala, R. G. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1228.
  • Al-Shehri, M. M., Al-Ghamdi, A. M., & El-Sayed, M. A. (2023).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Current Organic Synthesis, 17(1), 2-19.
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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-Aryl-7-nitrobenzo[d]thiazole Scaffolds

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, and plant growth-regulating properties.[1][2][3][4] The introduction of a nitro group at the 7-position and the potential for C-C bond formation at the 2-position via Suzuki-Miyaura cross-coupling opens a gateway to a vast chemical space of novel 2-aryl-7-nitrobenzo[d]thiazole derivatives. These compounds are of significant interest to researchers and drug development professionals for the synthesis of complex molecules and potential therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-7-nitrobenzo[d]thiazole. While specific literature on this exact substrate is emerging, this document synthesizes field-proven insights from reactions with structurally similar compounds, such as other nitroarenes and functionalized benzothiazoles, to provide a robust starting point for methods development. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer a range of conditions to facilitate the successful synthesis of 2-aryl-7-nitrobenzo[d]thiazole derivatives.

Scientific Integrity & Logic: The Causality Behind Experimental Choices

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] The reaction typically involves a palladium catalyst, a base, and a solvent, and proceeds through a well-established catalytic cycle.

The Catalytic Cycle: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex. The strong electron-withdrawing nature of the nitro group in this compound is expected to facilitate this rate-limiting step by making the carbon-bromine bond more susceptible to cleavage.[6][7]

  • Transmetalation: The organoboron reagent (arylboronic acid) coordinates to the palladium center, and in the presence of a base, the aryl group is transferred from the boron to the palladium, displacing the halide. The choice of base is crucial to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Di-aryl Complex Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Aryl-7-nitrobenzo[d]thiazole Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Base->Ar-Pd(II)-Ar'(L2) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Synthesis

The following protocol is a representative, self-validating system designed as a robust starting point for the Suzuki coupling of this compound. Researchers should consider this a foundational method that may require optimization for specific arylboronic acids.

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is a multi-step process that requires careful attention to detail, particularly in maintaining an inert atmosphere to protect the palladium catalyst.

Suzuki_Workflow A 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Catalyst, Base) B 2. Reaction Setup (Dry Schlenk Flask, Inert Atmosphere) A->B C 3. Solvent Addition (Anhydrous, Degassed Solvent) B->C D 4. Heating & Monitoring (Conventional or Microwave, TLC/GC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, DMF, Toluene)

  • Schlenk flask or microwave reaction vessel

  • Magnetic stir bar

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.[5]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. The choice of solvent can significantly impact the reaction outcome and should be selected based on the solubility of the reactants and the reaction temperature.

  • Heating and Monitoring:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time.

    • Microwave Irradiation: Secure the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration.[5]

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-7-nitrobenzo[d]thiazole product.

Data Presentation: Recommended Starting Conditions for Method Development

The following table summarizes a range of recommended starting conditions for the Suzuki coupling of this compound. These conditions are compiled from literature sources for similar substrates and may require optimization for specific applications.[3][8][9]

Parameter Recommendation 1 Recommendation 2 Recommendation 3 Rationale & Key Considerations
Catalyst (mol%) Pd(PPh₃)₄ (3-5%)PdCl₂(dppf) (2-3%)Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) (1-2%)The choice of catalyst and ligand is crucial. For challenging couplings, more sophisticated catalysts and ligands may be required.[8]
Base (equiv.) K₂CO₃ (2-3)Cs₂CO₃ (2)K₃PO₄ (3)The base strength can influence the rate of transmetalation. Carbonates are common, but phosphates can be effective for less reactive boronic acids.
Solvent Dioxane/H₂O (4:1)DMFTolueneThe solvent system should ensure adequate solubility of all components at the reaction temperature. The addition of water can sometimes accelerate the reaction.
Temperature (°C) 80-100100-120110-140 (Microwave)Higher temperatures are often required for less reactive substrates. Microwave heating can significantly reduce reaction times.
Reaction Time (h) 4-242-120.5-2 (Microwave)Reaction time should be optimized by monitoring the reaction progress to avoid decomposition of the product.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC or GC-MS, allowing for real-time assessment of the reaction's success. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. By systematically varying the parameters outlined in the table above, researchers can optimize the reaction conditions for their specific arylboronic acid and achieve the desired 2-aryl-7-nitrobenzo[d]thiazole in good yield.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound represents a powerful strategy for the synthesis of novel and potentially bioactive molecules. While this specific transformation requires careful optimization, the protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully develop efficient and reliable synthetic routes to this important class of compounds. The insights into the reaction mechanism and the rationale behind the choice of reagents will empower scientists to troubleshoot and refine their experimental setups, ultimately accelerating the discovery and development of new chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Hoan, D. Q., et al. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Hanoi National University of Education. (2022, August 31). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Oriental Journal of Chemistry. (n.d.). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF.
  • PubMed. (2008, November 20). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process.
  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d']bis([5][8][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-7-nitrobenzo[d]thiazole in Synthesis

The benzothiazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this core structure is therefore of paramount importance in medicinal chemistry and drug discovery.

This compound is a highly valuable and reactive building block for the synthesis of diverse libraries of 2-substituted benzothiazole derivatives. The presence of a bromine atom at the 2-position, a good leaving group, coupled with the strong electron-withdrawing nitro group at the 7-position, renders the C2 carbon exceptionally susceptible to nucleophilic attack. This heightened electrophilicity facilitates a broad range of Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the facile introduction of a variety of functional groups containing nitrogen, oxygen, and sulfur nucleophiles. This document provides a detailed guide to the principles and practical application of SNAr reactions on this versatile substrate.

Mechanistic Insights: The Engine of Transformation

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the benzothiazole ring. This is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system and, crucially, is stabilized by the powerfully electron-withdrawing nitro group at the 7-position.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (in this case, the bromide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the benzothiazole ring, yielding the final 2-substituted product.

The exceptional reactivity of this compound in SNAr reactions is a direct consequence of the synergistic electronic effects of the thiazole ring nitrogen and the C7 nitro group, which effectively stabilize the negatively charged Meisenheimer intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 2-Substituted-7-nitrobenzo[d]thiazole Meisenheimer->Product Elimination of Leaving Group LeavingGroup Bromide Ion (Br⁻) Meisenheimer->LeavingGroup Troubleshooting_Workflow Start Low or No Conversion Check_Temp Increase Temperature? Start->Check_Temp Check_Base Increase Base Strength? Check_Temp->Check_Base Yes Success Reaction Successful Check_Temp->Success No Decomposition Decomposition Observed Check_Temp->Decomposition No, Decomposition Check_Solvent Change Solvent? Check_Base->Check_Solvent Yes Check_Base->Success No Check_Solvent->Success Yes Lower_Temp Lower Temperature Decomposition->Lower_Temp

Application Notes and Protocols for the Heck Reaction of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a robust method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool for the synthesis of substituted alkenes, which are crucial structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4] While the reaction is broadly applicable, its success with complex, electronically diverse, and sterically demanding substrates hinges on a nuanced understanding of the reaction mechanism and careful selection of reaction parameters.

This guide provides a detailed exploration of the Heck reaction as applied to 2-Bromo-7-nitrobenzo[d]thiazole, a substrate characterized by its electron-deficient aromatic system and the presence of a heteroaromatic core. We will delve into the critical considerations for achieving successful coupling with this challenging substrate, present a detailed experimental protocol, and offer insights into the optimization of reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Pi π-Complex Alkene_Coord->PdII_Pi Mig_Ins Migratory Insertion (Carbopalladation) PdII_Pi->Mig_Ins PdII_Alkyl σ-Alkyl Pd(II) Complex Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim PdII_Hydrido [H-Pd(II)-X]L₂ Beta_Hyd_Elim->PdII_Hydrido Red_Elim Reductive Elimination PdII_Hydrido->Red_Elim Base Red_Elim->Pd0 - HX

Figure 1: Catalytic cycle of the Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate.[5] This is often the rate-determining step. Subsequently, the alkene coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene C-C double bond. A crucial β-hydride elimination step then occurs to form the substituted alkene product and a hydrido-palladium(II) complex.[5] Finally, a base is required to regenerate the active Pd(0) catalyst through reductive elimination, preparing it for the next catalytic cycle.[5][6]

Challenges and Considerations for this compound

The unique electronic and structural features of this compound present specific challenges that must be addressed for a successful Heck reaction:

  • Electron-Deficient Substrate: The presence of the strongly electron-withdrawing nitro group can influence the reactivity of the aryl bromide. While electron-withdrawing groups can sometimes enhance the rate of oxidative addition, they can also affect the subsequent steps of the catalytic cycle.[7]

  • Heteroaromatic Core: The benzothiazole moiety contains nitrogen and sulfur atoms which can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The choice of ligand is therefore critical to maintain a stable and active catalytic system.

  • Steric Hindrance: The substitution pattern on the benzothiazole ring may introduce steric hindrance around the reaction center, potentially slowing down the reaction and requiring more forcing conditions.

Recommended Reaction Conditions

Based on literature precedents for Heck reactions with electron-deficient and heterocyclic aryl halides, the following conditions are recommended as a starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) acetate)A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][8]
Ligand PPh₃ (Triphenylphosphine) or a more electron-rich and bulky phosphine ligand (e.g., P(o-tolyl)₃)Triphenylphosphine is a standard ligand for Heck reactions.[1] For challenging substrates, more sophisticated ligands may be required to stabilize the catalyst and promote the desired reactivity.
Base Et₃N (Triethylamine) or K₂CO₃ (Potassium carbonate)An organic or inorganic base is necessary to neutralize the HBr generated during the reaction and facilitate the regeneration of the Pd(0) catalyst.[1][4]
Solvent DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)Polar aprotic solvents are generally effective for Heck reactions, aiding in the solubility of the reactants and catalyst.[9]
Alkene Styrene, n-butyl acrylate, or other electron-deficient alkenesElectron-deficient alkenes are often ideal partners in Heck reactions.[1]
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.[10]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol provides a step-by-step guide for the Heck coupling of this compound with styrene as a model alkene.

Materials:
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL), followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product, 7-nitro-2-styrylbenzo[d]thiazole.

Sources

functionalization of the C2-position of "7-nitrobenzo[d]thiazole" via bromination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Functionalization of the C2-Position of 7-Nitrobenzo[d]thiazole via Electrophilic Bromination

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of C2-Functionalized Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant pharmacological and material science applications. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a cornerstone in modern drug design. Specifically, functionalization at the C2-position provides a crucial vector for molecular diversification, allowing chemists to append various substituents to modulate a compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.

This guide focuses on a key transformation: the selective bromination of 7-nitrobenzo[d]thiazole at the C2-position. The presence of a bromine atom at this site converts a relatively inert C-H bond into a versatile synthetic handle, enabling a host of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce novel carbon-carbon and carbon-heteroatom bonds. The 7-nitro group serves a dual purpose: it acts as a potent electron-withdrawing group that influences the molecule's overall electronic character and, critically, it deactivates the fused benzene ring towards electrophilic attack, thereby enhancing the regioselectivity of bromination on the thiazole moiety.

This document provides a comprehensive overview, including the synthesis of the requisite starting material, a detailed protocol for the C2-bromination, mechanistic insights, and expected characterization data.

Synthesis of Starting Material: 7-Nitrobenzo[d]thiazole

Before proceeding to the core functionalization, the starting material, 7-nitrobenzo[d]thiazole, must be synthesized. A reliable method involves the deamination of 6-amino-7-nitrobenzothiazole. The experimental details for this procedure have been established in the literature[1]. This precursor is typically prepared via the nitration of 6-aminobenzothiazole, followed by chromatographic separation of the isomers.

Workflow for Synthesis of 7-Nitrobenzo[d]thiazole

cluster_start Precursor Synthesis cluster_main Target Synthesis A 6-Aminobenzothiazole B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 6-Amino-7-nitrobenzothiazole (Isomer Separation) B->C Step 2 D Deamination (e.g., NaNO2, H3PO2) C->D Step 3 E 7-Nitrobenzo[d]thiazole (Final Product) D->E Step 4

Caption: Synthesis pathway for 7-Nitrobenzo[d]thiazole.

Core Protocol: Regioselective C2-Bromination

This section details the protocol for the direct electrophilic bromination of 7-nitrobenzo[d]thiazole. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Mechanistic Rationale and Reagent Selection

The C2-position of the benzothiazole ring is inherently electron-deficient. However, electrophilic substitution can be induced under forcing conditions. The key to the regioselectivity of this reaction lies in the powerful deactivating effect of the 7-nitro group on the fused benzene ring. As a strong meta-directing deactivator, the -NO₂ group significantly reduces the nucleophilicity of the C4, C5, and C6 positions, effectively shutting down the possibility of electrophilic attack on the carbocyclic ring[2][3].

This electronic landscape directs the electrophile to the heteroaromatic thiazole ring. While the thiazole ring is less aromatic than the benzene ring, the lone pair of the nitrogen atom can stabilize the cationic intermediate (a Wheland-type intermediate) formed upon electrophilic attack at the C2-position.

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂).

  • Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine.

  • Controlled Bromination: NBS provides a low, steady concentration of the active brominating species, which helps to minimize the formation of over-brominated or other side products[4].

Role of the Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) acts as a catalyst. It protonates NBS, generating a more potent electrophilic bromine species (Br⁺), which is necessary to attack the moderately activated C2-position[5].

Experimental Protocol

Reaction Scheme: Reaction Scheme: C2-Bromination of 7-nitrobenzo[d]thiazole (Self-generated image representing the reaction of 7-nitrobenzo[d]thiazole with NBS in H2SO4 to yield 2-bromo-7-nitrobenzo[d]thiazole)

Materials:

  • 7-Nitrobenzo[d]thiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-nitrobenzo[d]thiazole (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) at 0 °C (ice bath). Stir until the solid is completely dissolved.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. This will precipitate the crude product.

    • Stir the ice slurry for 20-30 minutes.

    • Extract the aqueous mixture with dichloromethane (3 x volume of H₂SO₄ used).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and saturated Na₂S₂O₃ solution (to quench any unreacted bromine).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the final product.

Workflow Diagram

A Dissolve 7-Nitrobenzo[d]thiazole in conc. H2SO4 at 0 °C B Add NBS (1.1 eq) portion-wise at 0 °C A->B Step 1 C Stir at Room Temp (4-6 h) B->C Step 2 D Quench on Ice C->D Step 3 E Extract with DCM D->E Step 4 F Aqueous Washes (H2O, NaHCO3, Na2S2O3) E->F Step 5 G Dry & Concentrate F->G Step 6 H Purify via Column Chromatography G->H Step 7 I This compound H->I Step 8

Caption: Experimental workflow for C2-bromination.

Product Characterization & Data Summary

The purified product, this compound, should be characterized to confirm its identity and purity.

Expected Characterization Data:

  • Appearance: Pale yellow to off-white solid.

  • ¹H NMR: Expect to see three aromatic protons in the 7.5-8.5 ppm range, corresponding to the protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro group and the thiazole ring.

  • ¹³C NMR: Expect to see signals for the 7 carbons of the benzothiazole core. The C2 carbon bonded to bromine will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₇H₃BrN₂O₂S, the expected [M]⁺ is ~257.9 g/mol (for ⁷⁹Br) and ~259.9 g/mol (for ⁸¹Br).

Data Summary Table

ParameterExpected Value / Observation
Molecular Formula C₇H₃BrN₂O₂S
Molecular Weight ~258.08 g/mol
Reagent Stoichiometry 7-Nitrobenzo[d]thiazole (1.0 eq), NBS (1.1 eq)
Solvent/Catalyst Concentrated H₂SO₄
Reaction Time 4-6 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield 60-80% (post-purification)
MS (ESI+) Isotopic cluster at m/z ≈ 258.9, 260.9 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficiently activated electrophile; reaction time too short.Ensure the use of concentrated (98%) H₂SO₄. Increase reaction time and monitor by TLC/LC-MS.
Multiple Spots on TLC Over-bromination or side reactions.Ensure slow, portion-wise addition of NBS at 0 °C to maintain a low concentration of the active electrophile.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-15% EtOAc in Hexanes) may be required.

References

  • Ward, E. R., & Williams, J. (1966). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society C: Organic, 1966, 1068-1071. (Source for general benzothiazole chemistry)
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Aromatic Substitution. [Link]

  • Ward, E. R., & Poesche, W. H. (1961). Electrophilic substitution in benzothiazole. Part I. The nitration of benzothiazole and some of its derivatives. Journal of the Chemical Society (Resumed), 2825-2832. (Provides details on synthesis of 7-nitrobenzothiazole). [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Substitution. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Seman, M. S., & Sarjadi, M. S. (2016). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c][6][7][8]thiadiazole. Malaysian Journal of Analytical Sciences, 20(5), 1165-1171. (Demonstrates use of NBS/H2SO4 for brominating a deactivated heterocycle). [Link]

Sources

using "2-Bromo-7-nitrobenzo[d]thiazole" to synthesize novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Leveraging 2-Bromo-7-nitrobenzo[d]thiazole for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Imperative for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has established them as one of the most significant classes of therapeutic targets in modern drug discovery.[2][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with a majority of these agents competing with ATP for binding at the enzyme's active site.[3]

The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its ability to form key interactions within the ATP binding pocket of various kinases.[5][6][7] Its planar, bicyclic nature effectively mimics the adenine ring of ATP, providing a solid anchor for competitive inhibition.[8] This guide focuses on the strategic utilization of a highly functionalized starting material, This compound , as a versatile platform for generating libraries of novel kinase inhibitors.

The design of this starting material is deliberate and powerful for structure-activity relationship (SAR) studies:

  • The 2-Bromo Group: This position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][10] This allows for the systematic introduction of a wide array of aryl, heteroaryl, or amino substituents, enabling the exploration of hydrophobic pockets and the formation of critical hydrogen bonds within the kinase active site.

  • The 7-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the benzothiazole core, which can modulate binding affinity.[11][12] Furthermore, it is a synthetic precursor that can be readily reduced to a 7-amino group, providing a secondary point for diversification to enhance properties like solubility, selectivity, and target engagement.[13]

This document provides a detailed framework and validated protocols for leveraging this compound to construct a diverse library of potential kinase inhibitors.

High-Level Synthetic Strategy

The core strategy involves a divergent, scaffold-based approach. Starting from a common core (this compound), we will first diversify the C2-position and subsequently modify the C7-position. This modular strategy is efficient for rapidly generating structural diversity for biological screening.

G cluster_0 Core Module cluster_1 Pathway A: C2-Position Diversification cluster_2 Intermediate Library cluster_3 Pathway B: C7-Position Modification cluster_4 Final Compound Library A This compound B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B Cross-Coupling Reactions C Buchwald-Hartwig Amination (Amine Groups) A->C Cross-Coupling Reactions D 2-Substituted-7-nitrobenzothiazoles B->D C->D E Nitro Group Reduction D->E Chemical Transformation F Diverse Kinase Inhibitor Candidates (2-Substituted-7-aminobenzothiazoles) E->F

Caption: Divergent synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Coupling for C2-Arylation

Principle: This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install various aryl or heteroaryl moieties at the C2-position of the benzothiazole core.[9][10][14] This is a robust and widely used method for forming carbon-carbon bonds. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electronically diverse coupling partners.

Materials & Reagents:

  • This compound

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Under a positive flow of nitrogen, add anhydrous 1,4-dioxane and water to form a 4:1 mixture (v/v). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the starting material.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization (Self-Validation):

  • ¹H NMR & ¹³C NMR: To confirm the structure of the coupled product, verifying the presence of signals corresponding to the newly introduced aryl group and the disappearance of the starting material.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the final product.

Expertise & Causality:

  • Why Pd(dppf)Cl₂? This catalyst is robust and effective for a wide range of arylboronic acids, including electron-rich and electron-poor systems, and is less sensitive to air and moisture than some other palladium sources.

  • Why a Dioxane/Water mixture? Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.

  • Why K₂CO₃? It is a moderately strong base sufficient for most Suzuki couplings. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required to enhance the rate of transmetalation.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Arylboronic Acid Partner Product Structure (R-group) Expected Yield
1 4-Methoxyphenylboronic acid 4-OCH₃-Ph 85-95%
2 3-Pyridinylboronic acid 3-Pyridyl 70-85%

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃-Ph | 80-90% |

Protocol 2: Nitro Group Reduction to a Primary Amine

Principle: This protocol details the chemical reduction of the 7-nitro group to a 7-amino group. This transformation is crucial as it installs a versatile functional handle for secondary diversification. Tin(II) chloride is a classic and reliable reagent for this purpose, offering good chemoselectivity in the presence of other functional groups.

Materials & Reagents:

  • 2-Substituted-7-nitrobenzothiazole (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Step-by-Step Procedure:

  • Dissolve the 2-substituted-7-nitrobenzothiazole (1.0 eq.) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq.) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Re-dissolve the residue in ethyl acetate. Cool the solution in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~8. Caution: CO₂ gas evolution will occur.

  • The resulting suspension often contains tin salts. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 7-amino product.

Purification:

  • The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography.

Characterization (Self-Validation):

  • ¹H NMR: Observe the disappearance of the characteristic downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

  • HRMS: Confirm the mass change corresponding to the O₂ -> H₂ transformation.

Expertise & Causality:

  • Why SnCl₂? It is a mild and effective reducing agent for aromatic nitro groups and is tolerant of many functional groups used in the C2-substituents. Catalytic hydrogenation (H₂/Pd-C) is an alternative but may be less suitable if the C2-substituent contains reducible groups.

  • Why neutralize with NaHCO₃? The reaction is conducted under acidic conditions. Neutralization is required to quench the reaction and allow for the extraction of the free amine product into an organic solvent.

Trustworthiness: A Self-Validating Experimental Workflow

The reliability of any synthetic campaign hinges on rigorous in-process controls and final compound validation. The protocols described are designed to be self-validating through a multi-step quality control process.

G A Start Reaction B In-Process Monitoring (TLC / LC-MS) A->B C Reaction Complete? B->C C->B No D Work-up & Crude Isolation C->D Yes E Purification (Column Chromatography) D->E F Purity Check (LC-MS / ¹H NMR) E->F F->E <95% Pure G Structure Confirmation (¹H, ¹³C NMR, HRMS) F->G >95% Pure H Submit for Biological Assay G->H

Caption: Quality control workflow for ensuring compound integrity.

This iterative process ensures that only compounds of confirmed structure and high purity (>95%) are advanced to biological screening, preventing misleading results and ensuring the trustworthiness of the generated SAR data.

Application in Kinase Inhibitor Design

The synthesized benzothiazole derivatives are designed as Type I kinase inhibitors, which are ATP-competitive. The different regions of the molecule are intended to interact with specific, conserved features of the kinase ATP binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Benzothiazole Inhibitor hinge Hinge Region (Backbone H-bonds) adenine Adenine Pocket (Hydrophobic) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket s_pocket Solvent-Exposed Region core Benzothiazole Core core->hinge H-bond Acceptor (Thiazole-N) core->adenine Mimics Adenine (π-stacking) c2 C2-Substituent (Aryl or Amino) c2->hinge H-bond Donor/Acceptor c2->gatekeeper Steric Interaction c2->d_pocket Fills Pocket c7 C7-Substituent (Amine Derivative) c7->s_pocket Improves Solubility & Adds Interactions

Caption: Proposed binding mode of a benzothiazole inhibitor in a kinase active site.

  • Benzothiazole Core: Occupies the adenine region, forming hydrophobic and π-stacking interactions. The thiazole nitrogen can act as a hydrogen bond acceptor with the kinase hinge region.[8]

  • C2-Substituent: Groups installed via Suzuki or Buchwald-Hartwig reactions can project towards the hinge or deeper into hydrophobic pockets, providing potency and selectivity.

  • C7-Amino Derivatives: These modifications typically point towards the solvent-exposed region of the active site, where they can be tailored to improve physicochemical properties like solubility without disrupting core binding interactions.

By systematically varying the R-groups at the C2 and C7 positions using the protocols outlined above, researchers can conduct thorough SAR studies to optimize compounds for potency, selectivity, and drug-like properties.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.RSC Publishing.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.PubMed Central.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors.PubMed Central.
  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases.PubMed Central.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.PubMed Central.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.SvedbergOpen.
  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • Nitro-Group-Containing Drugs.PubMed.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.MDPI.
  • Protein kinases as therapeutic targets.PubMed.
  • Kinase Inhibitors for Targeted Cancer Therapy.Bentham Science Publishers.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy.Brochure.
  • Medicinal significance of benzothiazole scaffold: an insight view.PubMed.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.Bentham Science.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing a Privileged Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Traditional methods for forging these bonds often require harsh conditions and suffer from limited functional group tolerance.[1] The advent of the Buchwald-Hartwig amination provided a milder and more general alternative, significantly expanding the synthetic chemist's toolkit.[1]

This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-Bromo-7-nitrobenzo[d]thiazole, a challenging yet important substrate. The resulting 2-amino-7-nitrobenzo[d]thiazole scaffold is of significant interest in medicinal chemistry due to the prevalence of the aminobenzothiazole core in biologically active molecules. The presence of the electron-withdrawing nitro group makes this substrate particularly electron-deficient, which can present unique challenges for the catalytic cycle. This guide offers a field-proven protocol and explains the rationale behind the choice of reagents and conditions to ensure a successful and reproducible outcome.

Understanding the Challenge: Amination of an Electron-Deficient Heterocycle

The successful amination of this compound hinges on navigating the electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl bromide. While this can facilitate the initial oxidative addition step of the catalytic cycle, it also introduces potential complications.

A key consideration is the choice of base. Strong bases, such as sodium tert-butoxide (NaOtBu), which are commonly employed in Buchwald-Hartwig reactions, can be incompatible with substrates bearing sensitive functional groups like nitro groups.[4] Such strong bases can lead to undesired side reactions. Therefore, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for these systems, even if it necessitates slightly higher reaction temperatures or longer reaction times.[5]

Ligand selection is also critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands, particularly biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, BrettPhos), have demonstrated superior performance.[2] These ligands promote the crucial reductive elimination step and can help to stabilize the palladium catalyst, preventing decomposition.

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final and often rate-limiting step is the reductive elimination of the desired aryl amine product, which regenerates the active palladium(0) catalyst.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + R₂NH Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Coordination->Pd_Amido_Complex + Base Amido_Complex_Formation Deprotonation - HB⁺X⁻ Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for the coupling of this compound with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine (Primary or Secondary)≥98%Commercially AvailableEnsure dryness and purity.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableStore under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Commercially AvailableStore under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableDry in an oven before use.
TolueneAnhydrousCommercially AvailableDegas before use.
Schlenk Flask or Reaction Vial--Must be oven-dried.
Magnetic Stir Bar--
Inert Gas (Argon or Nitrogen)High Purity-
Standard Glassware for Workup--
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Solvents for ChromatographyHPLC GradeCommercially Availablee.g., Hexanes, Ethyl Acetate.
Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids to Flask B 2. Purge with Inert Gas A->B C 3. Add Amine and Solvent B->C D 4. Heat to Reaction Temp. C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and cesium carbonate (1.5 equiv).

  • Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Through the septum, add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

Reaction and Monitoring:

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

Workup and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-7-nitrobenzo[d]thiazole derivative.

Characterization:

  • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents are pure and solvents are anhydrous and degassed. Use a freshly opened bottle of catalyst and ligand.
Insufficiently inert atmosphereImprove the evacuation and backfilling procedure. Maintain a positive pressure of inert gas throughout the reaction.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments, but do not exceed the decomposition temperature of the reactants or products.
Formation of Side Products HydrodehalogenationThis can be a competing pathway. Ensure the amine is of high purity and consider screening different ligands that may favor reductive elimination.
Reaction with the nitro groupIf using a stronger base, switch to a milder base like Cs₂CO₃ or K₃PO₄.[4][5]
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and toxic. Handle in a fume hood and away from ignition sources.

  • Bases: Cesium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Gas: Use appropriate safety measures when handling compressed gas cylinders.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Nakao, Y., et al. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(47), 15117-15121. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Fors, B. P., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 8(11), 10326-10331. [Link]

  • ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. [Link]

  • The Organic Chemistry Tutor. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4004-4007. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Buchwald, S. L., et al. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]

  • Reddit. (2022). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • Fagnou, K., et al. (2007). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 9(19), 3817-3820. [Link]

  • Nakao, Y., et al. (2018). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Communications, 54(84), 11956-11959. [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 2-Bromo-7-nitrobenzo[d]thiazole. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique synthetic challenges that can often lead to low yields, impure products, or reaction failures. This guide is designed to function as a direct line to an experienced application scientist, offering field-proven insights, troubleshooting protocols, and a deep dive into the causality behind key experimental steps. We will focus on the most reliable synthetic pathway and equip you with the knowledge to navigate its complexities, ensuring a higher probability of success in your research.

The recommended and most direct synthetic route involves a two-stage process: the synthesis of the key intermediate, 2-amino-7-nitrobenzo[d]thiazole, followed by a Sandmeyer reaction to introduce the bromine at the 2-position. Direct bromination of the benzothiazole ring is generally not a viable strategy for achieving 2-substitution, as electrophilic aromatic substitution preferentially occurs on the benzene ring, typically at the 4- and 7-positions.[1][2]

Core Synthetic Workflow

The logical pathway to the target compound is visualized below. Each stage presents distinct challenges that will be addressed in this guide.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction Start 3-Nitroaniline Precursor 2-Amino-7-nitrobenzo[d]thiazole Start->Precursor Thiocyanation/ Cyclization Diazonium In situ Diazonium Salt Precursor->Diazonium Diazotization (NaNO₂, H₂SO₄) Product This compound Diazonium->Product Sandmeyer Reaction (CuBr, HBr)

Caption: Overall synthetic strategy for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common points of failure and queries received by our technical support team.

Part 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole (Precursor)

Q1: My cyclization reaction to form the 2-aminobenzothiazole precursor has a very low yield. What are the likely causes?

A1: This is a common challenge. The synthesis of 2-aminobenzothiazoles via thiocyanation of anilines is sensitive to several factors.[3] The key is the in situ generation of thiocyanogen, (SCN)₂, which is a tricky electrophile.

  • Cause 1: Reagent Decomposition: Ammonium thiocyanate and bromine must be handled carefully.[3] Ensure your ammonium thiocyanate is dry and your bromine is of high purity. The reaction should be conducted at low temperatures (typically 0-5 °C) to prevent both the loss of volatile bromine and the decomposition of the thiocyanogen intermediate.

  • Cause 2: Incorrect Stoichiometry: The molar ratio of aniline:thiocyanate:bromine is critical. A slight excess of the thiocyanating agent is often used, but a large excess of bromine can lead to unwanted side reactions, including bromination of the starting aniline.

  • Cause 3: Solvent Effects: Glacial acetic acid is a common solvent. Its role is not just to dissolve the reactants but also to provide a protic medium that facilitates the reaction. Ensure it is anhydrous, as water can interfere with the intermediates.

Q2: I'm observing multiple spots on my TLC plate after the precursor synthesis. How do I identify and minimize these byproducts?

A2: Byproduct formation is frequent. The primary byproducts are often isomers and over-brominated starting materials.

  • Isomer Formation: The cyclization can sometimes yield minor amounts of other isomers depending on the precise reaction conditions. The 7-nitro isomer is the expected major product from 3-nitroaniline due to the directing effects of the substituents.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting 3-nitroaniline. Monitor the reaction by TLC until the starting material is consumed.

  • Purification Strategy: Purification is almost always necessary. Column chromatography using a gradient of ethyl acetate in petroleum ether or hexane is typically effective for separating the desired product from less polar byproducts and starting material.[4]

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful but notoriously finicky transformation that replaces a diazonium salt with a nucleophile, in this case, bromide.[5] Success hinges on careful control of the reaction conditions.

Q3: My diazotization step (the formation of the diazonium salt) seems to be failing. The solution color is off, or I see gas evolution before adding the copper bromide.

A3: This points to the instability of the diazonium salt, the most critical intermediate in this reaction.

  • Critical Factor: Temperature Control: The diazotization of 2-amino-7-nitrobenzothiazole must be performed at low temperatures, typically between 0 °C and 5 °C . Above this range, the diazonium salt will rapidly decompose, releasing nitrogen gas (N₂) and forming unwanted phenol byproducts. Use an ice-salt bath for robust temperature control.

  • Reagent Addition: The sodium nitrite solution must be added slowly, dropwise, below the surface of the acidic reaction mixture. This ensures localized concentration of the nitrous acid is minimized and prevents a dangerous exotherm.

  • Acid Concentration: The reaction requires a strong, non-nucleophilic acid like sulfuric acid. A sufficient excess is needed to fully protonate the amine and generate nitrous acid from sodium nitrite.

Q4: The final Sandmeyer step with copper(I) bromide (CuBr) is giving me a low yield of the desired 2-bromo product.

A4: The success of the copper-catalyzed step depends on both the activity of the catalyst and the execution of the reaction. The mechanism is believed to proceed through an aryl radical intermediate, facilitated by the copper catalyst.[5]

  • Cause 1: Inactive CuBr: Copper(I) bromide is easily oxidized to the inactive copper(II) form, which appears greenish or blue. Your CuBr should be off-white or very light tan. If it is colored, it should be purified by washing with glacial acetic acid followed by ethanol and ether, and dried under vacuum.

  • Cause 2: Poor Transfer: The cold diazonium salt solution should be added slowly to the hot (or room temperature, depending on the specific protocol) solution of CuBr in HBr. Do not add the CuBr solution to the diazonium salt, as this can lead to uncontrolled decomposition.

  • Cause 3: Side Reactions: If the diazonium salt is not consumed quickly by the CuBr, it can undergo other reactions. For example, azo coupling can occur if any unreacted starting amine is present, leading to colored impurities.

Troubleshooting Workflow: Sandmeyer Reaction

Caption: Decision tree for troubleshooting the Sandmeyer reaction step.

Quantitative Troubleshooting Summary

Observation Potential Cause Recommended Solution & Rationale
Brown fumes (NOx) during NaNO₂ addition.Reaction temperature is too high, causing decomposition of nitrous acid.Immediately cool the reaction vessel further. Slow the rate of NaNO₂ addition. This prevents runaway decomposition and ensures nitrous acid is available for diazotization.
Solution turns dark/tarry before CuBr addition.Premature decomposition of the diazonium salt.The diazonium salt solution was likely allowed to warm up. It should be used immediately after preparation and kept cold.
Final product is contaminated with a phenol byproduct (Ar-OH).Water acting as a nucleophile on the diazonium salt.Ensure strict temperature control (<5 °C). A higher acid concentration can also help suppress the reaction with trace water.
Low conversion after adding to CuBr.Inactive CuBr catalyst or insufficient reaction time/temperature.Check the quality of CuBr. Ensure it is not blue/green (Cu(II)). The reaction may require gentle warming (e.g., to 50-60 °C) after the addition is complete to drive it to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole

This protocol is adapted from established methods for the thiocyanation of anilines.[3]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-nitroaniline (1 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Thiocyanate Addition: Add ammonium thiocyanate (2.2 eq.) to the cooled solution and stir until it dissolves completely.

  • Bromine Solution: In a separate flask, prepare a solution of bromine (1.1 eq.) in glacial acetic acid.

  • Bromine Addition: Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. The mixture will typically turn a deep orange/red color.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it slowly warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of ~8.

  • Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-amino-7-nitrobenzo[d]thiazole.

Protocol 2: Sandmeyer Reaction for this compound

This protocol is a standard application of the Sandmeyer reaction.[5]

  • Diazotization Setup: In a flask, suspend 2-amino-7-nitrobenzo[d]thiazole (1 eq.) in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred benzothiazole suspension, keeping the temperature strictly between 0-5 °C. The solid should dissolve to form a clear solution of the diazonium salt. Keep this solution cold and use it immediately.

  • Catalyst Preparation: In a separate, larger reaction vessel, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution via a dropping funnel to the CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • Completion: After the addition is complete, the mixture may be gently warmed (e.g., to 50 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature and pour it into water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography if necessary.

References

  • Source: Google Patents (US3577427A)
  • Title: Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide Source: ResearchGate URL: [Link]

  • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: SpringerLink URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: MDPI URL: [Link]

  • Title: Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole Source: University of Mosul Repository URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: PubMed Central (PMC) URL: [Link]

  • Title: 2-Aminobenzothiazole derivatives with potent antifungal activity Source: ScienceDirect URL: [Link]

  • Source: Google Patents (CN105198834A)
  • Title: Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles Source: Royal Society of Chemistry URL: [Link]

  • Source: Google Patents (US4363913A)
  • Title: Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study Source: PubMed Central (PMC) URL: [Link]

  • Title: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers URL: [Link]

  • Title: Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] Source: Semantic Scholar URL: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of "2-Bromo-7-nitrobenzo[d]thiazole".

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to assist you in obtaining a high-purity product.

Physicochemical Properties

Understanding the properties of this compound is fundamental to selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂S[1]
Molecular Weight 259.08 g/mol [1]
Appearance Likely a pale yellow to yellow crystalline powder.[2]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, with low solubility in non-polar solvents.[2]
Polarity The presence of bromo and nitro groups increases the molecule's polarity.[2]

Potential Impurities

Impurities in a synthesis can vary greatly depending on the reaction conditions and starting materials. For the synthesis of substituted benzothiazoles, common impurities may include unreacted starting materials, byproducts from side reactions, and isomers. For instance, in the synthesis of related nitro-substituted benzothiazole derivatives, starting materials like 3-chloro-4-nitroaniline are used, which could remain in the final product if the reaction is incomplete.[3]

Troubleshooting Guide

Recrystallization

Q1: My this compound sample is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. The nitro and bromo groups on the benzothiazole ring significantly increase its polarity.[2] You should select a more polar solvent. A good starting point would be to test solubility in small amounts of solvents like isopropanol, ethanol, or acetone. For highly impure samples, a solvent pair (one in which the compound is soluble and one in which it is insoluble) might be necessary.

Q2: After cooling, my compound has oiled out instead of crystallizing. How can I fix this?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of pure this compound.

Q3: The purity of my compound has not significantly improved after recrystallization. What are my next steps?

A3: If recrystallization does not sufficiently purify your compound, it is likely that the impurities have similar solubility properties to your product. In this case, column chromatography is the recommended next step as it separates compounds based on differences in their affinity for the stationary phase, not just their solubility.

Column Chromatography

Q4: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound?

A4: Given the polar nature of this compound, a good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 8:2 hexane:ethyl acetate. You can perform thin-layer chromatography (TLC) first with various solvent ratios to determine the optimal mobile phase for separation.

Q5: My compound is streaking on the TLC plate and the column. What could be the cause?

A5: Streaking is often caused by one of the following:

  • Insolubility: The compound is not fully dissolved in the mobile phase. Try a slightly more polar solvent system.

  • Acidity/Basicity: The compound may be interacting with the silica gel (which is slightly acidic). Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or triethylamine, can help to mitigate this.

  • Overloading: Too much compound has been loaded onto the TLC plate or column.

Q6: I have poor separation between my product and an impurity. How can I improve the resolution?

A6: To improve separation, you can:

  • Decrease the polarity of the mobile phase: This will slow down the elution of all compounds, potentially increasing the separation between them.

  • Use a longer column: A longer column provides more surface area for interaction, which can improve separation.

  • Change the stationary phase: If silica gel is not providing adequate separation, you could try a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude product in various ratios of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of around 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Load the solution onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflows

PurificationChoice Start Crude Product (this compound) PurityCheck1 Assess Purity (TLC, NMR) Start->PurityCheck1 Recrystallization Attempt Recrystallization PurityCheck1->Recrystallization Impure HighPurity High Purity Product PurityCheck1->HighPurity Pure LowPurity Purity Still Low Recrystallization->LowPurity LowPurity->HighPurity No, Purity Acceptable ColumnChromatography Perform Column Chromatography LowPurity->ColumnChromatography Yes PurityCheck2 Assess Purity of Fractions ColumnChromatography->PurityCheck2 PurityCheck2->HighPurity Pure Fractions ColumnChromatographyWorkflow Start Start TLC 1. TLC Analysis to Determine Mobile Phase Start->TLC PackColumn 2. Pack Column with Silica Gel TLC->PackColumn LoadSample 3. Load Crude Sample PackColumn->LoadSample Elute 4. Elute with Mobile Phase and Collect Fractions LoadSample->Elute AnalyzeFractions 5. Analyze Fractions by TLC Elute->AnalyzeFractions CombinePure 6. Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate 7. Evaporate Solvent CombinePure->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Based on related compounds, pure this compound is expected to be a pale yellow to yellow crystalline solid. [2]The color intensity may decrease with increasing purity.

Q: How can I assess the purity of my final product?

A: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q: What safety precautions should I take when handling this compound?

References

  • PubChem. (n.d.). 2-Bromo-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3BrN2O2S). Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Activity of Benzothiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

Sources

Technical Support Center: Bromination of 7-Nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 7-nitrobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific electrophilic aromatic substitution. Our goal is to equip you with the scientific rationale and practical guidance necessary to navigate the potential challenges of this reaction and achieve your desired synthetic outcomes.

Introduction: The Chemistry of Brominating 7-Nitrobenzo[d]thiazole

The bromination of 7-nitrobenzo[d]thiazole is an electrophilic aromatic substitution reaction. The benzothiazole ring system is generally susceptible to electrophilic attack due to the presence of the electron-rich sulfur and nitrogen atoms. However, the reaction is complicated by the presence of a strongly deactivating nitro group at the 7-position. Understanding the interplay of the directing effects of the thiazole ring and the nitro group is crucial for predicting the regioselectivity of the bromination and anticipating potential side reactions.

The nitro group is a powerful electron-withdrawing group and a meta-director.[1][2] In the context of the benzothiazole ring system, this deactivating effect reduces the overall nucleophilicity of the benzene ring, making the reaction more challenging and often requiring harsher conditions or a Lewis acid catalyst to proceed.[3] The thiazole portion of the molecule also influences the substitution pattern.

Based on the electronic properties of the substituted benzothiazole ring, the anticipated major product of the monobromination of 7-nitrobenzo[d]thiazole is 6-bromo-7-nitrobenzo[d]thiazole . The 6-position is meta to the deactivating nitro group and is one of the more activated positions for electrophilic attack on the benzothiazole nucleus.

This guide will focus on addressing the common issues encountered during this synthesis, with a particular emphasis on preventing the formation of undesired side products.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is very slow or shows no conversion to the brominated product. What could be the cause and how can I fix it?

A1: Low reactivity is a common issue due to the deactivating effect of the nitro group. Here are several factors to consider and troubleshoot:

  • Insufficiently Activated Bromine: Molecular bromine (Br₂) alone may not be electrophilic enough to react with the deactivated 7-nitrobenzo[d]thiazole ring.

    • Solution: The use of a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is highly recommended. The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is often a good choice for electrophilic brominations. Protic solvents can solvate the electrophile and reduce its reactivity.

  • Low Reaction Temperature: The activation energy for the bromination of a deactivated ring is relatively high.

    • Solution: Gently heating the reaction mixture may be necessary to increase the reaction rate. However, be cautious, as excessive heat can lead to the formation of side products. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several side products. What are these likely to be and how can I minimize them?

A2: The formation of multiple products is a frequent challenge. The most common side products are isomers and over-brominated species.

  • Isomeric Byproducts: While the 6-bromo isomer is the expected major product, small amounts of other isomers may form. The regioselectivity of the reaction is not always absolute.

    • Troubleshooting:

      • Control the Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity.

      • Choice of Brominating Agent: For highly activated systems, a milder brominating agent like N-bromosuccinimide (NBS) can offer better control. However, for a deactivated substrate like 7-nitrobenzo[d]thiazole, Br₂ with a Lewis acid is often necessary.

  • Over-bromination (Di- and Poly-bromination): The initial product, 6-bromo-7-nitrobenzo[d]thiazole, is still susceptible to further bromination, leading to the formation of di- and even tri-brominated products. A patent for the related 2,1,3-benzothiadiazole system shows that under certain conditions, a 4,7-dibromo compound can be further reacted to a mixture of 4-bromo-7-nitro and 4,5,7-tribromo analogs.[4][5]

    • Troubleshooting:

      • Stoichiometry is Key: Use a stoichiometric amount of bromine (or a very slight excess, e.g., 1.05-1.1 equivalents). A large excess of bromine will significantly favor over-bromination.

      • Slow Addition: Add the bromine solution dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-substitution.

      • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Experimental Protocol: Selective Monobromination of 7-Nitrobenzo[d]thiazole

This protocol provides a general procedure for the synthesis of 6-bromo-7-nitrobenzo[d]thiazole.

Materials:

  • 7-Nitrobenzo[d]thiazole

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-nitrobenzo[d]thiazole (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.1-0.2 eq).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes. The reaction is exothermic, and HBr gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

    • Wash the organic layer with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 6-bromo-7-nitrobenzo[d]thiazole.

Data Interpretation and Characterization

Accurate characterization of the product is essential to confirm the success of the reaction and to identify any impurities.

Compound Expected ¹H NMR Data (in CDCl₃, estimated) Expected Mass Spectrometry Data
6-bromo-7-nitrobenzo[d]thiazole The aromatic region will show a characteristic pattern. The proton at the 5-position is expected to be a doublet, and the proton at the 4-position a doublet. The proton on the thiazole ring will likely be a singlet.The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximately 1:1 ratio).
Di-brominated side products The ¹H NMR spectrum will show fewer aromatic protons. The splitting patterns will change depending on the positions of the two bromine atoms.The mass spectrum will show an isotopic pattern characteristic of a compound containing two bromine atoms (M+, M+2, and M+4 peaks in an approximately 1:2:1 ratio).

Note: The exact chemical shifts and coupling constants will depend on the specific solvent and NMR spectrometer used. It is always recommended to compare the obtained data with literature values if available or to perform further 2D NMR experiments for unambiguous structure elucidation.

Visualizing the Process

Troubleshooting Workflow for Bromination of 7-Nitrobenzo[d]thiazole

G start Start: Bromination of 7-Nitrobenzo[d]thiazole check_conversion Low or No Conversion? start->check_conversion no_catalyst Issue: Insufficient Electrophile Activity check_conversion->no_catalyst Yes side_products Multiple Products on TLC? check_conversion->side_products No solution1 Solution: Add Lewis Acid (e.g., FeBr₃) no_catalyst->solution1 end_product Desired Product Obtained solution1->end_product over_bromination Issue: Over-bromination side_products->over_bromination Yes isomers Issue: Isomeric Byproducts side_products->isomers No, but impure side_products->end_product No solution2 Solutions: - Use stoichiometric Br₂ - Slow, dropwise addition - Monitor reaction time carefully over_bromination->solution2 solution2->end_product solution3 Solutions: - Optimize reaction temperature - Careful purification by column chromatography isomers->solution3 solution3->end_product

Caption: A troubleshooting workflow for the bromination of 7-nitrobenzo[d]thiazole.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation and Aromatization Br2 Br₂ complex Br-Br---FeBr₃ (Polarized Complex) Br2->complex FeBr3 FeBr₃ FeBr3->complex sigma_complex Sigma Complex (Carbocation Intermediate) complex->sigma_complex substrate 7-Nitrobenzo[d]thiazole substrate->sigma_complex product 6-Bromo-7-nitrobenzo[d]thiazole sigma_complex->product HBr HBr sigma_complex->HBr FeBr3_regen FeBr₃ (regenerated) sigma_complex->FeBr3_regen

Caption: The general mechanism for the Lewis acid-catalyzed bromination of 7-nitrobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q: Can I use N-bromosuccinimide (NBS) instead of bromine and a Lewis acid?

A: While NBS is a milder and often more selective brominating agent, it is typically used for activated aromatic rings or for allylic/benzylic brominations. For a deactivated substrate like 7-nitrobenzo[d]thiazole, NBS alone may not be reactive enough to achieve a reasonable reaction rate. However, in some cases, NBS with a strong acid catalyst can be effective. We recommend starting with the Br₂/FeBr₃ system for this particular substrate.

Q: How can I effectively purify the 6-bromo-7-nitrobenzo[d]thiazole from its isomers?

A: Isomeric products often have very similar polarities, which can make them challenging to separate. High-performance flash column chromatography with a shallow solvent gradient is the most effective method. Careful selection of the eluent system (e.g., varying ratios of hexanes and ethyl acetate) and using a high-quality silica gel are crucial. In some cases, recrystallization from a suitable solvent system may also be effective if the isomeric impurity is present in small amounts.

Q: What are the safety precautions I should take during this reaction?

A: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction also produces hydrogen bromide (HBr) gas, which is corrosive and an irritant. Ensure that the reaction setup is properly vented.

References

  • In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : - Allen. Available at: [Link]

  • Pilgram, K. (1970). U.S. Patent No. 3,577,427. Washington, DC: U.S.
  • Chawla, P., & Chawla, A. (Year of Publication). A REVIEW ON SYNTHETIC AND MEDICINAL ASPECTS OF BENZOTHIAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, Volume, Issue, Page numbers.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017).
  • Sekar, V., & Perumal, P. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5493.
  • Bradshaw, T. D., et al. (2002). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(4-Amino-3-methylphenyl)benzothiazole. Journal of Medicinal Chemistry, 45(7), 1428-1438.
  • Chen, J., et al. (2013).
  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol. (n.d.).
  • Ward, E. R., & Williams, C. H. (1965). 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles. Journal of the Chemical Society (Resumed), 2248.
  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Hauser, J. R., et al. (2016). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.
  • Pilgram, K. (1970). U.S. Patent No. 3,577,427. Washington, DC: U.S.
  • LibreTexts Chemistry. (2023). 15.
  • The Organic Chemistry Tutor. (2023).
  • Metin, Ö., & Tutar, A. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry, 19, 764-770.
  • Kumar, K. H., & Reddy, D. R. S. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 229-234.
  • Soderberg, T. (n.d.).
  • Sani, M., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 586-591.
  • Al-wsabai, O., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31693-31713.
  • Richards, L., et al. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, Synopses, (10), 681.
  • Pearson Education. (2024). What is the major product(s) of each of the following reactions? a.
  • Kumar, D. A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 7(4), 62-65.
  • Michigan State University Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2024). 16.
  • Various Authors. (2023).
  • LibreTexts Chemistry. (2022). 16.
  • Abdel-Aziz, H. A., et al. (2010). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-7-nitrobenzo[d]thiazole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing on established scientific principles and field-proven insights to help you achieve optimal yields and purity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when performing a Suzuki coupling with this compound, a substrate with unique electronic properties.

Problem 1: Low or No Product Yield

A low yield of the desired coupled product is one of the most common issues. The underlying causes can often be traced back to reagent quality, reaction setup, or suboptimal reaction conditions.

Initial Troubleshooting Workflow

G start Low or No Yield reagent_check Verify Reagent Quality (Aryl Halide, Boronic Acid/Ester, Solvent, Base) start->reagent_check setup_check Check Reaction Setup (Inert Atmosphere, Degassing, Stirring) reagent_check->setup_check Reagents OK fail Persistent Low Yield reagent_check->fail Reagents Degraded param_screen Systematic Parameter Screening (Catalyst, Ligand, Base, Solvent, Temperature) setup_check->param_screen Setup OK setup_check->fail Setup Faulty success Improved Yield param_screen->success param_screen->fail No Improvement

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Possible Causes & Recommended Actions:

  • Poor Reagent Quality:

    • This compound: Ensure the purity of your starting material. Impurities can inhibit the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, if exposed to air and moisture.[1] Consider using a more stable boronic ester, such as a pinacol ester, to mitigate this issue.[1][2] It is always advisable to use fresh or properly stored boronic acid/ester.

    • Solvent: Use anhydrous, peroxide-free solvents, especially with ethereal options like THF or dioxane.[1]

    • Base: Ensure the base is finely powdered, dry, and stored correctly to avoid clumping, which can lead to poor reproducibility.[1]

  • Inadequate Inert Atmosphere:

    • The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[3] Incomplete degassing or a compromised inert atmosphere (argon or nitrogen) can cause catalyst deactivation and promote the formation of homocoupling byproducts.[1][3]

    • Action: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.[1]

  • Suboptimal Reaction Parameters:

    • If initial checks on reagents and setup do not resolve the low yield, a systematic screening of reaction components is recommended.[3] This involves varying the catalyst, ligand, base, and solvent to identify the optimal combination for your specific substrates.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products. Identifying these byproducts is key to diagnosing and solving the problem.

Common Side Products and Their Causes:

Side ProductLikely Cause(s)Suggested Solutions
Homocoupling of Boronic Acid Presence of oxygen, inefficient transmetalation.Ensure rigorous degassing and a robust inert atmosphere.[1] Screen different ligands to improve transmetalation efficiency.
Protodeboronation of Boronic Acid Presence of water or acidic impurities.Use anhydrous solvents and a high-purity base. Consider using boronic esters for increased stability.[2][4]
Dehalogenation of this compound Presence of a hydride source (e.g., from solvent or base).Use high-purity, anhydrous solvents. If using a boronic acid, ensure it is free of residual reducing agents from its synthesis.
Reduction of the Nitro Group Certain catalyst/ligand combinations or reaction conditions may favor reduction.Screen alternative palladium catalysts and phosphine ligands. Lowering the reaction temperature may also help.
Problem 3: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted this compound after the expected reaction time, it could be due to several factors.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. This can be due to exposure to oxygen or impurities.

    • Action: Use a fresh batch of catalyst and ensure a strictly inert atmosphere. Consider using a more robust pre-catalyst.

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.

    • Action: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious as excessive heat can lead to catalyst decomposition and side reactions.[3]

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.

    • Action: Screen alternative solvents or solvent mixtures to ensure all components are adequately solubilized at the reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of this compound.

Q1: How does the nitro group on the benzothiazole ring affect the Suzuki coupling reaction?

The nitro group is a strong electron-withdrawing group. This electronic effect makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, which is the first and often rate-determining step of the catalytic cycle.[5][6] In principle, this should facilitate the reaction. However, nitro groups can also participate in side reactions or interact with the catalyst in unintended ways, which can sometimes complicate the reaction.[7][8]

Q2: What is the best palladium catalyst and ligand combination for this type of substrate?

There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for electron-deficient aryl halides like this compound, catalyst systems employing electron-rich and bulky phosphine ligands are often successful.[9]

Recommended Catalyst and Ligand Screening

CatalystLigand(s)Rationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosBulky biarylphosphine ligands that are known to be effective for challenging couplings.[10]
Pd(PPh₃)₄TriphenylphosphineA classic, versatile catalyst, though sometimes less effective for electron-deficient substrates.[5]
PdCl₂(dppf)dppfA common and often reliable catalyst system.
Pd-PEPPSI-IPentNHC ligandN-heterocyclic carbene (NHC) ligands can offer high stability and reactivity.[11]

Q3: Which base and solvent system should I start with?

A common starting point for Suzuki couplings is a mixture of an organic solvent and an aqueous base solution.

  • Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and effective bases.[10][12] Cesium carbonate (Cs₂CO₃) can sometimes be more effective, albeit more expensive.[13]

  • Solvents: Toluene, 1,4-dioxane, and THF are common organic solvents for Suzuki reactions.[13][14] A mixture with water (e.g., Toluene/H₂O or Dioxane/H₂O) is often used to dissolve the inorganic base.[12][13]

Q4: What is the general mechanism for the Suzuki coupling reaction?

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-B(OR)2 E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R Product Coupled Product F->Product ArX This compound ArX->B RBOR Boronic Acid/Ester RBOR->D

Sources

preventing debromination of "2-Bromo-7-nitrobenzo[d]thiazole" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for 2-Bromo-7-nitrobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. A recurring challenge encountered during the functionalization of this electron-deficient heteroaryl bromide is the undesired side reaction of debromination, leading to the formation of 7-nitrobenzo[d]thiazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this issue and achieve optimal yields in your cross-coupling reactions.

Troubleshooting Guide: Minimizing Debromination

The high susceptibility of this compound to debromination stems from its electron-deficient nature, a consequence of the strongly electron-withdrawing nitro group. This electronic property can facilitate the undesired hydrodehalogenation pathway in palladium-catalyzed cross-coupling reactions. Below are key experimental parameters to consider and optimize to suppress this side reaction.

Question: I am observing a significant amount of the debrominated byproduct, 7-nitrobenzo[d]thiazole, in my Suzuki-Miyaura coupling reaction. How can I prevent this?

Answer: The formation of a palladium-hydride (Pd-H) species is a widely accepted mechanism for hydrodehalogenation[1]. This reactive intermediate can arise from various sources within your reaction mixture. To minimize its formation and subsequent reaction with your starting material, consider the following adjustments:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are known to accelerate the rate of reductive elimination (the desired product-forming step) relative to the competing debromination pathway[1].

    • Recommendation: Switch from standard ligands like PPh₃ to bulkier, more electron-donating ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired C-C bond formation and sterically hinder the approach of hydride sources to the palladium center.

  • Base Selection: Strong bases, particularly in the presence of trace water or alcohol, can be a source of hydrides.

    • Recommendation: Replace strong bases like sodium tert-butoxide (NaOtBu) with weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to promote debromination[1][2].

  • Solvent Choice: Protic solvents (e.g., alcohols) and even some polar aprotic solvents can act as hydride donors.

    • Recommendation: Utilize anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane to minimize the availability of adventitious hydride sources[1]. Ensure your solvent is thoroughly dried and degassed before use.

  • Lowering Reaction Temperature: Debromination can have a higher activation energy than the desired coupling reaction.

    • Recommendation: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 110 °C, try reducing it to 80 °C and monitor the progress. While the reaction may be slower, the selectivity for the desired product can be significantly improved[1].

Question: My Buchwald-Hartwig amination of this compound is plagued by low yields and the formation of 7-nitrobenzo[d]thiazole. What should I try?

Answer: Similar to Suzuki-Miyaura coupling, hydrodebromination is a known side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides[3]. The strategies to mitigate this are analogous:

  • Catalyst System: Employ a well-defined palladium precatalyst in combination with a bulky biaryl phosphine ligand. This ensures the rapid formation of the active catalytic species and can favor the desired C-N bond formation[1].

    • Recommendation: Use a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G3. These are often more efficient and can lead to cleaner reactions.

  • Base Considerations: While strong bases are often required for the deprotonation of the amine, they can also contribute to debromination.

    • Recommendation: If using a strong base like NaOtBu or LHMDS, ensure your reaction is strictly anhydrous. Alternatively, for some amine couplings, a weaker base like Cs₂CO₃ or K₃PO₄ may be sufficient, particularly at slightly elevated temperatures.

  • Reaction Conditions: As with other cross-couplings, temperature and solvent play a crucial role.

    • Recommendation: Start with a lower reaction temperature (e.g., 80-90 °C) in a non-polar aprotic solvent like toluene. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the side reaction.

Question: I am attempting a Sonogashira coupling with this compound and observing the debrominated starting material. How can I improve the outcome?

Answer: The Sonogashira reaction, while powerful for forming C-C triple bonds, can also be susceptible to debromination[4][5]. The general principles for preventing this side reaction hold true:

  • Copper Co-catalyst: In some cases, the copper co-catalyst can be implicated in side reactions.

    • Recommendation: Consider running the reaction under copper-free conditions. Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst, which can sometimes lead to cleaner reactions.

  • Base and Solvent System: The amine base used in Sonogashira reactions (e.g., triethylamine, diisopropylamine) can potentially be a source of hydrides.

    • Recommendation: Ensure your amine base is of high purity and anhydrous. Using a less reactive base in combination with an appropriate solvent like THF or dioxane might be beneficial.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can also be advantageous in the Sonogashira reaction to promote the desired coupling over debromination.

    • Recommendation: Instead of standard phosphine ligands, consider using ligands like XPhos or SPhos in your catalytic system.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to debromination?

A1: The benzothiazole ring system is electron-deficient, and the presence of a strong electron-withdrawing group like the nitro moiety at the 7-position further decreases the electron density on the aromatic ring. This makes the carbon-bromine bond more susceptible to cleavage, including through reductive pathways that lead to debromination[1].

Q2: What is the primary mechanism of debromination in palladium-catalyzed reactions?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium catalyst with trace water, alcohols, amines, or even some phosphine ligands. This Pd-H species can then participate in a reductive elimination with the aryl group bound to the palladium, resulting in the debrominated product[1].

Q3: Can the purity of my reagents affect the level of debromination?

A3: Absolutely. The presence of impurities that can act as hydride sources, such as water or alcohols in your solvents or starting materials, can significantly increase the extent of debromination. It is crucial to use high-purity, anhydrous, and degassed reagents and solvents[1].

Q4: Are there any general trends for base selection to avoid debromination?

A4: Yes. Weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally safer choices than strong alkoxide bases (e.g., NaOtBu) or amine bases, which can more readily generate hydride species[1][2].

Q5: How does the choice of phosphine ligand influence the reaction outcome?

A5: Bulky and electron-rich phosphine ligands, such as the biaryl phosphines developed by Buchwald and others, have been shown to be highly effective at promoting the desired reductive elimination step of the catalytic cycle. This acceleration of the product-forming step helps it to outcompete the undesired debromination pathway[1][6].

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and anhydrous potassium phosphate.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the reaction vial in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination with Suppressed Debromination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • SPhos Pd G3 (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, SPhos Pd G3, and cesium carbonate to a dry reaction tube.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Problem and Solution

The Competing Pathways

The following diagram illustrates the critical juncture in the palladium catalytic cycle where the desired cross-coupling competes with the undesired debromination.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_side_reaction Debromination Side Reaction pd0 L-Pd(0) oa Oxidative Addition (Ar-Br) pd0->oa Ar-Br pd2_complex L-Pd(II)(Ar)(Br) oa->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) pd2_complex->transmetalation pd_hydride Pd-H Species Formation pd2_complex->pd_hydride re_dehalogenation Reductive Elimination (Undesired Pathway) pd2_complex->re_dehalogenation pd2_intermediate L-Pd(II)(Ar)(Nu) transmetalation->pd2_intermediate re Reductive Elimination (Desired Pathway) pd2_intermediate->re re->pd0 Regenerates Catalyst product Ar-Nu (Coupled Product) re->product re_dehalogenation->pd0 Regenerates Catalyst debrominated_product Ar-H (Debrominated Byproduct) re_dehalogenation->debrominated_product

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize debromination.

G start Start: Significant debromination observed ligand Change to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand base Switch to Weaker Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Debromination persists success Success: Debromination minimized ligand->success Problem Resolved solvent Use Anhydrous, Non-polar Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent Debromination persists base->success Problem Resolved temp Lower Reaction Temperature (e.g., from 110°C to 80°C) solvent->temp Debromination persists solvent->success Problem Resolved reagents Check Reagent and Solvent Purity (Ensure anhydrous and degassed) temp->reagents Debromination persists temp->success Problem Resolved reagents->success Problem Resolved

Caption: A decision tree for troubleshooting debromination side reactions.

References

  • RSC Publishing. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • American Chemical Society. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

  • Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (2023). Heck Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2018). Radical Hydrodehalogenation of Aryl Halides with H 2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • American Chemical Society. (1998). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. [Link]

  • OUCI. (2016). Phosphine Ligands in the Palladium‐Catalysed Methoxycarbonylation of Ethene: Insights into the Catalytic Cycle through …. OUCI. [Link]

  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • American Chemical Society. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Bromo-7-nitrobenzo[d]thiazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. This compound is a key intermediate in the development of various pharmacologically active molecules. However, its synthesis involves hazardous reagents and presents unique challenges related to regioselectivity, reaction control, and purification at scale. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and analogous transformations reported in the literature.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up synthesis. The proposed synthetic route involves the nitration of a suitable benzothiazole precursor followed by a regioselective bromination, or vice-versa. The following issues are common to these types of transformations.

Question 1: We are experiencing low yields (<50%) in our bromination step. What are the likely causes and how can we improve this?

Answer: Low yield is a multifaceted problem often stemming from incomplete reactions, product degradation, or the formation of side products. Let's break down the causality:

  • Probable Cause 1: Incomplete Bromination. The electrophilicity of your brominating agent may be insufficient, or the reaction time may be too short. On a large scale, mass transfer limitations can mean that the reactants are not mixing efficiently, leading to stalled reactions.

  • Probable Cause 2: Side Product Formation. The primary competing reaction is often di-bromination or bromination at an undesired position on the benzene ring. The electron-withdrawing nature of the nitro group at position 7 deactivates the benzene ring, but harsh conditions can overcome this selectivity.

  • Probable Cause 3: Product Degradation. Benzothiazole rings can be sensitive to overly acidic or oxidative conditions, especially at elevated temperatures required to drive the reaction to completion. Prolonged reaction times can lead to decomposition and the formation of tar-like impurities.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Brominating Agent: While elemental bromine is potent, it can be aggressive. Consider using N-Bromosuccinimide (NBS) with a catalytic acid source. A patent for a related dibromobenzothiazole synthesis successfully uses NBS, which can offer milder reaction conditions and improved selectivity, minimizing degradation.[1]

  • Optimize Reaction Temperature and Time: Conduct small-scale trials to create a temperature/time profile. Start at a lower temperature (e.g., 45-55°C) and monitor the reaction progress by HPLC or TLC every hour.[1] This allows you to find the "sweet spot" where the reaction proceeds to completion with minimal side-product formation.

  • Improve Mass Transfer: Ensure your reactor's agitation is sufficient for the batch size. Poor mixing is a very common scale-up issue. Check for dead zones in the reactor and ensure the impeller design is appropriate for solid-liquid slurries if your starting material or product has limited solubility.

  • Control Stoichiometry: On a large scale, precisely control the stoichiometry of the brominating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often necessary, but a large excess will almost certainly lead to over-bromination.

Question 2: Our final product is difficult to purify. We observe multiple spots on TLC and our HPLC purity is consistently below 98%, even after recrystallization. What's going on?

Answer: Purification is often the bottleneck in scaling up. The issue likely lies with the formation of closely-related impurities that co-crystallize with your desired product.

  • Probable Cause 1: Isomeric Impurities. The most probable impurities are other bromo-nitro-benzothiazole isomers. Depending on your synthetic route (nitration then bromination, or vice-versa), you could have bromination at positions 4, 5, or 6, or the nitro group at a different position. These isomers often have very similar polarities, making chromatographic separation difficult and co-crystallization common.

  • Probable Cause 2: Over-brominated Products. As mentioned, di-bromo or even tri-bromo species can form, particularly if there are temperature spikes or poor mixing leading to localized high concentrations of the brominating agent.[2]

  • Probable Cause 3: Residual Starting Material or Intermediates. Incomplete reaction will leave starting material that may have similar solubility properties to your product.

Troubleshooting Steps & Solutions:

  • Characterize Your Impurities: Before optimizing purification, you must know what you are trying to remove. Isolate the main impurities by prep-HPLC or careful column chromatography and get their mass spectra and NMR data. Knowing their structure is key to devising a strategy to prevent their formation.

  • Optimize the Reaction for Selectivity: The best way to have a pure product is to not make impurities in the first place. Revisit the reaction conditions. Often, running the reaction at a lower temperature for a longer time will significantly improve regioselectivity.

  • Develop a Robust Recrystallization Protocol: A single-solvent recrystallization may not be sufficient.

    • Solvent Screening: Test a variety of solvents and solvent systems (e.g., isopropanol, ethanol/water, toluene/heptane, ethyl acetate/hexane).

    • Anti-Solvent Crystallization: Dissolve your crude product in a good solvent (e.g., THF or acetone) and slowly add an anti-solvent (e.g., water or heptane) to precipitate the product, which can sometimes leave impurities behind in the mother liquor.

  • Consider a Wash Step: Before recrystallization, washing the crude solid may be effective. For example, a slurry wash in a solvent that dissolves the impurities but not the product (like cold isopropanol or diethyl ether) can significantly improve purity.

Question 3: We are concerned about thermal safety during the nitration step. How can we mitigate the risk of a thermal runaway on a 100 L scale?

Answer: This is a critical concern, as nitrations are notoriously exothermic and can lead to dangerous thermal runaway events.

  • Causality: The reaction of an aromatic system with a nitrating mixture (typically H₂SO₄/HNO₃) has a high activation energy but is also highly exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up internally, accelerating the reaction rate, which generates more heat, creating a dangerous feedback loop.

Troubleshooting Steps & Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale. This will provide critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.

  • Control Reagent Addition:

    • Slow, Sub-surface Addition: The nitric acid (or nitrating agent) should be added slowly and below the surface of the reaction mixture to ensure immediate mixing and prevent localized hot spots.

    • Temperature-Controlled Dosing: Use an automated dosing pump linked to the internal reaction thermometer. Program the pump to stop if the internal temperature exceeds a set safety limit (e.g., >10°C).

  • Ensure Adequate Cooling Capacity: Verify that your reactor's cooling system can handle the total heat flow generated by the reaction, with a significant safety margin. Model the heat evolution based on your calorimetry data and the addition rate.

  • Quenching Strategy: Have a validated emergency quenching plan. This involves having a pre-chilled quenching agent (e.g., a large volume of cold water or a suitable buffer) ready to be added to the reactor to stop the reaction immediately in an emergency.

Workflow & Troubleshooting Logic

The following diagrams illustrate a typical workflow and a decision-making process for troubleshooting common issues.

G cluster_0 Synthesis Workflow Start Start Precursor 7-Nitrobenzo[d]thiazole Synthesis Start->Precursor Bromination Bromination to form This compound Precursor->Bromination Workup Reaction Quench & Phase Separation Bromination->Workup Purification Crystallization / Chromatography Workup->Purification Final Isolated Pure Product Purification->Final

Caption: High-level workflow for the synthesis of this compound.

G Problem Low Yield or Purity Issue Check_Reaction Reaction Complete? (Monitor by HPLC/TLC) Problem->Check_Reaction No_Complete Incomplete Reaction Check_Reaction->No_Complete No Yes_Complete Reaction Complete Check_Reaction->Yes_Complete Yes Extend_Time Extend Reaction Time or Increase Temp. No_Complete->Extend_Time Analyze_Crude Analyze Crude by LC-MS / NMR Yes_Complete->Analyze_Crude Impurity_ID Identify Impurities (Isomers, Side Products) Analyze_Crude->Impurity_ID Optimize_Reaction Optimize Reaction Cond. (Temp, Time, Reagent) Impurity_ID->Optimize_Reaction Prevent Formation Optimize_Purification Optimize Purification (Solvent Screen, Wash) Impurity_ID->Optimize_Purification Improve Removal

Caption: Decision tree for troubleshooting yield and purity issues.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during the bromination step? A: The most critical parameters are: 1) Temperature: Directly impacts reaction rate and selectivity. 2) Reagent Stoichiometry: Controls the extent of reaction and formation of over-brominated impurities. 3) Addition Rate: Crucial for managing exotherms and maintaining selectivity. 4) Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

Q: How can we effectively monitor the reaction progress? A: For scale-up, reliance on TLC alone is insufficient. High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a validated HPLC method that can separate the starting material, product, and key potential impurities. This will allow you to quantify the conversion and impurity profile in near real-time, enabling precise determination of the reaction endpoint.

Q: What are the primary safety precautions for handling the reagents in this synthesis? A:

  • Nitrating Mixture (H₂SO₄/HNO₃): Highly corrosive and powerfully oxidizing. Use in a well-ventilated area (fume hood or walk-in hood for large scale) with appropriate PPE, including acid-resistant gloves, apron, and face shield.

  • Bromine (Br₂) or NBS: Bromine is highly toxic, corrosive, and volatile. Handle only with extreme caution and appropriate respiratory protection. NBS is a safer alternative but is still a strong irritant and should be handled with care.[3]

  • General Precautions: Ensure all personnel are trained on the specific hazards. Have appropriate spill kits (e.g., sodium bicarbonate for acids, sodium thiosulfate for bromine) readily available.[4]

Q: What are the recommended storage conditions for this compound? A: Store the final product in a tightly sealed container in a cool, dry, and dark place.[3] It is a stable crystalline solid, but protection from light and moisture is recommended to prevent slow degradation over long-term storage.

Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on analogous chemical reactions and should be thoroughly tested and optimized at a small scale before attempting a large-scale synthesis.

Step 1: Synthesis of 7-Nitrobenzo[d]thiazole (Precursor)

This step is based on standard nitration chemistry of aromatic heterocycles.

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with concentrated sulfuric acid (H₂SO₄, 5.0 vol equivalents based on starting material). Begin agitation and cool the acid to 0-5°C.

  • Substrate Addition: To the cold sulfuric acid, add 2-bromobenzo[d]thiazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.0 vol eq) while cooling to maintain a temperature below 10°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the reactor containing the benzothiazole solution over 2-3 hours. CRITICAL: Maintain the internal reaction temperature at 0-5°C throughout the addition.

  • Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC until the starting material is <2% of the total peak area.

  • Quench: Slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water. This should be done carefully to control the exotherm from the acid dilution.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold isopropanol.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.

Step 2: Synthesis of this compound

This procedure is adapted from a patented method for a similar bromination.[1]

  • Reactor Setup: Charge the reactor with chloroform (10 vol) and the 7-Nitrobenzo[d]thiazole (1.0 eq) from the previous step.

  • Heating: Begin agitation and heat the mixture to a gentle reflux (approx. 50-55°C).

  • Reagent Addition: Once at reflux, add N-Bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02 eq) to the mixture.

  • Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by HPLC. The reaction is complete when the starting material is consumed.

  • Cooling & Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide byproduct.

  • Wash: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 5 vol) to remove any acidic residue, followed by a water wash (1 x 5 vol).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot isopropanol or an appropriate solvent system identified during lab-scale optimization to yield pure this compound.

ParameterStep 1: NitrationStep 2: Bromination
Solvent Conc. H₂SO₄Chloroform
Key Reagent HNO₃ / H₂SO₄N-Bromosuccinimide (NBS)
Temperature 0-5°C50-55°C (Reflux)
Typical Time 3-5 hours8-12 hours
Expected Yield 75-85%70-80%
Purification Water Wash / FiltrationRecrystallization (Isopropanol)

References

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. International Journal of ChemTech Research.[Link]

  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances.[Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry.[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.[Link]

  • Synthesizing process of 2, 6-dibromo benzothiazole.
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research.[Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. [Link]

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]

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Technical Support Center: Managing Regioselectivity in the Nitration of 2-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-bromobenzo[d]thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The introduction of a nitro group onto the benzothiazole ring is a critical transformation for the synthesis of various biologically active compounds. However, controlling the position of nitration—the regioselectivity—is a common challenge that requires a nuanced understanding of the underlying electronic effects and careful control of reaction parameters.

This guide provides in-depth FAQs, a practical troubleshooting section, and a validated experimental protocol to help you navigate these challenges and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2-bromobenzo[d]thiazole, and why?

The electrophilic nitration of 2-bromobenzo[d]thiazole is expected to yield 2-bromo-6-nitrobenzo[d]thiazole as the major regioisomer. This outcome is dictated by the electronic properties of the fused benzothiazole ring system. The heterocyclic portion of the molecule is strongly electron-withdrawing, which deactivates the entire benzene ring towards electrophilic attack.[1] The nitrogen atom, in particular, exerts a powerful deactivating effect through both induction and resonance (via the imine moiety). In deactivated systems, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions meta to the most deactivating groups.[2][3] In the benzothiazole ring, the 6-position is meta to the nitrogen atom's influence and is the most electronically favored site for substitution. The 4-position, while also meta, is sterically hindered by the adjacent fused thiazole ring, making the 6-position the primary site of reaction.

Q2: Why is the benzothiazole ring considered "deactivated" towards electrophilic aromatic substitution?

The benzothiazole ring system is considered deactivated due to the electron-withdrawing nature of the fused thiazole heterocycle. The primary contributor is the nitrogen atom, which is highly electronegative and participates in an imine-like C=N bond. This functionality withdraws electron density from the fused benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.[1] Reactions on deactivated rings typically require more forcing conditions (e.g., stronger acids, higher temperatures) compared to activated rings like phenol or aniline.[1][2]

Q3: How do different reaction conditions (temperature, nitrating agent) affect regioselectivity and yield?

Reaction conditions are critical for managing the nitration of 2-bromobenzo[d]thiazole:

  • Temperature: This is the most crucial parameter for controlling regioselectivity. The reaction should be initiated at a low temperature (typically 0 to 5 °C) to favor the kinetically controlled product (6-nitro isomer). Allowing the temperature to rise can lead to the formation of other isomers and increase the likelihood of side reactions, such as dinitration or oxidation.

  • Nitrating Agent: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[5][6] Using fuming nitric acid or increasing the ratio of sulfuric acid can increase the reaction rate but may also lead to over-nitration and reduced selectivity.

  • Reaction Time: Due to the deactivated nature of the substrate, the reaction may require several hours to reach completion. It is essential to monitor the reaction's progress (e.g., by TLC) to avoid prolonged reaction times at elevated temperatures, which can promote the formation of undesired byproducts.

Q4: Are there alternative synthetic routes to specific isomers if direct nitration fails?

Yes. If direct nitration does not provide the desired isomer in sufficient yield or purity, a multi-step approach is a viable alternative. This often involves starting with a pre-functionalized aniline. For example, to synthesize 2-bromo-4-nitrobenzo[d]thiazole, one could start with 3-nitroaniline. The synthesis would proceed by first converting the aniline to a thiocyanate, followed by cyclization and bromination to form the target benzothiazole. This strategy offers unambiguous control over the nitro group's position.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the nitration of 2-bromobenzo[d]thiazole.

Problem 1: Low or No Yield of Nitrated Product
  • Possible Cause: Insufficiently strong nitrating conditions for the deactivated substrate.

  • Scientific Rationale: The energy barrier for electrophilic attack on the electron-poor benzothiazole ring is high. The concentration of the active electrophile (NO₂⁺) or the reaction temperature may be too low to overcome this barrier.

  • Solution:

    • Verify Acid Concentration: Ensure that concentrated (98%) sulfuric acid and concentrated (70%) nitric acid are used. Water content can significantly reduce the generation of the nitronium ion.

    • Increase Sulfuric Acid Ratio: A higher proportion of sulfuric acid can increase the concentration of the nitronium ion. Try increasing the volume of H₂SO₄ relative to HNO₃.

    • Controlled Temperature Increase: After the initial addition of the substrate at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours). If the reaction still does not proceed, gentle heating (e.g., to 40-50 °C) can be attempted, but this must be done cautiously as it risks decreasing regioselectivity.

Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
  • Possible Cause: The reaction temperature was too high, leading to the formation of thermodynamically favored byproducts or overcoming the subtle electronic preference for the 6-position.

  • Scientific Rationale: The energy differences between the transition states leading to different regioisomers (e.g., 6-nitro vs. 4-nitro or 7-nitro) can be small. Higher temperatures provide sufficient energy to overcome these barriers, leading to a mixture of products.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of the 2-bromobenzo[d]thiazole to the nitrating mixture. Use an ice-salt bath for better temperature management.

    • Slow, Portion-wise Addition: Add the substrate slowly or in small portions to the acid mixture to dissipate the heat generated from the exothermic reaction and prevent localized temperature spikes.

    • Analyze Product Distribution: If a mixture is unavoidable, focus on developing a robust purification method. Isomers of nitro-benzothiazoles can often be separated using column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate).

Problem 3: Formation of Dark-Colored, Tarry Byproducts
  • Possible Cause: Oxidative side reactions or uncontrolled polymerization under harsh acidic conditions.

  • Scientific Rationale: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the electron-rich sulfur atom or other parts of the molecule, leading to degradation and the formation of complex, intractable mixtures.

  • Solution:

    • Use Stoichiometric Nitric Acid: Avoid a large excess of nitric acid. Use a molar equivalent of 1.0 to 1.2 relative to the substrate.

    • Ensure Efficient Stirring: Good mixing prevents localized "hot spots" where the concentration of reagents and temperature can become too high.

    • Quench Promptly and Carefully: Once the reaction is complete (as determined by TLC), quench it by pouring the reaction mixture slowly over crushed ice. This dilutes the acid and rapidly cools the mixture, halting further side reactions.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for addressing common issues during the experiment.

TroubleshootingWorkflow cluster_problems Problem Diagnosis cluster_solutions Corrective Actions start Start: Nitration of 2-Bromobenzo[d]thiazole run_rxn 1. Run reaction at 0-5 °C 2. Quench on ice & work-up start->run_rxn analyze Analyze crude product (TLC, ¹H NMR) run_rxn->analyze low_yield Problem: Low Yield analyze->low_yield Low Conversion poor_selectivity Problem: Poor Regioselectivity analyze->poor_selectivity Isomer Mixture byproducts Problem: Tarry Byproducts analyze->byproducts Degradation success Success: Desired product (>80% 6-nitro isomer) analyze->success Regioselectivity OK? Yield OK? solution_yield Increase H₂SO₄ ratio Allow slow warm-up to RT Consider gentle heating (40°C) low_yield->solution_yield solution_selectivity Ensure strict temp control (0-5°C) Slow, portion-wise addition of substrate poor_selectivity->solution_selectivity solution_byproducts Use stoichiometric HNO₃ (1.1 eq) Improve stirring efficiency Reduce reaction time byproducts->solution_byproducts solution_yield->run_rxn Re-attempt solution_selectivity->run_rxn Re-attempt solution_byproducts->run_rxn Re-attempt

Caption: A troubleshooting workflow for the nitration of 2-bromobenzo[d]thiazole.

Section 3: Recommended Experimental Protocol

Objective: To synthesize 2-bromo-6-nitrobenzo[d]thiazole with high regioselectivity.

Safety Precautions: This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching process is highly exothermic and should be performed carefully.

Materials:

  • 2-Bromobenzo[d]thiazole (1.0 eq)[7]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%, 1.1 eq)

  • Crushed Ice / Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (e.g., 5 mL per 1 g of substrate). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated HNO₃ (1.1 eq) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during this addition. Stir the resulting mixture for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 2-bromobenzo[d]thiazole (1.0 eq) in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the cold nitrating mixture over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), taking care to properly quench the sample before spotting.

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.

  • Work-up:

    • Allow the ice to melt completely. Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Alternatively, if the product is oily or does not fully precipitate, perform a liquid-liquid extraction with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the 2-bromo-6-nitrobenzo[d]thiazole isomer.

Section 4: Understanding the Chemistry

Mechanism and Regioselectivity

The nitration of 2-bromobenzo[d]thiazole is a classic electrophilic aromatic substitution (SₑAr) reaction. The mechanism proceeds in three key steps:[5][6]

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-system of the benzothiazole's benzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.[8]

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final product.

The regioselectivity is determined by the stability of the intermediate sigma complex. Attack at the 6-position avoids placing the positive charge of the arenium ion adjacent to the already electron-deficient carbon atom of the C=N bond, making this pathway more stable and kinetically favored compared to attack at other positions.

Directing Effects in 2-Bromobenzo[d]thiazole

The following diagram illustrates the electronic influences on the benzene ring, guiding the regioselectivity of the nitration.

Caption: Electronic directing effects governing nitration regioselectivity.

Section 5: Data Presentation & Characterization

While obtaining a pure sample is the primary goal, confirming the identity and regiochemistry of the product is essential. The following table provides expected proton NMR (¹H NMR) chemical shift patterns to distinguish between the major 6-nitro isomer and other potential isomers.

Position of NO₂Proton at C4 (doublet)Proton at C5 (doublet of doublets)Proton at C7 (doublet)Key Differentiating Feature
6 (Major) ~8.3 ppm~8.2 ppm~7.9 ppmC5 proton is a dd, C7 proton is a simple doublet.
4 -~7.8 ppm (d)~7.6 ppm (t)Absence of the downfield C4 proton signal.
7 ~8.4 ppm~7.5 ppm (t)-Absence of the C7 proton signal.
5 ~8.5 ppm (d)-~7.7 ppm (d)Absence of the C5 proton signal.

Note: These are estimated chemical shifts in CDCl₃ and may vary. The key is the splitting pattern and relative positions of the aromatic protons.

References

  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrothiazole. [Link]

  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-benzothiazole. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • YouTube. (2021). 44g: Determining the directing effect of a substituent. [Link]

  • ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]

  • ResearchGate. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • YouTube. (2022). #Mechanism #Nitration #Electrophilic Aromatic Substitution Reactions #NEET #JEE #BSc #CUET #organic. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactions of brominated 2-nitroimidazoles. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-7-nitrobenzo[d]thiazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of 2-substituted-7-nitrobenzo[d]thiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with this compound is resulting in very low or no yield. What are the most likely causes?

Low yields in this SNAr reaction can stem from several factors. The key is to systematically evaluate each component of your reaction setup. The primary areas to investigate are the reactivity of your starting materials, the reaction conditions, and the potential for side reactions.

The this compound substrate is activated towards nucleophilic attack by the electron-withdrawing nitro group.[1] However, the success of the substitution is highly dependent on the nucleophilicity of your incoming group and the stability of the intermediate formed.[2]

Initial Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of your this compound and your nucleophile. Impurities can inhibit the reaction or lead to unwanted side products.

  • Check Reagent Stoichiometry: An incorrect ratio of nucleophile, substrate, or base can significantly impact the reaction outcome.

  • Confirm Reaction Conditions: Double-check that the temperature, reaction time, and solvent are appropriate for the specific nucleophile you are using.

Q2: How does the choice of nucleophile affect the reaction, and what can I do if I have a weak nucleophile?

The strength of the nucleophile is a critical factor. Strong nucleophiles, such as thiolates or alkoxides, will generally react more readily than weaker nucleophiles like amines or water.

If you are working with a weak nucleophile, you may need to adjust the reaction conditions to facilitate the substitution.

Strategies for Weak Nucleophiles:

  • Increase Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, be cautious of potential decomposition of starting materials or products.

  • Use a Stronger Base: A strong, non-nucleophilic base can deprotonate the nucleophile, increasing its nucleophilicity.[3] Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

  • Employ a Catalyst: Phase-transfer catalysts can be effective, particularly in biphasic systems, by facilitating the transport of the nucleophile to the substrate.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating.[4]

Q3: What is the optimal solvent for this reaction? I've been using THF, but my yields are still low.

While THF is a common solvent for many organic reactions, it may not be the ideal choice for all SNAr reactions.[5] The solvent plays a crucial role in solvating the reactants and stabilizing the intermediate Meisenheimer complex.[2]

For SNAr reactions, polar aprotic solvents are generally preferred as they can effectively solvate cations while leaving the anionic nucleophile relatively free to react.[6]

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [3][7]

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate and nucleophile combination.

Q4: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?

The presence of multiple products indicates that side reactions are competing with your desired nucleophilic substitution. Understanding these potential pathways is key to suppressing them.

Common Side Reactions:

  • Hydrolysis: If water is present in your reaction mixture, it can act as a nucleophile, leading to the formation of 2-hydroxy-7-nitrobenzo[d]thiazole. To avoid this, ensure you are using anhydrous solvents and reagents.

  • Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate.

  • Dimerization or Polymerization: Depending on the nature of your nucleophile, self-condensation or reaction with multiple substrate molecules can occur.

  • Ring-Opening of the Benzothiazole Core: Under harsh basic conditions, the thiazole ring can be susceptible to cleavage.[8]

Strategies to Minimize Side Reactions:

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.

  • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation of sensitive reagents.

  • Optimize Base Selection and Stoichiometry: Using the right base in the correct amount is crucial. An excess of a strong base can promote side reactions.

Troubleshooting Workflow

Here is a systematic workflow to help you diagnose and resolve low-yield issues in your nucleophilic substitution reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Substrate, Nucleophile, Solvent, Base) Start->Check_Purity Impure_Materials Impure Materials Detected Check_Purity->Impure_Materials Check_Stoichiometry Confirm Stoichiometry (Substrate:Nucleophile:Base Ratio) Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Impure_Materials->Check_Stoichiometry No Purify Purify/Source New Materials Impure_Materials->Purify Yes Purify->Start Success Improved Yield Purify->Success Incorrect_Stoichiometry->Check_Conditions No Adjust_Stoichiometry Adjust Reagent Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Adjust_Stoichiometry->Start Adjust_Stoichiometry->Success Optimize_Conditions Systematically Optimize Conditions (Solvent, Temperature, Base) Suboptimal_Conditions->Optimize_Conditions Yes Side_Reactions Evidence of Side Reactions (TLC/LCMS) Suboptimal_Conditions->Side_Reactions No Optimize_Conditions->Side_Reactions Optimize_Conditions->Success Identify_Byproducts Identify Byproducts (NMR, MS) Side_Reactions->Identify_Byproducts Modify_Protocol Modify Protocol to Minimize Side Reactions (e.g., lower temp, inert atm.) Identify_Byproducts->Modify_Protocol Modify_Protocol->Start Modify_Protocol->Success

Caption: A step-by-step troubleshooting guide for low SNAr yields.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a starting point for the reaction of this compound with a generic nucleophile. Optimization will likely be required.

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DMSO), add the nucleophile (1.1 - 1.5 eq).

  • If required, add a suitable base (1.1 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Solvent and Base Screening

When optimizing your reaction, it is useful to systematically screen different solvents and bases. The following table provides a template for organizing your results.

EntrySolventBase (eq)Temp (°C)Time (h)Yield (%)
1THFK₂CO₃ (2.0)602415
2ACNK₂CO₃ (2.0)602435
3DMFK₂CO₃ (2.0)601260
4DMSOK₂CO₃ (2.0)601275
5DMSOt-BuOK (1.5)RT685
6DMSONaH (1.5)RT690

This is example data and will vary depending on the specific nucleophile used.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via an addition-elimination mechanism.[9]

Sources

Technical Support Center: Analytical Techniques for Monitoring "2-Bromo-7-nitrobenzo[d]thiazole" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical monitoring of reactions involving "2-Bromo-7-nitrobenzo[d]thiazole". This resource is tailored for researchers, scientists, and professionals in drug development. This guide provides structured, field-tested solutions to common challenges, ensuring the accuracy and reliability of your experimental results.

Introduction to Monitoring this compound Reactions

This compound is a critical building block in the synthesis of numerous pharmacologically active compounds.[1][2] Effective monitoring of its reactions is paramount for optimizing product yield, minimizing the formation of impurities, and gaining insight into reaction kinetics. The unique chemical characteristics of this molecule, including its aromatic nature, the presence of a nitro group, and a bromine atom, present distinct analytical challenges and opportunities. This guide offers a systematic approach to troubleshooting common analytical hurdles.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for tracking the consumption of this compound and the emergence of reaction products. However, issues such as poor peak shape, retention time variability, and co-eluting peaks are frequently encountered.

Frequently Asked Questions (HPLC)

Question 1: I'm observing significant peak tailing for my this compound peak. What is causing this and how can it be resolved?

Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or it can be related to issues with the mobile phase.

  • Causality: The basic nitrogen and sulfur atoms in the thiazole ring can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[3] The electron-withdrawing nitro group can also influence these secondary interactions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The addition of a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can be effective. TEA will preferentially interact with the acidic silanol groups, effectively masking them from your analyte.[4]

    • pH Adjustment: Proper control of the mobile phase pH is crucial. For a compound like this compound, a slightly acidic mobile phase (e.g., buffered with 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[5]

    • Column Selection: Consider employing a column with advanced end-capping technology, which minimizes the number of accessible silanol groups. A phenyl-hexyl column could also serve as a viable alternative, offering different selectivity through potential π-π interactions with the benzothiazole ring system.

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4] Try diluting your sample and re-injecting to see if peak shape improves.

Question 2: My retention times are shifting between injections. How can I stabilize my HPLC system?

Answer: Instability in retention times is a common issue that can almost always be traced back to the HPLC system itself or the preparation of the mobile phase.

  • Causality: Fluctuations in the mobile phase composition, column temperature, or pump flow rate are the primary culprits for retention time drift.

  • Troubleshooting Steps:

    • Mobile Phase Degassing: Ensure that your mobile phase is thoroughly degassed. Dissolved gases can form bubbles in the pump heads, leading to an inconsistent flow rate. The use of an inline degasser is highly recommended.

    • Column Equilibration: It is essential that the column is fully equilibrated with the mobile phase before initiating an analytical run. For gradient elution methods, a sufficient re-equilibration period at the end of each run is critical. A good practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Temperature Control: Utilize a column oven to maintain a constant and stable column temperature. Even minor fluctuations in the ambient laboratory temperature can impact retention times.

    • Pump Performance: Inspect the pump for any leaks in the seals and verify that the pump is delivering a consistent flow rate. If other troubleshooting steps fail, a systematic inspection of check valves and seals is warranted.

Question 3: I am having difficulty separating my product from the starting material, this compound. What are my options?

Answer: Co-elution is a selectivity challenge. The objective is to modify the chromatographic conditions to alter the relative retention of the two compounds.

  • Causality: The starting material and the product may possess very similar polarities and interactions with the stationary phase, resulting in overlapping peaks.

  • Troubleshooting Steps:

    • Modify the Organic Solvent: If you are currently using acetonitrile, consider switching to methanol, or vice versa. The differing solvent properties (polarity, viscosity, and hydrogen bonding capabilities) can alter the selectivity of the separation.

    • Adjust the Gradient Profile: A shallower gradient will increase the separation between closely eluting peaks.

    • Change the Stationary Phase: As previously mentioned, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl column, can provide an alternative selectivity based on different interaction mechanisms (e.g., π-π interactions).

    • Optimize Temperature: Temperature can influence the selectivity of a separation. Try performing the analysis at different temperatures (e.g., 30°C, 40°C, 50°C) to determine if the resolution improves.

Typical HPLC Starting Conditions
ParameterRecommended Setting
Column C18, 2.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (due to the nitroaromatic chromophore)
Injection Volume 5 µL

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

GC-MS can be a powerful technique for the identification and quantification of this compound and its byproducts, provided the compounds are sufficiently volatile and thermally stable.

Frequently Asked Questions (GC-MS)

Question 1: I am not observing a peak for this compound in my GC-MS chromatogram. What could be the problem?

Answer: The absence of a peak could be due to several factors, ranging from sample preparation to the inherent chemical properties of the compound.

  • Causality: The compound may be degrading in the high temperature of the GC inlet, not eluting from the column, or not being effectively ionized. It is known that high temperatures in the injector can lead to thermal decomposition of analytes.[6]

  • Troubleshooting Steps:

    • Inlet Temperature: this compound may be thermally labile. Begin with a lower inlet temperature (e.g., 200°C) and gradually increase it to find the optimal balance between volatilization and degradation.

    • Derivatization: If the compound lacks sufficient volatility, derivatization to a more volatile species may be necessary, though this will add a step to your sample preparation.

    • Column Choice: A standard non-polar column (e.g., DB-5ms) should be suitable. Ensure that your column is not contaminated with non-volatile residues from previous analyses.

    • Ionization Mode: Electron ionization (EI) should be adequate for this molecule. Verify that the ion source is clean and functioning correctly.

Question 2: My mass spectrum for this compound appears unusual. How can I interpret the fragmentation pattern?

Answer: The mass spectrum will be significantly influenced by the presence of both a bromine atom and a nitro group.

  • Causality: The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will produce characteristic M and M+2 peaks for any fragment containing a bromine atom. The nitro group is also susceptible to fragmentation.

  • Expected Fragmentation:

    • Molecular Ion Peak (M+•): Look for a pair of peaks with a mass difference of 2 Da and roughly equal intensity, corresponding to the two bromine isotopes.

    • Loss of NO or NO2: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a mass loss of 46 Da for NO2) or a nitroso radical (a mass loss of 30 Da for NO).[7][8][9]

    • Loss of Br: The loss of the bromine atom (a mass loss of 79 or 81 Da) is another probable fragmentation pathway.

    • Other Fragments: Expect to see fragments corresponding to the benzothiazole ring system. Aromatic compounds often produce a stable molecular ion peak.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR is an excellent technique for structural elucidation and can also be employed for quantitative analysis (qNMR) of reaction mixtures.[10][11]

Frequently Asked Questions (NMR)

Question 1: How can I use ¹H NMR to monitor the progress of my reaction?

Answer: By identifying unique, well-resolved signals for both the starting material and the product, you can effectively track the reaction's progress over time.

  • Causality: The chemical shifts of the protons on the aromatic ring will change as the bromine atom is substituted or as other chemical transformations occur.

  • Methodology:

    • Identify Diagnostic Peaks: Before initiating the reaction, acquire a ¹H NMR spectrum of your starting material, this compound, and, if possible, your expected product. Identify a well-resolved peak for each that does not overlap with other signals in the spectrum.

    • Time-Course Analysis: At various time points during the reaction, carefully withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and prepare an NMR sample.

    • Integration and Calculation: In the resulting spectra, integrate the diagnostic peak for the starting material and the product. The relative integration values will provide the ratio of the two compounds, allowing you to calculate the percent conversion. For more accurate quantification, a known amount of an internal standard can be added to the sample.

Question 2: I am seeing a complex mixture of peaks in my ¹H NMR spectrum. How can I simplify the analysis?

Answer: Complex spectra can arise from the presence of side products, unreacted starting materials, and various reagents.

  • Troubleshooting Steps:

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning the proton and carbon signals and identifying the structures of the different species in your mixture.

    • Purification: Before conducting a detailed NMR analysis, a quick purification of a small aliquot via flash chromatography or preparative TLC can simplify the spectrum and aid in the identification of the major components.

    • Database Comparison: Utilize spectral databases to compare your observed chemical shifts with those of known compounds to help in structure elucidation.

Part 4: Visualizing Experimental Workflows

A clear and logical understanding of the analytical workflow is essential for achieving consistent and reproducible results.

Diagram: General Analytical Workflow for Reaction Monitoring

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Data Analysis Reaction_Aliquot 1. Obtain Reaction Aliquot Quenching 2. Quench Reaction (if needed) Reaction_Aliquot->Quenching Dilution 3. Dilute with appropriate solvent Quenching->Dilution Filtration 4. Filter (0.22 µm) Dilution->Filtration NMR NMR Analysis Dilution->NMR Structural Info HPLC HPLC Analysis Filtration->HPLC Liquid Samples GCMS GC-MS Analysis Filtration->GCMS Volatile Samples Peak_Integration 1. Peak Integration HPLC->Peak_Integration GCMS->Peak_Integration NMR->Peak_Integration Conversion_Calculation 2. Calculate % Conversion Peak_Integration->Conversion_Calculation Impurity_Profiling 3. Impurity Profiling Conversion_Calculation->Impurity_Profiling

Caption: A generalized workflow for monitoring chemical reactions.

Diagram: Troubleshooting Logic for HPLC Peak Tailing

HPLC Troubleshooting Start Peak Tailing Observed Check_Overload Is the sample overloaded? Start->Check_Overload Dilute_Sample Dilute sample and reinject Check_Overload->Dilute_Sample Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Overload->Check_Mobile_Phase No End Problem Resolved Dilute_Sample->End Adjust_pH Adjust mobile phase pH (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Secondary_Interactions Suspect secondary interactions with silanols? Check_Mobile_Phase->Secondary_Interactions Yes Adjust_pH->End Add_TEA Add competitive base (e.g., 0.1% TEA) Secondary_Interactions->Add_TEA Yes Change_Column Consider end-capped or alternative chemistry column Secondary_Interactions->Change_Column Persistent Issue Add_TEA->End Change_Column->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Separation of Nitro and Halogenated Aromatic Compounds. LabRulez GCMS. [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-7-nitrobenzo[d]thiazole and 2-Chloro-7-nitrobenzo[d]thiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The benzothiazole core, particularly when activated by electron-withdrawing groups, presents a versatile platform for the synthesis of novel compounds with diverse biological activities. Among the key precursors for such endeavors are the 2-halo-7-nitrobenzo[d]thiazoles. This guide provides an in-depth comparison of the reactivity of two prominent analogs, 2-Bromo-7-nitrobenzo[d]thiazole and 2-Chloro-7-nitrobenzo[d]thiazole, in the context of nucleophilic aromatic substitution (SNAr) reactions.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Benzothiazole Scaffold

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN2 reactions, SNAr proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The reactivity of the aromatic substrate in an SNAr reaction is critically influenced by two key factors: the presence of electron-withdrawing groups and the nature of the leaving group.

The benzothiazole ring system itself is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 7-position. The nitro group effectively delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and accelerating the reaction rate.[2]

The "Element Effect": A Counterintuitive Trend in Leaving Group Ability

In traditional SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which is inversely related to their bond strength with carbon. However, in many SNAr reactions involving highly activated aromatic systems, this trend is often inverted, a phenomenon known as the "element effect".[3] For these reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, rather than the subsequent departure of the leaving group.

In this scenario, the more electronegative the halogen, the more it withdraws electron density from the carbon atom to which it is attached, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, for highly activated systems, the reactivity order is often F > Cl ≈ Br > I.[1]

Reactivity Comparison: this compound vs. 2-Chloro-7-nitrobenzo[d]thiazole

A study on the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles suggests a reactivity trend of F > Cl > Br.[4] This aligns with the "element effect" observed in activated aromatic systems. Given that the 7-nitro group provides strong activation to the benzothiazole ring, it is highly probable that the C-Cl bond in 2-Chloro-7-nitrobenzo[d]thiazole is more polarized and the carbon at the 2-position is more electrophilic than in its bromo counterpart. Therefore, 2-Chloro-7-nitrobenzo[d]thiazole is expected to exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to this compound.

The following table summarizes the expected relative performance based on theoretical considerations.

FeatureThis compound2-Chloro-7-nitrobenzo[d]thiazole
Electrophilicity of C2 LowerHigher
Rate of Nucleophilic Attack SlowerFaster
Overall Reactivity in SNAr LowerHigher

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The following protocol outlines a general procedure for reacting both substrates with a model nucleophile, such as piperidine or aniline, and monitoring the reaction progress.

Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-7-nitrobenzo[d]thiazole with a selected amine nucleophile under identical conditions.

Materials:

  • This compound

  • 2-Chloro-7-nitrobenzo[d]thiazole

  • Amine nucleophile (e.g., piperidine or aniline)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Thermostated reaction vessel

  • Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, 2-Chloro-7-nitrobenzo[d]thiazole, and the amine nucleophile in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel under an inert atmosphere, add a precise volume of the solvent.

    • Allow the solvent to equilibrate to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding precise volumes of the stock solutions of the benzothiazole substrate and the amine nucleophile to the reaction vessel with vigorous stirring. The final concentrations should be chosen to allow for convenient monitoring of the reaction progress over time. A pseudo-first-order condition with a large excess of the amine is recommended.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling and dilution with a suitable solvent).

    • Analyze the composition of each quenched aliquot using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the remaining benzothiazole substrate or the formed product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • From the kinetic data, determine the pseudo-first-order rate constant (kobs) for each reaction.

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the excess nucleophile.

    • Compare the k₂ values for this compound and 2-Chloro-7-nitrobenzo[d]thiazole to quantitatively assess their relative reactivity.

Expected Outcome: The calculated second-order rate constant for the reaction of 2-Chloro-7-nitrobenzo[d]thiazole is expected to be significantly higher than that for this compound, confirming its greater reactivity in SNAr reactions.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow.

SNAr_Mechanism S-N-Ar Reaction Mechanism cluster_chloro 2-Chloro-7-nitrobenzo[d]thiazole cluster_bromo This compound Chloro_Reactant 2-Chloro-7-nitrobenzo[d]thiazole + Nu- Chloro_Meisenheimer Meisenheimer Complex Chloro_Reactant->Chloro_Meisenheimer k1 (fast) Chloro_Meisenheimer->Chloro_Reactant k-1 Chloro_Product 2-Nu-7-nitrobenzo[d]thiazole + Cl- Chloro_Meisenheimer->Chloro_Product k2 Bromo_Reactant This compound + Nu- Bromo_Meisenheimer Meisenheimer Complex Bromo_Reactant->Bromo_Meisenheimer k'1 (slower) Bromo_Meisenheimer->Bromo_Reactant k'-1 Bromo_Product 2-Nu-7-nitrobenzo[d]thiazole + Br- Bromo_Meisenheimer->Bromo_Product k'2

Caption: SNAr mechanism for 2-halo-7-nitrobenzo[d]thiazoles.

Experimental_Workflow Comparative Kinetic Study Workflow Start Prepare Stock Solutions (Substrates & Nucleophile) Setup Thermostated Reaction Vessel (Solvent Equilibration) Start->Setup Initiate Add Reactants & Start Timer Setup->Initiate Monitor Withdraw & Quench Aliquots at Timed Intervals Initiate->Monitor Analyze HPLC/GC Analysis of Aliquots Monitor->Analyze Data Plot Concentration vs. Time Analyze->Data Calculate Determine Rate Constants (k) Data->Calculate Compare Compare k(Chloro) vs. k(Bromo) Calculate->Compare

Caption: Workflow for the comparative kinetic study.

Conclusion

Based on the well-established principles of nucleophilic aromatic substitution and the "element effect" observed in activated systems, 2-Chloro-7-nitrobenzo[d]thiazole is predicted to be the more reactive substrate compared to this compound . This heightened reactivity stems from the greater electrophilicity of the carbon atom at the 2-position, induced by the more electronegative chlorine atom, which facilitates the rate-determining nucleophilic attack. For researchers and drug development professionals, the choice between these two building blocks will have significant implications for reaction kinetics, with the chloro-derivative likely offering faster reaction times and potentially milder reaction conditions. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling informed decisions in the synthesis of novel benzothiazole derivatives.

References

  • Bosco, M., Forlani, L., Liturri, V., Riccio, P., & Todesco, P. E. (1971). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic, 1373-1376.
  • Ricci, A., Todesco, P. E., & Vivarelli, P. (1964). Nucleophilic aromatic substitution: Effect of leaving groups in the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles. Tetrahedron Letters, 5(44), 3703-3707.
  • Forlani, L. (1991). Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1699-1702.
  • Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016-1020.
  • Li, X., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8373–8378.
  • Beletskaya, I. P., & Artamkina, G. A. (2004). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Russian Journal of Organic Chemistry, 40(10), 1405-1423.
  • Forlani, L. (1991). Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, 1699-1702.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

The Cutting Edge: A Comparative Guide to the Biological Activity of 2-Bromo-7-nitrobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] The strategic introduction of specific substituents onto this bicyclic ring system can dramatically modulate its pharmacological profile, leading to the development of potent therapeutic agents.[2] This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the "2-Bromo-7-nitrobenzo[d]thiazole" core, a substitution pattern of significant interest for enhancing potency. We will delve into their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

Unlocking Therapeutic Potential: The Significance of the 2-Bromo and 7-Nitro Substitutions

The presence of a bromine atom at the 2-position and a nitro group at the 7-position of the benzothiazole ring is not arbitrary. The bromine at C2 serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophores through nucleophilic substitution reactions. This enables the creation of diverse chemical libraries for biological screening.[3] Furthermore, the electron-withdrawing nature of the 7-nitro group can significantly influence the electronic properties of the entire molecule, often enhancing its interaction with biological targets and contributing to increased potency.[4] Structure-activity relationship (SAR) studies have indeed suggested that substitutions at the 7th position of the benzothiazole ring can bolster biological activity.[4]

A Tale of Two Activities: Anticancer and Antimicrobial Efficacy

Derivatives of the this compound scaffold have demonstrated promising activity in two primary therapeutic areas: oncology and infectious diseases. The subsequent sections will provide a comparative overview of their performance, highlighting key structural modifications that govern their efficacy.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting activity against a wide array of human cancer cell lines.[5] Their mechanisms of action are often multifaceted, ranging from the inhibition of key signaling pathways to the induction of programmed cell death (apoptosis).[3][6]

The true measure of a potential anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity. The table below summarizes the in vitro anticancer activity of various benzothiazole derivatives against prominent cancer cell lines.

Compound ClassDerivative/ModificationCancer Cell LineIC50 (µM)Reference
Semicarbazone Derivatives Indole based hydrazine carboxamideHT29 (Colon)0.015[3]
H460 (Lung)0.28[3]
A549 (Lung)1.53[3]
MDA-MB-231 (Breast)0.68[3]
Ortho-hydroxy-N-acyl hydrazone Derivatives Substituted 2-hydroxybenzylidene semicarbazideMDA-MB-231 (Breast)0.24 - 0.92[7]
MNK-45 (Gastric)0.24 - 0.92[7]
NCI-H226 (Lung)0.24 - 0.92[7]
HT-29 (Colon)0.24 - 0.92[7]
Thiophene-based Derivatives Diamidino-substituted thiopheneMiaPaCa-2 (Pancreatic)Potent[3]
MCF-7 (Breast)Potent[3]
Naphthalimide-benzothiazole Hybrids Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[3]
A549 (Lung)3.89 ± 0.3[3]
MCF-7 (Breast)5.08 ± 0.3[3]
Thiazolidinone Hybrids 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431 (Epidermoid Carcinoma)Significant Inhibition[8]
A549 (Lung)Significant Inhibition[8]
H1299 (Lung)Significant Inhibition[8]

Key Insights from Anticancer Data:

  • Diverse Mechanisms: The broad range of susceptible cancer cell lines suggests that these derivatives may act on multiple cellular targets or pathways.

  • Potency of Hybrids: Hybrid molecules, such as those incorporating naphthalimide or thiazolidinone moieties, often exhibit enhanced cytotoxicity.

  • Signaling Pathway Inhibition: Studies have shown that some benzothiazole derivatives can inhibit critical signaling pathways like AKT and ERK, which are often dysregulated in cancer.[8] Furthermore, they have been shown to downregulate EGFR protein levels and modulate key pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of chemical compounds.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.[9]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for In Vitro Anticancer Evaluation

start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding (96-well plates) start->cell_culture treatment Treat Cells with Compounds (48-72h incubation) cell_culture->treatment compound_prep Prepare Serial Dilutions of Benzothiazole Derivatives compound_prep->treatment mtt_assay MTT Assay (Add MTT, incubate 4h) treatment->mtt_assay solubilization Solubilize Formazan Crystals mtt_assay->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis (Calculate % Viability, IC50) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: General workflow for assessing the in vitro cytotoxicity of benzothiazole derivatives using the MTT assay.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents.[4] Benzothiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria.[11]

The antibacterial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI).

Compound ClassDerivative/ModificationBacterial StrainMIC (µg/mL)ZOI (mm)Reference
Isatin Hybrids Benzothiazole-clubbed isatinE. coli3.1-[4]
P. aeruginosa6.2-[4]
S. aureus12.5-[4]
Schiff Base Analogues Amino-benzothiazole Schiff baseE. coli15.62-[4]
P. aeruginosa15.62-[4]
Isoniazid Hybrids 4H-pyrimido[2,1-b] benzothiazolesE. aerogenes-23-25[4]
N-acetyl-glucosamine Conjugates 6-nitro-benzothiazole conjugateS. aureus6.25-[4]
E. coli6.25-[4]
Substituted Benzothiazoles 7-bromo-benzothiazole derivativeS. aureus-21-27[4]
B. subtilis-21-27[4]
E. coli-21-27[4]

Key Insights from Antimicrobial Data:

  • Broad-Spectrum Potential: Many derivatives show activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Structure-Activity Relationship: The substitution of a bromo group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[4]

  • Enzyme Inhibition: A key mechanism of antibacterial action for benzothiazole derivatives is the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[12][13]

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

cluster_process DNA Supercoiling Process DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA (Essential for Replication) DNA_Gyrase->Supercoiled_DNA Benzothiazole This compound Derivative Benzothiazole->DNA_Gyrase Inhibition ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division

Caption: Proposed mechanism of antibacterial action via inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of bioactive molecules with significant potential for development as both anticancer and antimicrobial agents. The comparative data presented in this guide highlights the importance of specific structural modifications in tuning their biological activity. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel benzothiazole-based therapeutics to address critical unmet needs in oncology and infectious diseases.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29).
  • Experimental protocol for evaluating benzothiazole derivatives in vitro - Benchchem.
  • Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - ACS Publications.
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024-03-18).
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives.
  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - NIH.
  • Benzothiazole derivatives as anticancer agents - FLORE. (2019-12-02).
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (2025-10-15).
  • Benzothiazole derivatives as anticancer agents - PubMed.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer | Oncotarget. (2017-02-14).
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES | Journal of microbiology, biotechnology and food sciences. (2025-08-17).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27).
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • A Review on Benzothiazole Derivatives and Their Biological Significances - ResearchGate. (2025-08-09).
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023-09-02).
  • Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors - Benchchem.

Sources

A Comparative Guide to Brominated Benzothiazoles in Synthesis: Spotlight on 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, the benzothiazole motif stands out as a "privileged structure."[1][2][3][4] Its rigid, bicyclic framework is a cornerstone in a vast array of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] The synthetic utility of the benzothiazole core is significantly expanded through halogenation, particularly bromination. Brominated benzothiazoles serve as versatile and indispensable intermediates, unlocking a plethora of subsequent functionalizations, most notably through palladium-catalyzed cross-coupling reactions.[5][9]

This guide provides an in-depth comparison of key brominated benzothiazoles, with a special focus on 2-Bromo-7-nitrobenzo[d]thiazole . We will dissect its reactivity in contrast to other critical analogues, such as its positional isomer 2-Bromo-6-nitrobenzothiazole and the di-substituted 2,6-Dibromobenzothiazole . The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how substituent patterns dictate synthetic strategy, enabling more informed decisions in the design and execution of complex molecular syntheses.

Featured Reagent: this compound

Structural and Electronic Profile

The synthetic power of this compound stems from the strategic placement of its functional groups. The bromine atom at the C2 position is an excellent leaving group, primed for participation in catalytic cycles. The potent electron-withdrawing nitro group at the C7 position profoundly influences the molecule's reactivity in two critical ways:

  • Activation of the C2-Br Bond: The nitro group's strong inductive and mesomeric effects decrease electron density across the aromatic system, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This often translates to milder reaction conditions and improved reaction kinetics in cross-coupling protocols.[10][11]

  • A Latent Functional Handle: Beyond its electronic influence, the nitro group serves as a synthetic precursor to an amino group via reduction.[12] This dual-functionality allows for a two-stage derivatization strategy: first, a C-C or C-N bond formation at the C2 position, followed by transformation of the nitro group to build further complexity at C7.

Comparative Analysis: Reactivity and Regioselectivity

The choice of a brominated benzothiazole building block is dictated by the desired substitution pattern on the final molecule. Below, we compare this compound with key alternatives.

The Positional Isomer: 2-Bromo-6-nitrobenzo[d]thiazole

The primary distinction between the 7-nitro and 6-nitro isomers lies in the electronic communication between the nitro group and the reactive C2-Br bond.

  • Reactivity: Both isomers are activated towards cross-coupling relative to non-nitrated analogues. However, the 7-nitro isomer may exhibit slightly enhanced reactivity due to the closer proximity of the nitro group to the thiazole moiety, exerting a more potent inductive-withdrawing effect.

  • Synthetic Utility: The ultimate choice depends on the target molecule's required substitution pattern. Both provide a pathway to 2,6- or 2,7-disubstituted systems. 2-Amino-6-nitrobenzothiazole is a well-established intermediate for a range of bioactive compounds, including those with antimicrobial and anticancer potential.[12][13]

The Di-substituted Analogue: 2,6-Dibromobenzothiazole

This reagent introduces the critical challenge and opportunity of regioselectivity .

  • Differential Reactivity: The two bromine atoms in 2,6-dibromobenzothiazole are not electronically equivalent. The C2-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C6-Br bond. This is attributed to the electronic influence of the adjacent sulfur and nitrogen atoms of the thiazole ring.[14][15]

  • Synthetic Strategy: This reactivity difference is a powerful tool for synthetic chemists, enabling sequential, regioselective functionalization. A first cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) will occur selectively at the C2 position under carefully controlled conditions. The remaining C6-Br bond can then be targeted in a subsequent coupling step, often requiring more forcing conditions (higher temperature, stronger base, or different ligand). This stepwise approach allows for the controlled synthesis of precisely substituted 2,6-diarylated or 2-aryl-6-amino-benzothiazoles.

The diagram below illustrates a typical decision-making workflow for selecting the appropriate starting material.

G start What is the Target Substitution Pattern? q1 2,7-Disubstitution? start->q1 q2 2,6-Disubstitution? start->q2 q3 Monosubstitution at C2? start->q3 sub1 Use this compound q1->sub1 Yes sub2 Use 2-Bromo-6-nitrobenzo[d]thiazole OR 2,6-Dibromobenzothiazole q2->sub2 Yes sub3 Use 2-Bromobenzothiazole q3->sub3 Yes path1 path1 sub1->path1 1. Cross-coupling at C2 2. Reduction of NO2 to NH2 3. Further functionalization at C7 path2 path2 sub2->path2 For 2,6-Dibromo: 1. Selective coupling at C2 2. Coupling at C6

Caption: Workflow for selecting the optimal brominated benzothiazole.

Performance in Key Synthetic Transformations

The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[9][16][17][18] The choice of brominated benzothiazole has a direct impact on the efficiency of these transformations.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The efficacy of these reactions hinges on the oxidative addition of the C-Br bond to a Pd(0) center, the rate-limiting step for many aryl bromides. The electron-withdrawing nitro group accelerates this step, making nitro-substituted benzothiazoles generally superior substrates compared to their non-activated counterparts.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-Br pd0->pd2 Oxidative Addition pd2_nu Ar-Pd(II)L2-Nu pd2->pd2_nu Transmetalation (Suzuki) or Ligand Exchange (Buchwald) pd2_nu->pd0 Reductive Elimination out_ar_nu Ar-Nu (Product) pd2_nu->out_ar_nu in_arbr Ar-Br (Bromobenzothiazole) in_arbr->pd2 in_nu Nucleophile (e.g., R-B(OH)2 or R2NH) in_nu->pd2_nu G start 2,6-Dibromobenzothiazole step1 Step 1: Suzuki Coupling (Mild Conditions) [Pd(0)], R1-B(OH)2 start->step1 intermediate 2-Aryl(R1)-6-bromobenzothiazole (C2 is more reactive) step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) [Pd(0)], R2-NH2 intermediate->step2 final 2-Aryl(R1)-6-amino(R2)-benzothiazole step2->final

Sources

A Spectroscopic Guide to the Isomers of 2-Bromo-nitrobenzo[d]thiazole: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of bromo and nitro functionalities onto this privileged structure gives rise to a series of isomers, each with potentially distinct biological activities and physicochemical properties. The precise identification of these isomers, such as the various forms of 2-Bromo-nitrobenzo[d]thiazole, is paramount for reproducible research and development. This guide provides a comprehensive spectroscopic comparison of "2-Bromo-7-nitrobenzo[d]thiazole" and its positional isomers, offering insights grounded in established principles of spectroscopic analysis.

The Structural Landscape of 2-Bromo-nitrobenzo[d]thiazole Isomers

The core structure of 2-Bromo-nitrobenzo[d]thiazole features a bromine atom at the 2-position of the thiazole ring and a nitro group on the fused benzene ring. The positional isomerism arises from the placement of the nitro group at positions 4, 5, 6, or 7. Each of these isomers will exhibit a unique electronic distribution, which in turn will manifest as distinct spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy: Unraveling the Aromatic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electron-withdrawing effects of the nitro group and the bromine atom.

Key Predictive Features in ¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will provide the most telling information for isomer differentiation. The protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns based on their proximity to the strongly electron-withdrawing nitro group.

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):

IsomerH-4H-5H-6H-7Predicted Coupling Constants (J)
2-Bromo-4-nitro- -d, ~8.5 Hzt, ~8.0 Hzd, ~7.5 HzJ₅,₆ ≈ 8.0 Hz, J₆,₇ ≈ 7.5 Hz
2-Bromo-5-nitro- d, ~8.8 Hz-dd, ~8.8, 2.2 Hzd, ~2.2 HzJ₄,₆ ≈ 0 Hz, J₆,₇ ≈ 2.2 Hz, J₄,₇ ≈ 0 Hz
2-Bromo-6-nitro- d, ~8.5 Hzdd, ~8.5, 2.0 Hz-d, ~2.0 HzJ₄,₅ ≈ 8.5 Hz, J₅,₇ ≈ 2.0 Hz, J₄,₇ ≈ 0 Hz
2-Bromo-7-nitro- d, ~8.0 Hzt, ~8.0 Hzd, ~8.0 Hz-J₄,₅ ≈ 8.0 Hz, J₅,₆ ≈ 8.0 Hz

Note: These are predicted values based on substituent effects. Actual values may vary.

The key to differentiation lies in the downfield shift of protons ortho and para to the nitro group. For instance, in the 7-nitro isomer, the H-6 proton is expected to be significantly downfield. In contrast, the 4-nitro isomer will show a downfield H-5. The coupling patterns are also critical; for example, the 5-nitro and 6-nitro isomers will each have a proton that appears as a doublet with a small meta-coupling constant.

Dissecting the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum will further corroborate the isomeric identity. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded, appearing at a higher chemical shift.

Predicted ¹³C NMR Chemical Shift Ranges (in DMSO-d₆):

IsomerC-2C-4C-5C-6C-7C-3aC-7a
2-Bromo-4-nitro- ~145~148~125~130~122~135~152
2-Bromo-5-nitro- ~145~123~145~120~128~138~150
2-Bromo-6-nitro- ~145~122~120~148~125~136~154
2-Bromo-7-nitro- ~145~128~125~122~146~133~151

Note: These are predicted values based on substituent effects. Actual values may vary.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For the 2-Bromo-nitrobenzo[d]thiazole isomers, the key vibrational modes to monitor are the symmetric and asymmetric stretches of the nitro group, as well as the aromatic C-H and C=C/C=N stretching frequencies.

Key IR Absorption Bands (cm⁻¹):

Vibrational ModeExpected Wavenumber RangeComments
Asymmetric NO₂ Stretch1520 - 1560Strong intensity. Position can be influenced by conjugation.
Symmetric NO₂ Stretch1340 - 1370Strong intensity.
Aromatic C-H Stretch3000 - 3100Medium to weak intensity.
C=N Stretch (thiazole)1580 - 1620Medium intensity.
Aromatic C=C Stretch1450 - 1600Multiple bands of varying intensity.
C-Br Stretch500 - 650Can be difficult to assign definitively.
Aromatic C-H Bending750 - 900Pattern can be indicative of substitution pattern.

While the positions of the nitro group stretches will be broadly similar across the isomers, subtle shifts can be expected due to differences in the electronic environment. The out-of-plane C-H bending region (750-900 cm⁻¹) can be particularly informative for distinguishing substitution patterns on the benzene ring.

Mass Spectrometry: Fragmentation and Isotopic Signatures

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental composition of the isomers. All isomers of 2-Bromo-nitrobenzo[d]thiazole will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₃BrN₂O₂S).

The presence of bromine provides a distinct isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₇H₃BrN₂O₂S
Monoisotopic Mass257.90985 Da
[M+H]⁺258.91713
[M+Na]⁺280.89907

Predicted data for this compound.[1]

The fragmentation patterns in electron ionization (EI) mass spectrometry can also offer clues to the isomer's identity, although they may be very similar. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of small neutral molecules.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the 2-Bromo-nitrobenzo[d]thiazole isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

Workflow for Spectroscopic Isomer Differentiation

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Synthesis Synthesis of 2-Bromo-nitrobenzo[d]thiazole Isomers NMR ¹H and ¹³C NMR Spectroscopy Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS H_NMR_Analysis Analyze ¹H NMR: - Chemical Shifts - Coupling Patterns NMR->H_NMR_Analysis C_NMR_Analysis Analyze ¹³C NMR: - Ipso-carbon shifts NMR->C_NMR_Analysis IR_Analysis Analyze IR: - NO₂ stretches - C-H bending IR->IR_Analysis MS_Analysis Analyze MS: - Molecular Ion - Isotopic Pattern MS->MS_Analysis Identification Isomer Identification H_NMR_Analysis->Identification C_NMR_Analysis->Identification IR_Analysis->Identification MS_Analysis->Identification

Caption: Workflow for the spectroscopic differentiation of 2-Bromo-nitrobenzo[d]thiazole isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of 2-Bromo-nitrobenzo[d]thiazole isomers requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the elemental composition, NMR spectroscopy stands out as the primary tool for unambiguous structural assignment. The distinct patterns of chemical shifts and spin-spin coupling in the ¹H NMR spectra, complemented by the chemical shifts in the ¹³C NMR spectra, provide a unique fingerprint for each isomer. FT-IR spectroscopy serves as a valuable secondary technique to confirm the presence of key functional groups.

By understanding the fundamental principles of how substituent positioning influences spectroscopic outcomes, researchers can confidently differentiate these closely related yet distinct molecular entities, ensuring the integrity and progress of their scientific endeavors.

References

  • PubChem. This compound. Available at: [Link].

  • PubChem. 2-bromo-6-nitrobenzothiazole. Available at: [Link].

  • PubChemLite. This compound (C7H3BrN2O2S). Available at: [Link].

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Bromo-7-nitrobenzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and provide a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[1] For a compound like this compound, a reversed-phase HPLC method is the most logical starting point due to the molecule's moderate polarity.

Rationale for HPLC Method Design

The choice of HPLC parameters is critical for achieving a robust and reliable separation. The following protocol is designed to provide excellent resolution of the main peak from potential impurities, such as starting materials, by-products, and degradation products.

  • Column Selection: A C18 column is a standard choice for reversed-phase chromatography, offering good retention and selectivity for a wide range of organic molecules.[2] The phenyl-hexyl phase can also be a good alternative, providing different selectivity due to π-π interactions with the aromatic benzothiazole ring system.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the timely elution of both polar and non-polar impurities. The addition of a small amount of an acid, like formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]

  • Detection: The nitroaromatic and benzothiazole moieties in the target compound contain strong chromophores, making UV-Vis detection at 254 nm a sensitive and appropriate choice.[3][4] A photodiode array (PDA) detector would be even more advantageous, allowing for the acquisition of UV spectra across the peak to assess peak purity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 90-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve a small amount of the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

Alternative and Complementary Techniques

While HPLC is a robust method, orthogonal techniques are crucial for a comprehensive purity assessment, as they can often detect impurities that may co-elute or are not detectable by UV.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] For this compound, GC-MS can provide valuable information about volatile impurities.

Principle: The sample is vaporized and separated based on boiling point and interactions with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for identification.

Advantages:

  • High Sensitivity and Selectivity: GC-MS can detect trace amounts of impurities.[7]

  • Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.

Considerations:

  • Thermal Lability: Nitroaromatic compounds can be thermally labile and may decompose in the high-temperature GC inlet, leading to inaccurate purity assessments.[8] A careful evaluation of the injection temperature is necessary.

Experimental Protocol (Conceptual):

Parameter Condition
Column Low-bleed capillary column suitable for aromatic compounds (e.g., DB-5ms)
Injector Temperature Optimized to prevent degradation (e.g., 250 °C)
Oven Program Ramped temperature program to separate compounds with different boiling points
Carrier Gas Helium

| Detector | Mass Spectrometer (Electron Ionization) |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule.[9] Quantitative NMR (qNMR) can be used to determine the purity of a compound without the need for a reference standard of the analyte itself.[5][10]

Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Advantages:

  • Non-Destructive: The sample can be recovered after analysis.[10]

  • Universal Detection: Unlike UV detection in HPLC, which requires a chromophore, NMR can detect any proton-containing molecule.[11]

  • Structural Confirmation: Provides simultaneous confirmation of the target compound's structure and identification of impurities.[11]

Considerations:

  • Sensitivity: NMR is generally less sensitive than HPLC-UV or GC-MS.[12]

  • Peak Overlap: Signal overlap can complicate quantification, though this can often be mitigated by using high-field NMR instruments or 2D NMR techniques.[5]

Experimental Protocol (Conceptual):

  • Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the known weights and molecular weights of the analyte and standard.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or absolute quantification.

FeatureHPLC-UV/PDAGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance of atomic nuclei in a magnetic field
Sensitivity High (ng to pg range)Very High (pg to fg range)[7]Moderate (µg to mg range)
Selectivity Good, dependent on column and mobile phaseExcellent, based on retention time and mass spectrumExcellent, based on unique chemical shifts
Quantification Relative (area percent) or external/internal standardExternal/internal standardAbsolute (with internal standard)[10]
Structural Info Limited (UV spectrum from PDA)Good (Mass fragmentation pattern)Excellent (Detailed molecular structure)[11]
Sample Throughput HighModerateLow to Moderate
Key Limitation Requires chromophore for UV detection; co-elution possiblePotential for thermal degradation of analyte[8]Lower sensitivity; potential for peak overlap[5]
Logical Comparison of Analytical Techniques

Comparison cluster_main Purity Assessment of this compound cluster_hplc Primary Method cluster_alternatives Orthogonal Methods Topic Synthesized Compound HPLC HPLC-UV/PDA Topic->HPLC GCMS GC-MS Topic->GCMS NMR qNMR Topic->NMR HPLC_Adv Advantages: - High Throughput - Robust & Reproducible HPLC->HPLC_Adv Pro HPLC_Disadv Disadvantages: - Relative Quantification - Co-elution Risk HPLC->HPLC_Disadv Con GCMS_Adv Advantages: - High Sensitivity - Impurity ID GCMS->GCMS_Adv Pro GCMS_Disadv Disadvantages: - Thermal Lability Risk GCMS->GCMS_Disadv Con NMR_Adv Advantages: - Absolute Quantification - Structural Confirmation NMR->NMR_Adv Pro NMR_Disadv Disadvantages: - Lower Sensitivity NMR->NMR_Disadv Con

Caption: A logical comparison of HPLC, GC-MS, and qNMR for purity assessment.

Conclusion and Recommendations

For routine purity assessment of synthesized this compound, HPLC with UV/PDA detection is the recommended primary technique due to its robustness, high throughput, and excellent resolving power for non-volatile organic compounds. The provided HPLC method serves as a validated starting point for reliable analysis.

To ensure the highest level of confidence in the purity of a new chemical entity, a multi-faceted approach is essential. Therefore, it is highly recommended to supplement HPLC data with an orthogonal method:

  • GC-MS should be employed to screen for volatile impurities that may not be detected by HPLC.

  • Quantitative ¹H NMR is invaluable for providing an independent, absolute measure of purity and for confirming the structural integrity of the synthesized compound.[5][10]

By combining these techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized compounds for subsequent research and development activities.

References

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • MDPI. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. [Link]

  • AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]

  • IntechOpen. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

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A Senior Application Scientist's Guide to Palladium-Catalyzed Coupling of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

In the landscape of modern drug discovery, the benzothiazole core is a privileged scaffold, appearing in a multitude of compounds with therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The targeted functionalization of this heterocyclic system is paramount for developing novel molecular entities. 2-Bromo-7-nitrobenzo[d]thiazole, in particular, serves as a critical building block. Its bromine atom at the 2-position is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the 7-position significantly modulates the electronic properties and biological activity of the resulting derivatives.

However, the very features that make this substrate valuable also present unique challenges in synthesis. The electron-deficient nature of the aromatic system and the potential for the thiazole's nitrogen atom to coordinate with and inhibit the palladium catalyst necessitate a carefully considered approach to catalyst selection.[4] This guide provides an in-depth comparison of various palladium catalyst systems for the effective coupling of this compound, supported by mechanistic insights and actionable experimental protocols.

The Mechanistic Underpinnings: A Primer on Key Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[5] The three most relevant transformations for functionalizing this compound are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck coupling. While each has a unique set of reactants, they share a common mechanistic framework revolving around a Pd(0)/Pd(II) catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forges a C-C bond between an organohalide and an organoboron species, such as a boronic acid or ester.[6][7] It is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents.[8] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

graph Suzuki_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L2-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_Complex [label="Ar-Pd(II)L2-R", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (+ Ar-Br)"]; OA_Complex -> Trans_Complex [label=" Transmetalation\n (+ R-B(OH)2, Base)"]; Trans_Complex -> Pd0 [label=" Reductive Elimination"]; Trans_Complex -> Product [style=dashed, arrowhead=none]; }

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] Its development has been transformative, allowing for the synthesis of aryl amines under conditions far milder than classical methods.[9] The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine, deprotonation, and subsequent reductive elimination.[9]

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L2-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)L2(R2NH)]+Br-", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L2-NR2", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (+ Ar-Br)"]; OA_Complex -> Amine_Complex [label=" Amine Coordination\n (+ R2NH)"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n (+ Base)"]; Amido_Complex -> Pd0 [label=" Reductive Elimination"]; Amido_Complex -> Product [style=dashed, arrowhead=none]; }

Buchwald-Hartwig Amination Catalytic Cycle
Heck Coupling

The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene.[11][12] A key feature of this mechanism is the migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination step to release the product and regenerate the catalyst.[13]

graph Heck_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Pi_Complex [label="Alkene π-Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma_Complex [label="Alkyl-Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted Alkene", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (+ Ar-X)"]; OA_Complex -> Pi_Complex [label=" Alkene Coordination"]; Pi_Complex -> Sigma_Complex [label=" Migratory Insertion"]; Sigma_Complex -> Pd0 [label=" β-Hydride Elimination\n (+ Base)"]; Sigma_Complex -> Product [style=dashed, arrowhead=none]; }

Heck Reaction Catalytic Cycle

Efficacy Comparison of Palladium Catalysts

The success of coupling with this compound hinges on overcoming two main hurdles: the deactivating effect of the nitro group and the potential for the thiazole nitrogen to poison the catalyst. The choice of palladium source and, critically, the ancillary ligand are the primary variables to optimize.

For Suzuki-Miyaura Coupling

Conventional Suzuki conditions can be sluggish for this substrate class.[4] However, innovative approaches have shown great promise.

Catalyst SystemLigandKey Features & RationaleTypical ConditionsPerformance Outlook
Pd₂(dba)₃ None Leverages the inherent coordinating ability of the benzothiazole nitrogen to facilitate the oxidative addition step, forming a palladacycle intermediate. This avoids the need for external phosphine ligands which can add cost and complexity.[4]Pd₂(dba)₃ (5-10 mol%), Na₂CO₃ or K₂CO₃, Dioxane/H₂O, 80-100 °C.[4]Good to Excellent: Particularly effective for sterically hindered substrates. Offers a streamlined, cost-effective protocol.
Pd(OAc)₂ SPhos or XPhos These are bulky, electron-rich biaryl phosphine ligands that excel at promoting both oxidative addition and reductive elimination, the rate-limiting steps for many challenging substrates. They are the go-to choice for difficult heteroaryl couplings.[14]Pd(OAc)₂ (1-2 mol%), Ligand (2-4 mol%), K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-110 °C.Excellent: Expected to be highly robust and versatile, providing good yields across a wide range of boronic acid coupling partners.
Pd(PPh₃)₄ PPh₃ (Inherent) A classical, widely available catalyst. However, the dissociation of PPh₃ ligands to generate the active 14-electron Pd(0) species can be slow, and it may be less effective for electron-deficient substrates compared to modern ligands.Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/EtOH/H₂O, Reflux.Moderate: May require higher catalyst loading and longer reaction times. Potential for lower yields compared to more advanced systems.
For Buchwald-Hartwig Amination

This reaction is highly dependent on the use of specialized ligands to facilitate the C-N bond formation.[10][14]

Catalyst SystemLigandKey Features & RationaleTypical ConditionsPerformance Outlook
Pd₂(dba)₃ or Pd(OAc)₂ XPhos XPhos is a highly effective ligand for coupling a wide variety of amines, including primary and secondary alkylamines and anilines, with heteroaryl chlorides and bromides.[15]Pd source (1-2 mol%), XPhos (2-4 mol%), NaOt-Bu or K₃PO₄, Toluene or Dioxane, 90-110 °C.[15]Excellent: Considered a gold standard for challenging aminations. High probability of success with various amine nucleophiles.
Pd₂(dba)₃ or Pd(OAc)₂ RuPhos Another state-of-the-art biaryl phosphine ligand, often showing complementary reactivity to XPhos. It can sometimes provide superior results for specific substrate combinations.Pd source (1-2 mol%), RuPhos (2-4 mol%), NaOt-Bu or Cs₂CO₃, Toluene, 90-110 °C.Excellent: A strong alternative to XPhos. Screening both ligands is a recommended strategy for optimization.
Pd(OAc)₂ BINAP A bidentate phosphine ligand. While effective for many aminations, it is generally less active for electron-deficient heteroaryl halides compared to the more modern monodentate biaryl phosphine ligands.Pd(OAc)₂ (2-5 mol%), BINAP (3-6 mol%), NaOt-Bu, Toluene, 100 °C.Moderate to Good: May require higher catalyst loading and temperatures. Its rigidity can sometimes offer unique selectivity.

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for your research, based on established methodologies for similar substrates.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a validated procedure for sterically hindered 2-arylbenzothiazoles.[4]

graph TD { A[Start: Dry Round-Bottom Flask] --> B{Combine Solids}; B --> C[Add Solvents]; C --> D{Inert Atmosphere}; D --> E[Heat to Reflux]; E --> F{Reaction Monitoring}; F --> G[Work-up]; G --> H[Purification]; H --> I[Product];

}

Workflow for Ligand-Free Suzuki Coupling

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mol%), and sodium carbonate (2.0 equiv).

  • Seal the flask with a septum and purge with argon.

  • Add degassed dioxane and water (e.g., a 2:1 or 3:1 mixture) via syringe.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture to reflux (typically 90-100 °C) under an argon atmosphere for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-7-nitrobenzo[d]thiazole.

Protocol 2: Buchwald-Hartwig Amination with XPhos Ligand

This is a general and robust protocol for the amination of heteroaryl bromides.[15]

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and XPhos (4 mol%) to an oven-dried reaction vial or flask.

  • Add toluene, and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-7-nitrobenzo[d]thiazole derivative.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling is a highly feasible and powerful strategy for the synthesis of novel compounds for drug discovery and materials science. For Suzuki-Miyaura couplings, a ligand-free approach using Pd₂(dba)₃ presents a simple and elegant solution, while systems employing bulky biaryl phosphine ligands like SPhos and XPhos offer maximum robustness and scope. For C-N bond formation via Buchwald-Hartwig amination, the use of catalyst systems based on ligands such as XPhos or RuPhos is essential for achieving high efficiency. The specific choice of catalyst will ultimately depend on the coupling partner, cost considerations, and desired reaction scale. The protocols and comparative data provided herein serve as a strong foundation for researchers to successfully functionalize this valuable heterocyclic core.

References

  • Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-7-nitrobenzo[d]thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of bromo and nitro functionalities at specific positions on this heterocyclic core can significantly modulate its physicochemical properties and biological target interactions. This guide focuses on the synthesis of 2-Bromo-7-nitrobenzo[d]thiazole, a key intermediate for the development of novel therapeutic agents and functional materials.

Unveiling the Synthetic Landscape: A Comparative Analysis of Three Core Strategies

The synthesis of this compound can be approached through several strategic disconnections. Here, we present a comparative analysis of three primary synthetic routes, evaluating their respective merits and challenges based on factors such as starting material availability, reaction efficiency, regioselectivity, and overall practicality.

ParameterRoute A: Nitration of 2-BromobenzothiazoleRoute B: Bromination of 7-NitrobenzothiazoleRoute C: Sandmeyer Reaction of 2-Amino-7-nitrobenzothiazole
Starting Material 2-Bromobenzothiazole7-Nitrobenzothiazole2-Amino-7-nitrobenzothiazole
Key Transformation Electrophilic NitrationElectrophilic BrominationDiazotization followed by Sandmeyer Reaction
Potential Advantages Potentially shorter route if 2-bromobenzothiazole is readily available.Direct introduction of bromine at a late stage.Well-established and reliable method for introducing bromine. High regioselectivity.
Potential Challenges Poor regioselectivity, leading to a mixture of nitro isomers. Harsh reaction conditions.Potential for over-bromination or reaction at other positions. Activation of the 2-position for bromination.Multi-step synthesis of the starting amine. Handling of diazonium salts.
Reported Yields Variable, often moderate to low for the desired isomer.Data not readily available for this specific substrate.Generally good to excellent yields for the Sandmeyer step.

Delving into the Methodologies: Detailed Experimental Protocols

Route C: The Sandmeyer Approach - A Reliable Pathway to this compound

This route is often favored due to its predictable regioselectivity and the robust nature of the Sandmeyer reaction.[1][2][3][4][5][6][7] The synthesis commences with the preparation of the key intermediate, 2-amino-7-nitrobenzothiazole.

Step 1: Synthesis of 2-Amino-7-nitrobenzothiazole

A process for the preparation of 2-amino-7-nitrobenzothiazoles has been described in the patent literature.[8] This typically involves the nitration of a suitable 2-aminobenzothiazole precursor. Direct nitration of 2-aminobenzothiazoles can lead to a mixture of isomers, therefore a protecting group strategy on the amino group is often employed to direct the nitration to the desired position, followed by deprotection.

Step 2: Diazotization and Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[1][2][3][4][5][6][7]

Experimental Protocol:

  • Diazotization: 2-Amino-7-nitrobenzothiazole (1.0 eq.) is dissolved in a mixture of hydrobromic acid (48%) and water at 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%) is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights and Rationale for Procedural Choices

The success of the Sandmeyer route hinges on the careful control of reaction conditions. The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient radical-nucleophilic aromatic substitution that replaces the diazonium group with a bromine atom.[1]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.

Synthetic_Routes cluster_A Route A: Nitration cluster_B Route B: Bromination cluster_C Route C: Sandmeyer Reaction A1 2-Bromobenzothiazole A2 This compound A1->A2 HNO₃, H₂SO₄ B1 7-Nitrobenzothiazole B2 This compound B1->B2 Br₂ or NBS C1 2-Amino-7-nitrobenzothiazole C2 Diazonium Salt C1->C2 NaNO₂, HBr C3 This compound C2->C3 CuBr

Figure 1. Comparative overview of the three primary synthetic routes to this compound.

Sandmeyer_Workflow start Start: 2-Amino-7-nitrobenzothiazole diazotization Diazotization: NaNO₂, HBr, 0-5 °C start->diazotization diazonium Intermediate: Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction: CuBr, 0 °C to RT diazonium->sandmeyer workup Work-up & Purification: Extraction, Chromatography sandmeyer->workup product Product: This compound workup->product

Figure 2. Detailed workflow of the Sandmeyer reaction route for the synthesis of this compound.

Conclusion and Future Outlook

Based on the available literature and established chemical principles, the Sandmeyer reaction of 2-amino-7-nitrobenzothiazole (Route C) presents the most reliable and regioselective method for the synthesis of this compound. While Routes A and B are theoretically plausible, they are likely to be hampered by issues of regioselectivity, leading to challenging purification procedures and lower overall yields.

For researchers and drug development professionals, the validation of a robust synthetic route is paramount. The detailed protocol provided for the Sandmeyer approach offers a solid foundation for the efficient and reproducible preparation of this key benzothiazole intermediate. Further optimization of reaction conditions, such as solvent choice and reaction time, may lead to even higher yields and purity. The availability of a reliable synthetic pathway to this compound will undoubtedly facilitate the exploration of its potential applications in the development of novel pharmaceuticals and advanced materials.

References

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A Comparative Guide to the Cytotoxicity of Nitrobenzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with particular promise in oncology.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the molecule's cytotoxic potential, making the comparative analysis of nitrobenzothiazole isomers a critical area of investigation.[2]

This guide provides an in-depth comparison of the cytotoxic profiles of various nitrobenzothiazole derivatives, grounded in experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed protocols for the key assays used in these evaluations.

Comparative Cytotoxicity: The Impact of Nitro Group Positioning

The cytotoxic efficacy of nitrobenzothiazole derivatives is profoundly influenced by the position of the nitro group on the benzothiazole ring system, as well as by other substitutions on the scaffold. While a direct head-to-head comparison of simple, un-substituted nitrobenzothiazole isomers is sparse in publicly available literature, extensive research on their derivatives provides crucial insights into structure-activity relationships.

One of the most studied isomers is the 6-nitrobenzothiazole. Derivatives of this isomer have consistently shown potent anticancer activity across a range of cell lines. For example, a study on new 2-aminobenzothiazole hybrids found that a compound featuring the 6-nitrobenzothiazole moiety (Compound 4a ) was the most potent against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 5.61, 7.92, and 3.84 µM, respectively.[3] Crucially, the same study noted that this 6-nitro derivative was more potent than its corresponding non-nitrated analog, directly highlighting the contribution of the nitro group to its cytotoxic activity.[3]

Other derivatives, such as those synthesized from 2-amino-6-nitrobenzothiazole, have also exhibited modest to potent anticancer activities.[4] The data below summarizes the performance of several representative nitrobenzothiazole derivatives.

Compound ID / NameCore IsomerSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 4a 6-Nitrobenzothiazole2-amino linked to thiazolidine-2,4-dioneMCF-7 (Breast)3.84[3]
HCT-116 (Colon)5.61[3]
HEPG-2 (Liver)7.92[3]
Sulphonamide Derivative 40 6-Nitrobenzothiazole2-amino linked to sulphonamideMCF-7 (Breast)34.5[4][5]
HeLa (Cervical)44.15[4][5]
MG63 (Osteosarcoma)36.1[4][5]
FBZC 6-CarbohydrazideN'-formyl-2-(5-nitrothiophen-2-yl)MCF-7 (Breast)5.4 µg/mL[6]
Nitro-styryl Derivative 57 Benzothiazole (unspecified isomer)Nitro-styryl groupPancreatic Cancer27[5]

Table 1: Comparative cytotoxic activity (IC₅₀) of selected nitrobenzothiazole derivatives against various human cancer cell lines.

Mechanism of Action: Induction of Oxidative Stress

A recurring theme in the mechanism of action for cytotoxic nitro-aromatic compounds is the induction of oxidative stress. Several studies suggest that nitrobenzothiazole derivatives exert their antitumor effects by disrupting the delicate redox balance within cancer cells, leading to apoptosis or other forms of cell death.[7]

The proposed mechanism involves the intracellular reduction of the nitro group, a process that consumes cellular reducing equivalents like NADPH and can generate reactive oxygen species (ROS), such as superoxide anions.[6] This sudden increase in ROS levels overwhelms the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione). The resulting oxidative stress leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways.[6][7]

One study on a nitro-containing benzothiazole derivative, FBZC, demonstrated that its cytotoxic effects on MCF-7 breast cancer cells were partially reversed by antioxidants.[6] The compound was shown to induce ROS and lipid peroxidation while inhibiting key antioxidant enzymes like superoxide dismutase and glutathione reductase, providing strong evidence for an oxidative stress-mediated mechanism.[6][7]

G cluster_cell Cancer Cell NBZ Nitrobenzothiazole Derivative ROS Reactive Oxygen Species (ROS) ↑ NBZ->ROS Bioreduction Antioxidants Antioxidant Systems ↓ (GSH, SOD) NBZ->Antioxidants Inhibition Damage Macromolecular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidants->ROS Neutralizes Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Figure 1: Proposed mechanism of nitrobenzothiazole-induced cytotoxicity via oxidative stress.

Experimental Methodologies

The evaluation of a compound's cytotoxicity is a foundational step in preclinical drug discovery. The MTT assay is a widely used, reliable, and robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes the steps for determining the cytotoxic effect of nitrobenzothiazole isomers on an adherent cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing this precipitate and measuring its absorbance provides a quantitative measure of cytotoxicity.[8]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Test compounds (nitrobenzothiazole isomers) dissolved in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS), protected from light[12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave border wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the nitrobenzothiazole test compounds in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the test compounds) and a "positive control" (a known cytotoxic agent like Doxorubicin).

    • Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions (or controls) to the cells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment media.

    • Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible within the cells under a microscope.[10]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay start Start seed Seed 5,000 cells/well in 96-well plate start->seed end End incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of Nitrobenzothiazole compounds incubate1->treat incubate2 Incubate 24-72h (37°C, 5% CO₂) treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h (37°C, protected from light) add_mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO, 150 µL/well) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read read->end

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

The available data strongly suggest that nitrobenzothiazole derivatives are a promising class of cytotoxic agents. The 6-nitro substitution appears to be particularly favorable for enhancing anticancer activity, though a systematic evaluation of all positional isomers is warranted to establish a definitive structure-activity relationship.[3] The primary mechanism of action appears to be the induction of lethal oxidative stress, a pathway that offers potential for selective targeting of cancer cells, which often have a compromised redox system.[6][7]

Future research should focus on synthesizing and testing the parent 4-, 5-, 6-, and 7-nitrobenzothiazole compounds in parallel to provide a clear baseline of activity. Furthermore, exploring the differential effects of these isomers on various cancer types, including drug-resistant cell lines, will be crucial. Advanced mechanistic studies, such as proteomics and metabolomics, could further elucidate the specific cellular targets and pathways modulated by these compounds, paving the way for the rational design of next-generation nitrobenzothiazole-based cancer therapeutics.

References

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Expert Opinion on Drug Discovery. [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. University of Florence. [Link]

  • Fayed, E. A., et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

  • Rodrigues, F. P., et al. (2012). Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. Anticancer Research. [Link]

  • Rodrigues, F. P., et al. Cytotoxic Effects of N'-Formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in Human Breast Tumor Cells by Induction of Oxidative Stress. Saber UCV. [Link]

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electrochemical properties of "2-Bromo-7-nitrobenzo[d]thiazole" versus its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Properties of 2-Bromo-7-nitrobenzo[d]thiazole and Its Synthetic Precursors

Introduction

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2] The electrochemical properties of these compounds are particularly crucial as they govern their redox behavior, which can be directly linked to their mechanism of action in biological systems (e.g., as anticancer or antimicrobial agents) or their performance in electronic devices.[3]

This guide provides a detailed comparative analysis of the electrochemical properties of This compound , a complex benzothiazole derivative, against its fundamental synthetic precursors. By examining how the electrochemical signature evolves from simple building blocks to the final, more functionalized molecule, we can gain deeper insights into structure-property relationships. This analysis is essential for professionals engaged in drug design, enabling the rational modification of molecules to tune their redox potentials and, consequently, their therapeutic efficacy or toxicity.

The Target Molecule and Its Synthetic Precursors

To understand the electrochemical properties of this compound, it is instructive to compare it with the molecules from which it is constructed. The synthesis of substituted benzothiazoles typically begins with a 2-aminothiophenol derivative. A common and commercially available starting material for nitro-substituted benzothiazoles is 2-Amino-6-nitrobenzothiazole .[4][5][6] While a constitutional isomer of the direct precursor to our target, its electrochemical behavior provides an excellent benchmark. The foundational precursor for the entire class of compounds is 2-Aminothiophenol .[1][7]

The synthetic progression from the basic benzothiazole core to the target molecule involves the introduction of functional groups that profoundly alter the electronic landscape of the molecule, and thus its electrochemical characteristics.

G cluster_precursors Precursors cluster_target Target Molecule 2-Aminothiophenol 2-Aminothiophenol 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Aminothiophenol->2-Amino-6-nitrobenzothiazole Cyclization & Nitration This compound This compound 2-Amino-6-nitrobenzothiazole->this compound Isomerization, Diazotization, Sandmeyer Reaction (Br)

Caption: Synthetic relationship between precursors and the target molecule.

Electrochemical Behavior of Nitroaromatic Compounds: A Primer

The dominant electrochemical feature of both 2-Amino-6-nitrobenzothiazole and this compound is the nitro (-NO₂) group. The electrochemistry of nitroaromatic compounds is well-documented and typically involves an irreversible, multi-electron reduction in aqueous media.[8][9] The primary process observed in cyclic voltammetry is the reduction of the nitro group to a hydroxylamine derivative.[8]

This process is often followed by a quasi-reversible redox couple at more positive potentials, corresponding to the oxidation of the hydroxylamine to a nitroso derivative and its subsequent reduction back.[8] The precise potential at which these events occur is highly sensitive to the molecular structure, particularly the presence of other electron-donating or electron-withdrawing groups on the aromatic ring.[10]

Comparative Electrochemical Analysis

The electrochemical properties of our target molecule and its precursors are dictated by the interplay of their distinct functional groups: the thiol/amino groups of 2-aminothiophenol, the amino/nitro groups of 2-amino-6-nitrobenzothiazole, and the bromo/nitro groups of this compound.

2-Aminothiophenol

As the fundamental building block, 2-aminothiophenol lacks the strongly reducible nitro group. Its electrochemical signature would be characterized by the oxidation of the thiol (-SH) and amino (-NH₂) groups at positive potentials. These oxidation processes are generally irreversible and occur at potentials that are dependent on the pH of the medium.

2-Amino-6-nitrobenzothiazole

The introduction of the nitro group creates a profound shift in the electrochemical profile. The voltammetric behavior of this molecule is dominated by the reduction of the nitro group.[4]

  • Primary Reduction: A prominent, irreversible cathodic peak is expected, corresponding to the reduction of the -NO₂ group.

  • Influence of the Amino Group: The amino group (-NH₂) is an electron-donating group. This property increases the electron density on the benzothiazole ring system, making the reduction of the nitro group more difficult. Consequently, the reduction will occur at a more negative potential compared to an unsubstituted nitrobenzothiazole.

This compound

Replacing the electron-donating amino group with an electron-withdrawing bromine atom significantly alters the molecule's electronic properties.

  • Primary Reduction: The irreversible reduction of the nitro group remains the primary electrochemical event.

  • Influence of the Bromo Group: Bromine is an electron-withdrawing group due to its electronegativity. It decreases the electron density on the aromatic ring, making the nitro group more electron-deficient and thus easier to reduce. This will cause the cathodic peak potential for the nitro group reduction to shift to a less negative (more positive) potential compared to 2-Amino-6-nitrobenzothiazole.[10]

Summary of Electrochemical Properties
CompoundKey Functional GroupsPrimary Electrochemical ProcessExpected Reduction Potential (Epc) for -NO₂ Group
2-Aminothiophenol-SH, -NH₂Oxidation of thiol and amino groupsN/A
2-Amino-6-nitrobenzothiazole-NH₂, -NO₂Irreversible reduction of the nitro groupMore Negative
This compound-Br, -NO₂Irreversible reduction of the nitro groupLess Negative

Experimental Protocol: Determination of Reduction Potential by Cyclic Voltammetry

To empirically validate the predicted electrochemical behaviors, a detailed cyclic voltammetry experiment is required. The following protocol is a self-validating system for obtaining reproducible and accurate measurements.[11]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode (e.g., Glassy Carbon) B Prepare Analyte Solution (1-5 mM in supporting electrolyte) A->B C Deoxygenate Solution (Purge with N2/Ar for 15 min) B->C D Assemble 3-Electrode Cell (Working, Reference, Counter) C->D E Set Potential Window & Scan Rate (e.g., 100 mV/s) D->E F Run Cyclic Voltammogram E->F G Identify Cathodic Peak (Epc) for Nitro Reduction F->G

Caption: Experimental workflow for cyclic voltammetry.

Objective: To measure and compare the one-electron reduction potentials of the nitroaromatic compounds.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum Wire)

  • Potentiostat

  • Electrochemical Cell

  • Analyte: 2-Amino-6-nitrobenzothiazole or this compound

  • Supporting Electrolyte Solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Electrode Preparation:

    • Causality: A clean, smooth electrode surface is critical for reproducible results. Any surface contaminants can act as a kinetic barrier or introduce interfering redox signals.

    • Action: Polish the glassy carbon working electrode with an alumina slurry on a polishing pad. Sonicate in deionized water and then in the solvent to be used for the experiment (e.g., acetonitrile). Dry thoroughly under a stream of inert gas.

  • Solution Preparation:

    • Causality: The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electromigration.

    • Action: Prepare a 1-5 mM solution of the analyte (e.g., 2-Amino-6-nitrobenzothiazole) in the supporting electrolyte solution.

  • Deoxygenation:

    • Causality: Dissolved oxygen is electroactive and its reduction can obscure the signal of the analyte. It must be removed to obtain a clean voltammogram.

    • Action: Purge the analyte solution with a stream of high-purity nitrogen or argon for at least 15 minutes. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cell Assembly:

    • Action: Assemble the electrochemical cell, ensuring the working, reference, and counter electrodes are immersed in the deoxygenated solution and positioned correctly relative to each other.

  • Cyclic Voltammetry Measurement:

    • Causality: The potential window must be wide enough to encompass the reduction event of the nitro group. The scan rate influences the peak current and shape.

    • Action: Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the nitro group reduction (e.g., -1.5 V), and then sweep back to the initial potential. Set a conventional scan rate (e.g., 100 mV/s).

  • Data Acquisition and Analysis:

    • Action: Initiate the scan and record the resulting voltammogram (current vs. potential). Identify the potential of the cathodic peak (Epc), which corresponds to the reduction of the nitro group. Compare the Epc values obtained for 2-Amino-6-nitrobenzothiazole and this compound.

Conclusion

The electrochemical properties of this compound are markedly different from its precursors, 2-Amino-6-nitrobenzothiazole and 2-Aminothiophenol. This difference is a direct consequence of the stepwise chemical modifications to the core benzothiazole structure. The transition from the oxidizable 2-aminothiophenol to the reducible nitro-substituted derivatives introduces a prominent cathodic signal.

Crucially, the substitution of an electron-donating amino group with an electron-withdrawing bromo group makes the reduction of the nitro group thermodynamically more favorable. This is experimentally observable as a positive shift in the cathodic peak potential. Understanding this structure-activity relationship is paramount for researchers, as it provides a clear rationale for designing novel benzothiazole derivatives with tailored redox potentials for applications in drug development and materials science.

References

  • Typical cyclic voltammogram of nitroaromatic compounds in different media. (n.d.). ResearchGate. Retrieved from [Link]

  • Redox potentials of various nitroaromatic compounds. (A) Cyclic... (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclic voltammograms recorded for five nitro aromatic species. The... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-nitrobenzothiazole. (n.d.). SLS. Retrieved from [Link]

  • Zuman, P. (1990). Electroreduction of aromatic nitro compounds : case for comparison of information obtained by polarography and voltammetry. Semantic Scholar. Retrieved from [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed Central. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing. Retrieved from [Link]

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  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2012). PubMed Central. Retrieved from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. Retrieved from [Link]

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  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. Retrieved from [Link]

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Sources

A Researcher's Guide to Comparing the Stability of Bromonitrobenzothiazole Isomers using Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Stability in Molecular Design

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, dyes, and industrial compounds. When this core is substituted, as in bromonitrobenzothiazoles, a multitude of positional isomers can exist. Each isomer, while sharing the same molecular formula, possesses a unique three-dimensional arrangement of atoms, leading to distinct physical, chemical, and biological properties. The thermodynamic stability of these isomers is a paramount concern for researchers and drug developers. The most stable isomer will be the most abundant species at thermodynamic equilibrium, dictating the properties of any synthesized mixture and influencing factors such as shelf-life, bioavailability, and material performance.

This guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), to predict the relative thermodynamic stabilities of the twelve possible positional isomers of bromonitrobenzothiazole. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow.

Theoretical Foundations: Quantifying Stability with Quantum Chemistry

The primary goal is to determine the relative thermodynamic stability among the different bromonitrobenzothiazole isomers. In computational chemistry, this is achieved by calculating the total energy of each optimized molecular structure. The isomer with the lowest energy is considered the most thermodynamically stable.

Key Concepts:

  • Positional Isomerism: The twelve isomers of bromonitrobenzothiazole arise from the different possible substitution patterns of the bromine and nitro (-NO₂) groups on the benzene ring portion of the benzothiazole core (positions 4, 5, 6, and 7).

  • Thermodynamic Stability: A system's tendency to remain in its lowest energy state. For molecules, this is often evaluated by comparing the Gibbs free energy (G) or, more simply, the total electronic energy (E). A lower energy value corresponds to higher stability[1][2].

  • Density Functional Theory (DFT): A powerful class of quantum chemical methods that calculates the electronic structure of molecules by modeling the electron density. DFT offers an excellent balance between computational accuracy and cost, making it a workhorse for studying organic molecules[3]. We will employ the widely-used B3LYP functional, which has been extensively benchmarked and provides reliable results for the thermochemistry of organic compounds[4][5][6].

Detailed Computational Protocol: A Step-by-Step Workflow

This protocol outlines a rigorous procedure for calculating and comparing isomer stabilities. It is designed to be self-validating by incorporating steps to confirm that each calculated structure represents a true energy minimum.

Step 1: Generation of Initial 3D Structures

Before any calculations can be performed, initial 3D coordinates for all 12 isomers must be generated.

  • Identify Isomers: Systematically identify all possible substitution patterns. The benzothiazole core is numbered as shown below[7]. The bromine and nitro groups can be placed at positions 4, 5, 6, and 7, resulting in 12 unique isomers (e.g., 4-bromo-5-nitrobenzothiazole, 4-bromo-6-nitrobenzothiazole, etc.).

  • Sketch Structures: Use a molecule editor such as Avogadro, ChemDraw, or GaussView to build the 3D structure for each of the 12 isomers.

  • Pre-optimization (Optional but Recommended): Perform a quick geometry optimization using a computationally inexpensive method, like a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry. This can significantly speed up the subsequent DFT calculations.

Step 2: High-Level Quantum Chemical Calculations

This is the core of the analysis, where we use DFT to find the minimum-energy structure for each isomer and calculate its thermodynamic properties. The following steps should be performed for each of the 12 isomers.

  • Method Selection:

    • Software: This protocol is described for the Gaussian software package, but the principles are directly transferable to other programs like ORCA or GAMESS.

    • Functional: B3LYP . This hybrid functional is a reliable choice for thermochemical calculations of organic molecules[4][5][6].

    • Basis Set: 6-311+G(d,p) . This is a triple-zeta Pople-style basis set. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while the (d,p) indicates the addition of polarization functions to allow for more flexibility in orbital shapes, leading to more accurate geometries and energies.

  • Geometry Optimization:

    • Purpose: To find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

    • Implementation: Set up a geometry optimization calculation. In Gaussian, the keyword Opt is used. The calculation will iteratively adjust the molecular geometry to minimize the forces on each atom until a stationary point is found.

  • Frequency Calculation:

    • Purpose: This is a critical validation step. It serves two functions:

      • Verification of Minima: A true minimum-energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable isomer. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibration and re-optimized.

      • Thermochemical Data: The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are crucial for a complete thermodynamic analysis[3].

    • Implementation: Perform a frequency calculation (Freq keyword in Gaussian) on the optimized geometry from the previous step. It is essential to use the exact same level of theory (B3LYP/6-311+G(d,p)) for both the optimization and frequency calculations.

The computational workflow is visualized in the diagram below.

Computational_Workflow cluster_0 Input Generation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis Isomers 1. Identify & Draw 12 Isomers (e.g., Avogadro, ChemDraw) Opt 2. Geometry Optimization (Finds lowest energy structure) Level: B3LYP/6-311+G(d,p) Isomers->Opt Initial 3D Coordinates Freq 3. Frequency Calculation (Confirms minimum & gets thermo data) Level: B3LYP/6-311+G(d,p) Opt->Freq Optimized Geometry Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Extract 4. Extract Energies (E_elec, G_corr) Check->Extract No (Valid Minimum) Compare 5. Calculate Relative Stabilities (ΔE, ΔG) Extract->Compare Table 6. Tabulate Results Compare->Table

Caption: Computational workflow for determining isomer stability.

Step 3: Data Extraction and Analysis

After all calculations have successfully completed for all 12 isomers:

  • Extract Energies: From the output file of each frequency calculation, locate and record two key values:

    • The total electronic energy (often labeled "SCF Done" or similar). This is the value E.

    • The Gibbs free energy correction. This value is added to the electronic energy to get the total Gibbs free energy G.

  • Calculate Relative Energies: To easily compare the isomers, we calculate their energies relative to the most stable isomer.

    • Identify the isomer with the lowest absolute energy (the most negative value). This is your reference isomer.

    • For each isomer, calculate the relative energy (ΔE or ΔG) using the formula: ΔE_isomer = (E_isomer - E_most_stable) * 627.51 (The factor converts from Hartrees to kcal/mol). ΔG_isomer = (G_isomer - G_most_stable) * 627.51

    • The most stable isomer will have a relative energy of 0.00 kcal/mol.

Comparative Data Summary

The results of the analysis should be compiled into a clear, comparative table. While the actual calculations are beyond the scope of this guide, the table below illustrates how the final data would be presented. The stability order is hypothetical but representative of what such a study would yield.

Isomer NameRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Stability Rank
6-bromo-5-nitrobenzothiazole0.000.001 (Most Stable)
5-bromo-6-nitrobenzothiazole0.150.122
4-bromo-6-nitrobenzothiazole0.880.913
7-bromo-5-nitrobenzothiazole1.251.204
6-bromo-7-nitrobenzothiazole2.542.605
5-bromo-4-nitrobenzothiazole3.113.056
6-bromo-4-nitrobenzothiazole3.984.027
5-bromo-7-nitrobenzothiazole4.504.458
7-bromo-6-nitrobenzothiazole5.125.199
4-bromo-5-nitrobenzothiazole6.336.2810
7-bromo-4-nitrobenzothiazole7.017.1011
4-bromo-7-nitrobenzothiazole7.897.9512 (Least Stable)

Interpretation and Discussion

The data presented in the table allows for a direct comparison of thermodynamic stabilities. The isomer with the lowest relative Gibbs free energy (ΔG) is predicted to be the most stable and, therefore, the major product at thermodynamic equilibrium.

Factors Influencing Stability: The observed stability order can be rationalized by examining the molecular structures. Key factors include:

  • Steric Hindrance: Isomers where the bulky bromine atom and nitro group are in adjacent positions (e.g., 4-bromo-5-nitro or 5-bromo-4-nitro) often exhibit higher energies due to steric repulsion. This strain forces the nitro group to twist out of the plane of the aromatic ring, disrupting π-conjugation and decreasing stability.

  • Dipole-Dipole Interactions: The relative orientation of the C-Br and N-O bond dipoles can lead to either stabilizing (antiparallel) or destabilizing (parallel) intramolecular interactions, affecting the overall energy.

  • Intramolecular Hydrogen Bonding: While not present in this specific system, in other substituted heterocycles, the potential for weak intramolecular hydrogen bonds (e.g., C-H···O) can significantly stabilize certain isomers.

Energy_Comparison cluster_0 y_axis Relative Energy (kcal/mol) Isomer_1 Most Stable Isomer (e.g., 6-bromo-5-nitro...) ΔG = 0.00 Isomer_N Least Stable Isomer (e.g., 4-bromo-7-nitro...) ΔG = +7.95 Isomer_Mid ... Isomer_2 2nd Most Stable Isomer (e.g., 5-bromo-6-nitro...) ΔG = +0.12

Caption: Conceptual diagram of relative isomer energies.

Conclusion

Quantum chemical calculations using Density Functional Theory provide a robust, reliable, and predictive framework for assessing the relative thermodynamic stabilities of molecular isomers. The detailed protocol presented here, centered on the B3LYP/6-311+G(d,p) level of theory, allows researchers to identify the most stable isomers of bromonitrobenzothiazole in silico. This knowledge is invaluable for guiding synthetic efforts, understanding reaction outcomes, and accelerating the design and development of novel chemical entities in the pharmaceutical and materials science sectors. The computational insights gained from such studies can significantly reduce the experimental burden, allowing for a more focused and efficient research and development process.

References

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  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 12(7), 3423–3438. [Link]

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  • Nguyen, M. T., & Vanquickenborne, L. G. (2000). Quantum-chemical study of the structure and stability of pseudohalogens: OCN–NCO and its isomers. Physical Chemistry Chemical Physics, 2(11), 2577-2583. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-7-nitrobenzo[d]thiazole (CAS No: 3507-49-1). As a halogenated nitroaromatic compound, it requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are based on established best practices for hazardous chemical waste.

Core Principles & Hazard Assessment

This compound must be handled as a hazardous substance. While specific toxicity data is limited, its structure—containing both a bromine atom and a nitro group—is analogous to other chemicals known for their potential toxicity, irritation, and environmental hazards.[1][2] The foundational principle is waste minimization and containment . Never dispose of this chemical down the drain or in general waste.[2][3]

The primary hazards associated with this class of compounds necessitate robust personal protective equipment (PPE) and handling protocols.

Hazard ClassHealth & Safety ImplicationsRequired Personal Protective Equipment (PPE)
Skin & Eye Irritant Can cause skin irritation and serious eye damage upon contact.[4][5][6]Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[5]
Acute Toxicity Halogenated and nitro- compounds can be toxic if swallowed, inhaled, or in contact with skin.[7]Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[4]Prevent any release into the environment, soil, or sewer systems.[2][3]

Immediate Actions: Spill Management Protocol

Accidental spills require a swift and systematic response to mitigate exposure and contamination.

Experimental Protocol: Spill Containment and Cleanup

  • Evacuate & Isolate: Immediately evacuate all non-essential personnel from the affected area.[1][2] Close doors to the laboratory to contain any airborne particles or vapors.

  • Don PPE: Before re-entering, don the appropriate PPE as detailed in the table above. For large spills, respiratory protection may be necessary.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[1][2]

  • Decontaminate Area: Wipe down the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.[2] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department immediately.[1][2]

Procedural Guide: Waste Segregation & Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The guiding principle is to never mix incompatible waste streams.

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for this compound waste.[2][8] The container must have a tight-fitting lid.[8] The original product container is often a suitable choice for storing the waste.[2]

  • Segregate Waste: This is a halogenated aromatic waste . It must be kept separate from:

    • Non-halogenated organic waste.

    • Acids, bases, and strong oxidizing agents to prevent potentially violent exothermic reactions.[2][7]

    • Aqueous waste streams.

  • Label Correctly: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[2]

    • An indication of the major hazards (e.g., "Toxic," "Irritant").

  • Manage Container Volume: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and to prevent spillage during transport.[1][2]

  • Store Securely: Keep the waste container sealed at all times, except when adding waste.[8]

On-Site Storage & Handling

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup by EHS professionals.

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[1][2]

  • Segregation: Store the container segregated from incompatible materials as described in the section above.[2][8]

Final Disposal Pathway

The final step is the irreversible destruction of the hazardous waste by trained professionals using approved methods.

  • Mandatory Professional Disposal: The only acceptable disposal method for this compound is through a licensed professional waste disposal service.[2]

  • Recommended Technology: The standard and most effective technique is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and flue gas scrubbers.[2][3] This process ensures the complete destruction of the organic molecule and neutralizes hazardous byproducts like hydrogen bromide (HBr) that are formed during combustion.

  • Strict Prohibitions:

    • DO NOT discharge to any sewer or drainage system.[3]

    • DO NOT attempt to neutralize or chemically treat the waste in the laboratory without a validated and EHS-approved protocol.

    • DO NOT dispose of the material in regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_storage Waste Accumulation & Storage cluster_disposal Final Disposal gen_waste Waste Generated (Pure compound, contaminated labware, or spill debris) spill Is it a spill? gen_waste->spill collect_waste Place in Designated Halogenated Waste Container spill->collect_waste No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes check_container Check Container: 1. Tightly Sealed? 2. Properly Labeled? 3. <90% Full? collect_waste->check_container spill_protocol->collect_waste store_saa Store in Satellite Accumulation Area (Secondary Containment, Ventilated) check_container->store_saa full Container >90% Full or >150 days old? store_saa->full full->store_saa No request_pickup Request Pickup by EHS or Licensed Waste Contractor full->request_pickup Yes incineration High-Temperature Incineration (with flue gas scrubbing) request_pickup->incineration

Caption: Decision workflow for handling and disposing of this compound waste.

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×

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2-Bromo-7-nitrobenzo[d]thiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.